Ezetimibe-d4
Description
Properties
IUPAC Name |
(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-ARVCERDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093659-90-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093659-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ezetimibe-d4
Abstract
Ezetimibe is a vital therapeutic agent in the management of hypercholesterolemia, functioning as a selective inhibitor of intestinal cholesterol absorption.[1][2][3] Its deuterated analog, Ezetimibe-d4, serves as an indispensable internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in biological matrices.[4][5][6][7] This guide provides a comprehensive overview of the synthesis and rigorous characterization of this compound, designed for researchers, scientists, and professionals in drug development. We will explore the strategic incorporation of deuterium, detail the synthetic pathway, and elucidate the analytical techniques employed for structural confirmation and purity assessment.
Introduction: The Significance of Isotopic Labeling
Stable isotope-labeled compounds, such as this compound, are critical tools in modern pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, imparts a mass shift that is readily detectable by mass spectrometry without significantly altering the compound's chemical properties.[6] This characteristic makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, as it co-elutes with the unlabeled drug, compensating for variations in sample preparation and instrument response.[4][6]
Ezetimibe: Mechanism of Action
Ezetimibe selectively inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located in the brush border of the small intestine.[6][8][9] This action effectively reduces the absorption of both dietary and biliary cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver.[2][3][9] Consequently, there is an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation.[10]
Synthetic Strategy and Methodology
The synthesis of this compound requires a multi-step approach, with the key challenge being the precise and efficient incorporation of deuterium atoms into the molecular structure. A common and effective strategy involves the use of a deuterated starting material, such as [2H5]fluorobenzene, to introduce the deuterium labels into one of the p-fluorophenyl rings.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound begins with the disconnection of the azetidinone ring, a core structural feature of the molecule. This leads to key precursor fragments that can be synthesized from commercially available starting materials, including the deuterated fluorobenzene.
Visualizing the Synthetic Pathway
The following diagram illustrates a plausible synthetic route for this compound, highlighting the key transformations and intermediates.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
While specific reaction conditions can vary, a general multi-step synthesis can be outlined as follows:
-
Preparation of the Deuterated Side Chain: The synthesis commences with the preparation of a key chiral intermediate containing the deuterated fluorophenyl group. This is often achieved through a stereoselective reduction of a corresponding ketone precursor.
-
Formation of the Azetidinone Ring: The crucial β-lactam ring is typically constructed via a [2+2] cycloaddition reaction between an imine and a ketene. The stereochemistry of the final product is carefully controlled during this step.
-
Coupling and Deprotection: The deuterated side chain is then coupled to the azetidinone core. Subsequent deprotection steps are carried out to yield the final this compound product.
-
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Comprehensive Characterization of this compound
Rigorous analytical characterization is paramount to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the incorporation of deuterium and determining the isotopic purity of this compound.
-
Rationale: The molecular weight of this compound is expected to be 4 atomic mass units (amu) higher than that of unlabeled Ezetimibe due to the presence of four deuterium atoms.
-
Experimental Approach: High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight. Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern, which can provide further structural confirmation.[4][11] The parent-to-product ion transitions for Ezetimibe and this compound are key parameters in quantitative LC-MS/MS methods.[4]
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M-H]⁻ | Key MS/MS Fragment Ion (m/z) |
| Ezetimibe | C₂₄H₂₁F₂NO₃ | 409.1489 | 408.3 | 271.1 |
| This compound | C₂₄H₁₇D₄F₂NO₃ | 413.1741[12] | 412.0 | 275.1 |
Table 1: Mass Spectrometry Data for Ezetimibe and this compound.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise location of the deuterium atoms within the this compound molecule.
-
Rationale: ¹H NMR spectra of this compound will show a decrease in the integration of signals corresponding to the protons that have been replaced by deuterium. ¹³C NMR can also be used to confirm the structure.
-
Experimental Approach: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13][14] Comparison with the NMR spectra of an authentic Ezetimibe standard allows for unambiguous assignment of all signals.[13][14] The absence or significant reduction of proton signals in the aromatic region of the fluorophenyl ring attached to the azetidinone nitrogen confirms successful deuteration at the desired positions.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the chemical purity of the synthesized this compound.
-
Rationale: This technique separates the target compound from any impurities or unreacted starting materials.
-
Experimental Approach: A reversed-phase HPLC method with UV detection is typically employed.[15][16] The purity is determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram. A purity of not less than 90% is generally required for use as an internal standard.[17]
| Parameter | Condition |
| Column | C18 (e.g., Agilent Eclipse XBD-C18)[4] |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium acetate)[4] |
| Detection | UV at an appropriate wavelength (e.g., 232 nm)[15] |
| Flow Rate | Typically 1.0 mL/min |
Table 2: Typical HPLC Method Parameters for Ezetimibe Analysis.
Analytical Workflow Visualization
The following diagram outlines the logical flow of the characterization process for this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
The synthesis and characterization of this compound is a meticulous process that demands expertise in organic synthesis and analytical chemistry. The successful production of high-purity, isotopically enriched this compound is crucial for its application as a reliable internal standard in bioanalytical and pharmacokinetic studies. This guide has provided a detailed overview of the key considerations and methodologies involved, offering a valuable resource for scientists and researchers in the field of drug development.
References
- Tian, L., Li, J., & He, M. (n.d.). Synthesis of deuterium labeled ezetimibe and its glucuronide conjugate. INIS-IAEA.
- (n.d.). Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. NIH.
- This compound | 1093659-89-2. (n.d.). Biosynth.
- This compound | CAS No. 1093659-90-5. (n.d.). Clearsynth.
- Product ions of (A) ezetimibe (EZE) (M−H)−, (B) ezetimibe d4 (EZE d4).... (n.d.). ResearchGate.
- This compound (SCH 58235-d4) | Stable Isotope. (n.d.). MedchemExpress.com.
- This compound | 1093659-89-2. (n.d.). ChemicalBook.
- (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. NIH.
- (n.d.). New synthesis process for the synthesis of ezetimibe. ResearchGate.
- This compound (Ezetrol-d4, CAS Number: 1093659-89-2). (n.d.). Cayman Chemical.
- (n.d.). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica.
- This compound | C24H21F2NO3 | CID 25145350. (n.d.). PubChem - NIH.
- Ezetimibe NMR. (2015, October 8). New Drug Approvals.
- Gouni-Berthold, I., & Berthold, H. K. (2015). Ezetimibe: an update on its clinical usefulness in specific patient groups. NIH.
- Pinto, E. C., & de Campos, L. M. (2020). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. PubMed.
- Gahan, K., & Wermuth, H. R. (n.d.). Ezetimibe. StatPearls - NCBI Bookshelf - NIH.
- (n.d.). 1 H NMR assignments for intermediates of ezetimibe and desfluoro.... ResearchGate.
- Phan, B. A., Days, T. D., & Tondapu, P. (2012). Ezetimibe therapy: mechanism of action and clinical update. NIH.
- Knopp, R. H. (n.d.). Ezetimibe - An Overview of its Low-density Lipoprotein Cholesterol Lowering Efficacy.
- (n.d.). Ezetimibe. Wikipedia.
Sources
- 1. Ezetimibe: an update on its clinical usefulness in specific patient groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 1093659-89-2 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Ezetimibe - Wikipedia [en.wikipedia.org]
- 10. Ezetimibe - An Overview of its Low-density Lipoprotein Cholesterol Lowering Efficacy | ECR Journal [ecrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clearsynth.com [clearsynth.com]
Physical and chemical properties of deuterated Ezetimibe
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ezetimibe
Foreword: The Subtle Power of a Neutron
In the landscape of modern drug development, the pursuit of incremental yet significant improvements in therapeutic agents is a constant endeavor. Ezetimibe, a potent inhibitor of intestinal cholesterol absorption, has established itself as a cornerstone in the management of hypercholesterolemia.[1][2][3] Its mechanism, targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, offers a distinct advantage, particularly in combination with statins.[3][4][5] This guide delves into a strategic modification of the Ezetimibe molecule: deuteration. By replacing specific hydrogen atoms with their stable, heavier isotope, deuterium, we can subtly alter the molecule's properties. This modification, while seemingly minor, leverages the kinetic isotope effect to potentially enhance the drug's pharmacokinetic profile, offering a promising avenue for therapeutic optimization and advanced analytical applications.[6][7][8] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical and chemical properties of deuterated Ezetimibe, the rationale behind its development, and the methodologies for its characterization.
Ezetimibe and the Deuterium Switch: A Comparative Overview
Ezetimibe functions by localizing in the small intestine, where it inhibits the absorption of dietary and biliary cholesterol by blocking the NPC1L1 transporter.[4][5] This leads to a depletion of hepatic cholesterol stores and an upregulation of LDL receptors, ultimately lowering circulating LDL-C levels.[1] The process of deuteration involves the strategic replacement of one or more hydrogen (¹H) atoms with deuterium (²H). The C-²H bond is stronger than the C-¹H bond, which can slow down metabolic processes that involve the cleavage of this bond.[8][9] This phenomenon, known as the kinetic isotope effect, is the primary driver for developing deuterated pharmaceuticals.[10][11] The goal is often to improve metabolic stability, extend the drug's half-life, and potentially reduce the formation of unwanted metabolites, thereby enhancing safety and efficacy.[6][12]
Core Physicochemical Properties
While deuteration can significantly impact pharmacokinetics, its effect on fundamental physical and chemical properties is more subtle. The physical characteristics of deuterated Ezetimibe (specifically Ezetimibe-d4, a common variant) are largely comparable to its non-deuterated parent compound.
| Property | Ezetimibe | Deuterated Ezetimibe (this compound) | Rationale for Similarity/Difference |
| Appearance | White, crystalline powder[13] | Typically a white crystalline solid[14] | Isotopic substitution does not typically alter the crystalline structure or visible appearance of the bulk material. |
| Molecular Formula | C₂₄H₂₁F₂NO₃[15] | C₂₄H₁₇D₄F₂NO₃[16] | Four hydrogen atoms on one of the fluorophenyl rings are replaced with deuterium.[17] |
| Molecular Weight | 409.4 g/mol [15] | ~413.5 g/mol [16] | The addition of four neutrons (one for each deuterium atom) increases the overall molecular mass. |
| Melting Point | ~163°C[13] | Not extensively reported, but expected to be very similar to Ezetimibe. | The C-D bond is slightly shorter and stronger, but this has a minimal effect on the intermolecular forces governing the melting point. |
| Solubility | Practically insoluble in water; freely to very soluble in ethanol, methanol, and acetone.[13] | Soluble in organic solvents like methanol, ethanol, and DMSO; poorly soluble in water.[14][16] | Deuteration does not significantly alter the polarity or the fundamental structure responsible for solvent interactions. Ezetimibe's poor aqueous solubility is a known challenge.[18][19][20] |
The Metabolic Rationale and Synthetic Pathway
The primary motivation for deuterating Ezetimibe is to influence its metabolic fate. Ezetimibe is rapidly and extensively metabolized in the small intestine and liver, primarily through glucuronide conjugation to its phenolic hydroxyl group, forming the pharmacologically active metabolite, ezetimibe-glucuronide.[13][21][22] Unlike many drugs, it does not undergo significant metabolism via the cytochrome P450 (CYP) enzyme system.[1][21]
Deuteration at sites susceptible to minor oxidative metabolism could slow these pathways, potentially increasing the parent drug's exposure or altering the metabolite profile. More commonly, deuterated analogues like this compound serve as indispensable tools in pharmacokinetic studies.[23] Used as internal standards, they allow for highly accurate quantification of the non-deuterated drug in biological matrices via mass spectrometry.[23][24]
Logic of Deuteration in Ezetimibe
The following diagram illustrates the metabolic pathway of Ezetimibe and highlights the role of its deuterated analogue in analytical chemistry.
Sources
- 1. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials | Scilit [scilit.com]
- 3. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 4. Ezetimibe - Wikipedia [en.wikipedia.org]
- 5. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Science is Everyone | Deuteration in Drug Development: Tiny Reactions with Big Promise - The Science Coalition [sciencecoalition.org]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Buy 4"DeFluoro-4"methyl-ezetimibe-d4 (EVT-12563033) [evitachem.com]
- 15. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. This compound | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ujpronline.com [ujpronline.com]
- 20. Evaluation of physicochemical properties and in vivo efficiency of atorvastatin calcium/ezetimibe solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Ezetimibe-d4 CAS number and molecular weight
An In-Depth Technical Guide to Ezetimibe-d4: Properties, Application, and Analysis
Abstract
This technical guide provides a comprehensive overview of this compound, the deuterated stable isotope-labeled analog of Ezetimibe. Ezetimibe is a potent cholesterol absorption inhibitor widely used in the management of hypercholesterolemia.[1][2] This document details the fundamental physicochemical properties of this compound, including its CAS number and molecular weight, and elucidates its critical role as an internal standard in bioanalytical applications. We will explore the mechanism of action of the parent compound, the rationale for using deuterated standards in pharmacokinetic studies, and a conceptual workflow for its application in quantitative analysis by mass spectrometry. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust understanding of this essential analytical tool.
Physicochemical Properties of this compound
This compound is a synthetic, isotopically labeled version of Ezetimibe, where four hydrogen atoms on one of the 4-fluorophenyl rings have been replaced with deuterium.[3] This substitution results in a molecule that is chemically identical to Ezetimibe in its reactivity and chromatographic behavior but possesses a distinct mass, making it an ideal internal standard for mass spectrometry-based assays.[4][5]
The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (3R,4S)-1-(4-fluorophenyl-2,3,5,6-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | [3] |
| Synonym(s) | Ezetrol-d4, Ezetimibe [N-(4-fluorophenyl-d4)] | [3][6] |
| CAS Number | 1093659-89-2, 1093659-90-5 | [3][6][7][8][9] |
| Molecular Formula | C₂₄H₁₇D₄F₂NO₃ | [3][8] |
| Molecular Weight | ~413.45 g/mol | [6][9] |
| Isotopic Purity | ≥98 atom % D | [6] |
Note: Multiple CAS numbers may be assigned to the same deuterated compound by different suppliers or databases; both listed numbers refer to the tetradeuterated N-phenyl analog.
Scientific Foundation: Mechanism of Action and the Role of Deuteration
Ezetimibe's Mechanism of Action
Ezetimibe lowers serum cholesterol by a distinct mechanism that complements other lipid-lowering therapies like statins.[1] Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, located on the brush border of enterocytes in the small intestine.[10][11][12] By binding to NPC1L1, Ezetimibe blocks the protein's function, thereby inhibiting the absorption of dietary and biliary cholesterol from the intestinal lumen.[11][12][13] This reduction in cholesterol delivery to the liver leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL cholesterol from the bloodstream.[11]
Caption: Mechanism of Ezetimibe action in an intestinal enterocyte.
The Rationale for Deuterated Internal Standards
In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision.[14] The ideal IS behaves identically to the analyte of interest throughout sample preparation and analysis.[4] Deuterated standards are considered the gold standard for several reasons:
-
Identical Physicochemical Properties: Deuterium substitution has a negligible effect on properties like polarity, pKa, and solubility. Consequently, this compound co-elutes with Ezetimibe during chromatography and experiences nearly identical extraction recovery and matrix effects.[5]
-
Correction for Variability: The IS compensates for sample-to-sample variations, including analyte loss during extraction, inconsistencies in injection volume, and fluctuations in mass spectrometer signal (ion suppression or enhancement).[4][5]
-
Distinct Mass Signal: While chemically identical, the increased mass from deuterium atoms allows the mass spectrometer to distinguish this compound from the unlabeled Ezetimibe, enabling simultaneous detection and quantification.
The use of stable isotope-labeled standards is recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation, as it provides the highest level of reliability for pharmacokinetic and bioequivalence studies.[5][14]
Application in Quantitative Bioanalysis
This compound is primarily intended for use as an internal standard for the quantification of Ezetimibe in biological matrices such as plasma, serum, or tissue homogenates.[3] A typical workflow involves protein precipitation followed by LC-MS/MS analysis.
Conceptual Experimental Protocol
-
Sample Preparation:
-
Aliquot a known volume of the biological sample (e.g., 100 µL of human plasma) into a microcentrifuge tube.
-
Spike the sample with a small, fixed volume of a known concentration of this compound solution (the internal standard).
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile) to the sample.
-
Vortex vigorously to ensure complete mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Extraction & Analysis:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject a defined volume of the supernatant onto the LC-MS/MS system.
-
-
Data Processing:
-
Monitor the specific mass transitions for both Ezetimibe (analyte) and this compound (IS).
-
Calculate the peak area ratio of the analyte to the IS.
-
Quantify the concentration of Ezetimibe in the original sample by comparing this ratio to a standard curve prepared with known concentrations of Ezetimibe and a constant concentration of the IS.
-
Caption: Bioanalytical workflow for quantifying Ezetimibe using this compound.
Synthesis Considerations
The synthesis of this compound typically involves incorporating the deuterium label early in the synthetic route. One reported strategy involves the use of deuterated starting materials, such as [2H5]fluorobenzene, to construct the tetradeuterated N-phenyl ring of the final this compound molecule.[15] The overall synthesis of Ezetimibe itself is a significant challenge due to its three chiral centers, requiring stereochemically controlled reactions to produce the desired enantiomerically pure compound.[2][16]
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Ezetimibe in complex biological matrices. Its properties as a stable isotope-labeled internal standard align perfectly with the rigorous demands of modern bioanalytical science, supporting critical drug metabolism, pharmacokinetic, and clinical studies.[4][17] Understanding its physicochemical characteristics and the principles behind its application allows researchers and drug development professionals to generate high-quality, reproducible data essential for advancing pharmaceutical research and ensuring regulatory compliance.
References
- Knopp, R. H. (2008). Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials. Expert Opinion on Drug Metabolism & Toxicology, 4(2), 223-233.
-
Wikipedia. (n.d.). Ezetimibe. [Link]
-
Busti, A. J. (n.d.). The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. EBM Consult. [Link]
-
Gagné, C., Gaudet, D., & Bruckert, E. (2002). Ezetimibe therapy: mechanism of action and clinical update. Vascular health and risk management, 4(5), 993–1001. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ezetimibe? [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No : 1093659-90-5. [Link]
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
Tonn, G. R., & Hettick, J. M. (2017). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of pharmacotherapy, 51(10), 872–880. [Link]
-
CDN Isotopes. (n.d.). This compound [N-(4-fluorophenyl-d4)]. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
Wu, G., Wong, Y., Chen, X., & Ding, Z. (2006). Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. Letters in Drug Design & Discovery, 3(4), 239-243. [Link]
-
Mirowska-Guzel, D., Widy-Tyszkiewicz, E., & Mierzejewski, P. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of pharmaceutical and biomedical analysis, 132, 143–149. [Link]
-
ResearchGate. (2025, August 10). Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor. [Link]
-
PubMed. (2021, May 22). Synthesis and Modeling of Ezetimibe Analogues. [Link]
-
MDPI. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules, 26(11), 3097. [Link]
-
Crasto, A. M. (2015, October 8). EZETIMIBE POSTER. New Drug Approvals. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. This compound | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Acanthus Research [acanthusresearch.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Ezetimibe - Wikipedia [en.wikipedia.org]
- 11. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 13. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 14. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaffiliates.com [pharmaffiliates.com]
A Technical Guide to the Isotopic Purity of Ezetimibe-d4 for Pharmaceutical Research
Abstract
Isotopically labeled compounds are indispensable tools in modern drug development, serving critical functions from metabolic studies to quantitative bioanalysis. Ezetimibe-d4, the deuterated analog of the cholesterol absorption inhibitor Ezetimibe, is frequently employed as an internal standard for pharmacokinetic and bioequivalence studies. Its efficacy in these roles is fundamentally dependent on its isotopic and chemical purity. This technical guide provides an in-depth examination of the principles, analytical methodologies, and practical considerations for assessing the isotopic purity of this compound. We will explore the significance of isotopic enrichment, the analytical workflows for its characterization using mass spectrometry and NMR spectroscopy, and the interpretation of the resulting data for researchers, scientists, and drug development professionals.
Introduction: The Role of this compound in Pharmaceutical Analysis
Ezetimibe is a lipid-lowering compound that selectively inhibits the intestinal absorption of cholesterol and related phytosterols[1]. In clinical research and development, particularly in studies assessing absorption, distribution, metabolism, and excretion (ADME), it is crucial to accurately quantify the concentration of the active pharmaceutical ingredient (API) in biological matrices[2][3].
This is where stable isotope-labeled (SIL) compounds like this compound become essential. This compound is chemically identical to its non-labeled counterpart but has four deuterium (²H or D) atoms incorporated into its structure, typically on one of the 4-fluorophenyl rings[4][5]. This mass difference allows it to be distinguished by a mass spectrometer while behaving almost identically to the parent drug during sample extraction and chromatographic separation. Consequently, it is an ideal internal standard (IS) for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)[4][6][7]. The reliability of such quantitative assays hinges directly on the purity of the internal standard.
For a deuterated compound, "purity" is a dual concept:
-
Chemical Purity: The absence of other chemical compounds or impurities.
-
Isotopic Purity: The degree to which the molecule contains the specified number of deuterium atoms at the designated positions.
It is practically impossible to synthesize a compound with 100% isotopic purity[8]. The synthesis process inevitably yields a distribution of molecules with varying numbers of deuterium atoms. These are known as isotopologues —molecules that are chemically identical but differ in their isotopic composition[8]. For this compound, the final product will contain the desired d4 species, but also trace amounts of d0, d1, d2, and d3 isotopologues. Understanding and quantifying this distribution is the core objective of isotopic purity analysis.
The Imperative of Isotopic Purity in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard is the gold standard in LC-MS-based bioanalysis. The fundamental assumption is that the IS and the analyte behave identically during sample preparation, extraction, and ionization, thus correcting for any variability in these steps[3]. However, if the isotopic purity of the this compound standard is compromised, it can introduce significant errors.
Consider a scenario where the this compound internal standard contains a significant percentage of the unlabeled Ezetimibe (d0 isotopologue). When analyzing a blank plasma sample (containing no analyte), the d0 impurity in the internal standard will still produce a signal at the mass transition of the analyte. This leads to a falsely elevated baseline, which can compromise the lower limit of quantification (LLOQ) and the accuracy of measurements at low concentrations.
Therefore, a comprehensive characterization of the isotopologue profile is a non-negotiable aspect of method development and validation to ensure batch-to-batch consistency and meet stringent regulatory expectations[8].
Analytical Characterization: A Dual-Technique Approach
A robust assessment of this compound purity requires a combination of analytical techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While HPLC is used to confirm overall chemical purity, MS and NMR provide detailed insights into the isotopic composition[9].
Mass Spectrometry (MS) for Isotopologue Distribution
High-resolution mass spectrometry is the definitive technique for determining the relative abundance of each isotopologue in a deuterated sample[8][10]. Since each isotopologue has a different mass (a d3 molecule is lighter than a d4 molecule), MS can separate and quantify their relative proportions[8].
Causality Behind the Method: The high resolving power of instruments like Quadrupole Time-of-Flight (Q-TOF) allows for the separation of ions with very small mass differences. This enables the creation of a mass spectrum that clearly shows the distribution of d0, d1, d2, d3, and d4 species, allowing for the calculation of the overall isotopic purity.
Experimental Protocol: LC-MS for Isotopic Purity
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 µg/mL[11].
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is typically sufficient.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid[7]. The purpose of chromatography here is to separate the this compound peak from any chemical impurities before it enters the mass spectrometer.
-
-
Mass Spectrometry Acquisition (HR-MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Acquisition Mode: Full scan MS mode over a relevant m/z range (e.g., 400-420 amu) to capture all isotopologues. The protonated molecule of Ezetimibe is ~409.4 m/z, and for this compound, it is ~413.4 m/z[6][7].
-
Resolution: Set the instrument to a high resolution (e.g., >10,000 FWHM) to ensure clear separation of isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue (e.g., [M+H]+ for d0, [M+d1+H]+, [M+d2+H]+, [M+d3+H]+, and [M+d4+H]+).
-
Integrate the area under the curve for each isotopic peak in the mass spectrum.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Intensity of d4 peak / Sum of intensities of all isotopologue peaks) x 100
-
-
Nuclear Magnetic Resonance (NMR) for Site-Specific Enrichment
While MS provides the distribution of isotopologues, NMR spectroscopy, particularly Proton NMR (¹H-NMR), is exceptionally precise for confirming the location of deuteration and measuring the overall isotopic enrichment at a specific site[8][9].
Causality Behind the Method: Deuterium is NMR-inactive at proton frequencies. Therefore, in a ¹H-NMR spectrum of this compound, the signals corresponding to the protons on the deuterated fluorophenyl ring should be absent or significantly diminished. By comparing the integration of a residual proton signal at a deuterated position to the integration of a signal from a non-deuterated proton (which serves as an internal reference), one can accurately calculate the percentage of deuterium incorporation at that site[8].
Experimental Protocol: ¹H-NMR for Isotopic Enrichment
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d6, Chloroform-d). The choice of solvent should be one in which the analyte is fully soluble and key signals do not overlap with solvent peaks.
-
NMR Acquisition:
-
Acquire a standard ¹H-NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for observing small residual proton signals.
-
-
Spectral Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the signals corresponding to the protons on the non-deuterated rings and the expected positions of the protons on the deuterated ring.
-
Carefully integrate a well-resolved signal from a non-deuterated part of the molecule (e.g., a proton on the hydroxyphenyl ring). Set its integral to a known value (e.g., 1.00 for a single proton).
-
Integrate the residual proton signal at one of the deuterated positions.
-
Calculate the isotopic enrichment:
-
Isotopic Enrichment (%) = (1 - Integral of residual proton signal) x 100
-
-
Visualization of Analytical Workflow & Data
The comprehensive assessment of this compound purity is a logical workflow that combines chemical and isotopic analysis.
Caption: Distribution of isotopologues in a synthesized batch of this compound.
Data Interpretation and Acceptance Criteria
A complete characterization of this compound combines the results from all analytical methods to build a comprehensive Certificate of Analysis (CoA).
| Parameter | Typical Method | Acceptance Criteria | Rationale |
| Chemical Purity | HPLC/UPLC | >98% | Ensures that the analytical signal is free from interference by other chemical entities.[] |
| Isotopic Purity | High-Resolution MS | >98% d4 species | Minimizes contribution from lower-mass isotopologues to the analyte signal channel. |
| Isotopic Enrichment | ¹H-NMR | >99 atom % D | Confirms a very high degree of deuterium incorporation at the specified positions.[] |
| Identity Confirmation | MS, NMR, IR | Conforms to structure | Verifies the correct chemical structure of the compound.[13] |
Synthesizing the Data:
-
HPLC confirms the sample is chemically pure.
-
HR-MS quantifies the distribution, confirming that the d4 species is the vast majority of the material. For example, a result might show 98.5% d4, 1.2% d3, 0.2% d2, and <0.1% for d1 and d0.
-
¹H-NMR confirms that the deuteration occurred at the intended positions (e.g., the 4-fluorophenyl ring attached to the azetidinone nitrogen) by showing the disappearance of specific proton signals. It also provides the overall enrichment, which should be very high (e.g., 99.5%).
Conclusion
The quality of a stable isotope-labeled internal standard like this compound is paramount for the integrity of quantitative bioanalytical data. A simple statement of purity is insufficient; a detailed understanding of both chemical purity and the isotopic profile is required. By employing a multi-faceted analytical strategy centered on high-resolution mass spectrometry and NMR spectroscopy, researchers can fully characterize their standards. This ensures that the internal standard is a self-validating system, providing the accuracy, precision, and reliability demanded by drug development professionals and regulatory bodies. This rigorous approach to characterization underpins the trustworthiness of pharmacokinetic, toxicokinetic, and bioequivalence studies that are fundamental to bringing safe and effective medicines to patients.
References
-
Title: Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation Source: ACS Publications URL: [Link]
-
Title: Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API Source: Rondaxe URL: [Link]
-
Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: PubMed URL: [Link]
-
Title: Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry Source: ResearchGate URL: [Link]
-
Title: The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences Source: Chemicals Knowledge Hub URL: [Link]
-
Title: Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen Source: IOSR Journal URL: [Link]
-
Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]
-
Title: Isotopic labeling of metabolites in drug discovery applications Source: PubMed URL: [Link]
-
Title: Ezetimibe-Impurities Source: Pharmaffiliates URL: [Link]
-
Title: The use of stable isotopes in drug metabolism studies Source: ResearchGate URL: [Link]
-
Title: this compound | C24H21F2NO3 | CID 25145350 Source: PubChem - NIH URL: [Link]
-
Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]
- Title: Synthesis of ezetimibe Source: Google Patents URL
-
Title: Isotopic Labeling Services Source: Charles River Laboratories URL: [Link]
-
Title: Synthesis of deuterium labeled ezetimibe and its glucuronide conjugate Source: INIS-IAEA URL: [Link]
-
Title: Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes Source: NIH URL: [Link]
-
Title: Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs Source: Juniper Publishers URL: [Link]
-
Title: 13 C NMR chemical shifts for intermediates of ezetimibe and desfluoro... Source: ResearchGate URL: [Link]
-
Title: (EZETIMIBE) TABLETS Source: accessdata.fda.gov URL: [Link]
-
Title: Isolation and Characterization of R-Enantiomer in Ezetimibe Source: Semantic Scholar URL: [Link]
-
Title: Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations Source: PMC - NIH URL: [Link]
-
Title: Identification, isolation and characterization of process related impurities in ezetimibe Source: PubMed URL: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. isotope.com [isotope.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. Identification, isolation and characterization of process related impurities in ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Ezetimibe-d4: Ensuring Accuracy in Bioanalysis
For researchers and drug development professionals engaged in the quantitative analysis of ezetimibe, the selection of a high-quality deuterated internal standard is paramount. Ezetimibe-d4, a stable isotope-labeled analog of ezetimibe, serves as an indispensable tool in mass spectrometry-based bioanalytical methods, mitigating variability and enhancing the accuracy of results. This in-depth technical guide provides a comprehensive overview of commercially available this compound, offering insights into supplier evaluation, quality considerations, and practical laboratory implementation.
The Critical Role of this compound in Quantitative Bioanalysis
Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the intestine.[1][2] Accurate measurement of ezetimibe and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1]
The rationale for using a deuterated internal standard lies in its near-identical physicochemical properties to the unlabeled analyte. This compound co-elutes with ezetimibe during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. This co-behavior allows it to compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of the analytical method.
Selecting a Commercial Supplier: A Data-Driven Approach
The market offers a variety of this compound suppliers, each with its own quality standards and documentation. A thorough evaluation of potential suppliers is a critical first step to ensure the reliability of your analytical data. Key parameters to consider include chemical purity, isotopic purity (deuterium incorporation), and the availability of comprehensive technical documentation.
Below is a comparative summary of prominent commercial suppliers of this compound for laboratory use.
| Supplier | Product Name/Code | CAS Number | Chemical Purity | Isotopic Purity (Deuterium Incorporation) | Available Documentation |
| LGC Standards | This compound | 1093659-89-2 | Information available upon request | Information available upon request | Certificate of Analysis |
| Cayman Chemical | This compound | 1093659-89-2 | ≥98% (Ezetimibe)[3] | ≥99% deuterated forms (d1-d4); ≤1% d0[3] | Certificate of Analysis, Safety Data Sheet, Product Information[3][4][5] |
| MedchemExpress | This compound (SCH 58235-d4) | 1093659-89-2 | Information available upon request | Information available upon request | Data Sheet, SDS, COA, HNMR, RP-HPLC, LCMS[6] |
| Clearsynth | This compound | 1093659-90-5 | Not less than 90% by HPLC[7] | Information available upon request | Certificate of Analysis, MSDS, TSE/BSE Statement[7] |
| Simson Pharma | Ezetimibe D4 | 1093659-90-5 | Information available upon request | Information available upon request | Certificate of Analysis |
| Acanthus Research | This compound | 1093659-89-2 | Information available upon request | Information available upon request | Product Information[8] |
| BOC Sciences | Ezetimibe-[d4] | 1093659-89-2 | >98% by HPLC[] | >98% atom D[] | Product Information |
| CDN Isotopes | This compound [N-(4-fluorophenyl-d4)] | 1093659-90-5 | 97%[10] | Information available upon request | Certificate of Analysis, Safety Data Sheet[10] |
Note: The information in this table is based on publicly available data from the suppliers' websites and is subject to change. It is highly recommended to request the most current Certificate of Analysis for lot-specific information before purchase.
Workflow for Supplier and Material Qualification
A systematic approach to selecting and qualifying a supplier and their this compound product is crucial for regulatory compliance and data integrity. The following diagram illustrates a recommended workflow.
Caption: A stepwise workflow for the selection and qualification of a commercial this compound supplier.
Experimental Protocol: Preparation and Use of this compound as an Internal Standard in an LC-MS/MS Assay
This protocol provides a general framework for the preparation and use of this compound in a typical bioanalytical workflow. It is essential to validate the method according to regulatory guidelines (e.g., FDA).[11]
1. Materials and Reagents:
-
This compound (from a qualified supplier)
-
Ezetimibe reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Control biological matrix (e.g., human plasma)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
2. Preparation of Stock Solutions (Example Concentrations):
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol. Sonicate briefly to ensure complete dissolution.
-
Ezetimibe Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
3. Preparation of Working Solutions:
-
This compound Working Solution (e.g., 100 ng/mL): Serially dilute the this compound stock solution with methanol:water (1:1, v/v) to the desired concentration. This working solution will be used to spike all samples, calibration standards, and quality control samples.
-
Ezetimibe Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the control biological matrix with appropriate volumes of Ezetimibe working solutions to cover the expected concentration range of the study samples.
4. Sample Preparation (Protein Precipitation - a common technique):
-
To 50 µL of each sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 10 µL) of the this compound working solution.
-
Vortex briefly.
-
Add three volumes of cold acetonitrile (e.g., 150 µL) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Conditions: Develop a suitable reversed-phase HPLC or UHPLC method to achieve chromatographic separation of ezetimibe from potential interferences. A C18 column is commonly used.[1] The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Conditions: Optimize the mass spectrometer parameters for the detection of both ezetimibe and this compound. Use multiple reaction monitoring (MRM) for quantification. The precursor-to-product ion transitions for both analytes should be carefully selected and optimized for sensitivity and specificity.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of ezetimibe to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of ezetimibe in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The selection of a commercial supplier for this compound is a critical decision that directly impacts the quality and reliability of bioanalytical data. By adopting a systematic approach to supplier evaluation, including a thorough review of technical documentation and in-house verification, researchers can ensure the integrity of their results. The provided experimental protocol offers a foundational workflow for the successful implementation of this compound as an internal standard in LC-MS/MS assays, ultimately contributing to the robust and accurate quantification of ezetimibe in various biological matrices.
References
-
de Albuquerque, M. M., et al. (2022). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry, 52(5), 1078-1093. [Link]
-
Sandhu, N. K., Chawla, P. A., & Chawla, A. (2022). A comprehensive review on different analytical methods for estimation of ezetimibe. World Journal of Pharmacy and Pharmaceutical Sciences, 11(4), 597-613. [Link]
-
Suneetha, A., & Rao, D. D. (2011). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica, 3(6), 417-423. [Link]
-
Sharma, P., & Jain, R. (2013). Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 795-798. [Link]
-
Nandankumar K., et al. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EZETIMIBE: A SYSTAMATIC REVIEW. EUROPEAN JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 10(3), 306-310. [Link]
-
Fisher Scientific. This compound, TRC 1 mg | Buy Online | Toronto Research Chemicals. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25145350, this compound. [Link]
-
ACI Sciences. Pharmaceutical. [Link]
-
Chemie Brunschwig. Toronto Research Chemical. [Link]
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Ezetimibe. [Link]
Sources
- 1. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound - Acanthus Research [acanthusresearch.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Technical Guide to the Safe Handling of Ezetimibe-d4 for Research Professionals
This guide provides a comprehensive overview of the safety considerations and handling protocols for Ezetimibe-d4. As a deuterated analog of a potent pharmaceutical compound, this compound is primarily utilized as an internal standard in quantitative analysis by GC- or LC-MS.[1][2] While the deuterium labeling does not significantly alter its chemical reactivity, the compound retains the pharmacological activity and toxicological profile of its parent molecule, Ezetimibe. Therefore, a thorough understanding and implementation of safety protocols are paramount for researchers, scientists, and drug development professionals to mitigate exposure risks and ensure a safe laboratory environment.
This document synthesizes data from multiple safety data sheets (SDS) and laboratory safety guidelines to provide a field-proven framework for handling this compound. The protocols described herein are designed to be self-validating systems, grounded in the fundamental principles of chemical hygiene and risk mitigation.
Compound Identification and Physicochemical Properties
A precise understanding of the compound's identity and properties is the foundation of a robust safety assessment.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (3R,4S)-1-(4-fluorophenyl-2,3,5,6-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | [2][3] |
| CAS Number | 1093659-90-5; 1093659-89-2 | [3][4] |
| Molecular Formula | C₂₄H₁₇D₄F₂NO₃ | [2][4] |
| Synonyms | Ezetrol-d₄ |[2] |
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | ~413.5 g/mol | [2] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |
| Storage Temperature | Refrigerated | [4] |
| Stability | Stable under recommended storage conditions | [4] |
| Incompatibilities | Strong oxidizing agents, strong acids |[4][6] |
Comprehensive Hazard Assessment
This compound is classified as a hazardous substance. The primary risks are associated with its acute toxicity, potential for long-term organ damage, and effects on the aquatic environment. A summary of its hazard classifications is presented below.
Table 3: GHS Hazard Classifications for this compound
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | [3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | [3][7] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | [3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |[3] |
Health Hazards: The "Why" Behind the Precautions
-
Acute Effects: The primary routes of occupational exposure are inhalation of dust particles and dermal contact.[8] this compound is categorized as harmful if ingested, inhaled, or absorbed through the skin.[3] It can cause significant irritation to the skin, eyes, and respiratory tract.[3][4] The causality for these warnings is the compound's potential to be biologically active upon absorption, leading to systemic effects or local tissue irritation.
-
Chronic Effects: Of significant concern for researchers handling the material regularly are the chronic effects. The compound is suspected of damaging fertility or the unborn child and may cause organ damage after prolonged or repeated exposure.[3][7] This necessitates stringent controls to minimize any level of chronic, low-dose exposure.
-
Sensitization: Some data sheets indicate that the compound may cause allergic skin reactions or asthma-like symptoms if inhaled.[7][9] This highlights the importance of preventing inhalation, as sensitization can occur at very low exposure levels.
-
Carcinogenicity: this compound is not classified as a probable or confirmed human carcinogen by IARC or ACGIH.[4]
Physical Hazards
-
Combustibility: The material is not considered flammable or combustible.[4]
-
Dust Explosion: As with many fine organic powders, there is a potential for a dust-air mixture to form during handling, which could be explosive if exposed to an ignition source.[10][11] This is the primary reason for protocols that minimize dust generation and avoid ignition sources during handling.[12][13]
The Hierarchy of Controls for Exposure Mitigation
Effective safety management relies on a multi-layered approach to risk reduction, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
For this compound, elimination and substitution are generally not feasible as it is the specific analyte required. Therefore, the focus is on the subsequent three levels:
-
Engineering Controls: This is the most critical level. All work that may generate dust (e.g., weighing, transferring) or aerosols must be performed within a certified chemical fume hood or a ventilated balance enclosure.[4][14] This contains the hazard at the source.
-
Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to areas where the compound is handled.[14][15]
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with other controls. It should never be the sole method of protection.[16]
Standard Operating Protocol for Safe Handling
This protocol outlines the required steps for safely handling solid this compound.
Required Engineering Controls
-
Ventilation: All manipulations of this compound powder must occur in a laboratory fume hood or other suitable containment device.[4][17]
-
Safety Equipment: An accessible safety shower and eyewash station must be present and verified to be in working order.[5][12]
Required Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4][6]
-
Skin Protection: A lab coat or work uniform is mandatory.[12][18]
-
Hand Protection: Wear impervious gloves, such as nitrile.[17] Given the compound's hazard profile, consider double-gloving.[12][18] Always inspect gloves for tears or holes before use and dispose of them after handling the compound.[4]
Step-by-Step Handling Procedure (Solid Compound)
-
Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Pre-weighing: Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood to minimize traffic in and out of the containment area.
-
Weighing: Carefully weigh the desired amount of this compound. Use gentle movements to avoid creating airborne dust. If possible, use a ventilated balance enclosure.[14]
-
Transfer/Solubilization: If preparing a solution, add the solvent to the solid in the fume hood. Cap the container securely before removing it from the hood.
-
Post-Handling: Wipe down all surfaces, including the exterior of the final container, with an appropriate decontaminating solution (e.g., 70% ethanol) before removing them from the fume hood.
-
Waste Disposal: Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in a clearly labeled hazardous waste container.[4]
-
Hygiene: After completing the work and removing PPE, wash hands thoroughly with soap and water.[4][19]
Emergency Protocols
Accidental Release and Spill Cleanup
In the event of a spill, a calm and structured response is critical to prevent exposure and contamination.
Caption: A decision workflow for responding to a chemical spill.
Procedure for a Small Solid Spill:
-
Evacuate and Alert: Alert personnel in the immediate vicinity. Restrict access to the area.
-
Personal Protection: Don the appropriate PPE as described in section 4.2.
-
Containment: Do NOT use compressed air to clean surfaces.[12][13] Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.
-
Cleanup: Carefully sweep up the material and place it into a suitable, closed, and labeled container for disposal.[4][12]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. Always show the Safety Data Sheet to attending medical personnel.[4]
-
Inhalation: Move the affected person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][18]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and shoes.[18] Seek medical attention.[4][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][19] Seek medical attention if irritation develops or persists.[18]
-
Ingestion: DO NOT induce vomiting.[10][18] Never give anything by mouth to an unconscious person.[4] Rinse the mouth with water and seek immediate medical attention.[4][18]
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, properly labeled container in a refrigerated and well-ventilated area.[4][10]
-
Disposal: All waste containing this compound, including empty containers, must be disposed of as hazardous chemical waste.[7] Do not allow the product to enter drains or the environment.[4][12] Disposal must be conducted through an approved waste disposal plant and in accordance with all local, regional, and national regulations.[7][9]
Conclusion
This compound is a valuable tool for bioanalytical research but possesses significant health and environmental hazards. Adherence to the principles of the hierarchy of controls—prioritizing engineering controls like fume hoods, supported by strict administrative protocols and the correct use of personal protective equipment—is non-negotiable. By understanding the causality behind these safety measures and implementing them rigorously, research professionals can handle this compound effectively while ensuring their safety and protecting the integrity of their work environment.
References
- Safety Data Sheet - this compound [N-(4-fluorophenyl-d4)]. C/D/N Isotopes, Inc. [URL: https://www.cdnisotopes.com/msds/D-7529.pdf]
- This compound Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/25044m.pdf]
- This compound | C24H21F2NO3 | CID 25145350. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/25145350]
- This compound [N-(4-fluorophenyl-d4)]. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Ezetimibe-N-phenyl-d4/p/TRC-A618693]
- Ezetimibe Safety Data Sheet. Amazon S3. [URL: https://s3-us-west-2.amazonaws.com/sds-collection/2014/06/10/Ezetimibe-5091_SDS_US_v-1-0.pdf]
- Ezetimibe D4 | C24H21F2NO3 | CID 25145485. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/25145485]
- Ezetimibe phenoxy glucuronide-D4 | CAS#:1426174-41-5. Chemsrc. [URL: https://www.chemsrc.com/en/cas/1426174-41-5_1208988.html]
- Ezetimibe Formulation Safety Data Sheet. Organon. [URL: https://www.organon.
- This compound | 1093659-89-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92500115.htm]
- This compound (Ezetrol-d4, CAS Number: 1093659-89-2). Cayman Chemical. [URL: https://www.caymanchem.com/product/25044/ezetimibe-d4]
- SAFETY DATA SHEET Ezetimibe Formulation. Organon. [URL: https://www.organon.
- SAFETY DATA SHEET Ezetimibe Formulation. Organon. [URL: https://www.organon.
- SAFETY DATA SHEET - TRC-E975003-1MG - this compound. LGC Standards. [URL: https://www.lgcstandards.com/medias/sys_master/fsd/fsd/h59/h55/9680387538974.pdf]
- USP SDS US - Ezetimibe. CymitQuimica. [URL: https://www.cymitquimica.com/pdf/US1275007.pdf]
- SAFETY DATA SHEET Ezetimibe Formulation. Organon. [URL: https://www.organon.
- Ezetimibe | C24H21F2NO3 | CID 150311. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/150311]
- Ezetimibe (Standard)-SDS. MedChemExpress. [URL: https://www.medchemexpress.com/sds/Ezetimibe.pdf]
- SAFETY DATA SHEET - TRC-E975003-10MG - this compound. LGC Standards. [URL: https://www.lgcstandards.com/medias/sys_master/fsd/fsd/h4f/h5b/10046648057886.pdf]
- SAFETY DATA SHEET - Ezetimibe. Fisher Scientific. [URL: https://www.fishersci.com/sdsDownload/sds/214/46421.pdf]
- SAFETY DATA SHEET Ezetimibe Formulation. Organon. [URL: https://www.organon.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [URL: https://www.unh.edu/sites/default/files/departments/environmental_health_and_safety/pdf/rules_safe_handling.pdf]
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Lab Manager. [URL: https://www.labmanager.com/safety-first-essential-guidelines-for-handling-research-reagents-and-equipment-30940]
- Laboratory Safety Manual. Duke University. [URL: https://oeso.duhs.duke.
- Handling Hazardous Chemicals In a Lab. ANAB Blog. [URL: https://anab.ansi.org/blog/handling-hazardous-chemicals-in-a-lab]
- Guidelines for Working with Particularly Hazardous Substances. Cornell EHS. [URL: https://ehs.cornell.edu/research-safety/chemical-safety/laboratory-safety-manual/9-safe-use-chemicals/94-guidelines]
Sources
- 1. This compound | 1093659-89-2 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lgcstandards.com [lgcstandards.com]
- 10. organon.com [organon.com]
- 11. organon.com [organon.com]
- 12. organon.com [organon.com]
- 13. organon.com [organon.com]
- 14. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 15. Handling Hazardous Chemicals In a Lab - ANAB Blog [blog.ansi.org]
- 16. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. organon.com [organon.com]
- 19. artsci.usu.edu [artsci.usu.edu]
An In-Depth Technical Guide to the Discovery and Development of Ezetimibe-d4
This guide provides a comprehensive technical overview of the discovery, development, and application of Ezetimibe-d4, a deuterated analog of the cholesterol absorption inhibitor, Ezetimibe. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the rationale behind isotopic labeling and the practical applications of deuterated compounds in pharmaceutical sciences.
Introduction: The Clinical Significance of Ezetimibe and the Rationale for Deuteration
Ezetimibe, first approved for medical use in the United States in 2002, is a widely prescribed lipid-lowering medication.[1] It represents a distinct class of drugs that selectively inhibit the intestinal absorption of cholesterol and related phytosterols.[2] Unlike statins, which inhibit cholesterol synthesis in the liver, Ezetimibe's mechanism is complementary, making it a valuable agent for monotherapy and in combination with other lipid-lowering drugs.[2][3][4]
The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical mediator of cholesterol absorption located on the brush border of the small intestine and in hepatocytes.[1][5][6][7][8][9] By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary cholesterol, leading to a reduction in hepatic cholesterol stores and an increase in the clearance of cholesterol from the blood.[2][10][11] This ultimately results in a significant lowering of low-density lipoprotein cholesterol (LDL-C) levels.[5][10]
The development of this compound, a deuterated version of Ezetimibe, is rooted in the principles of isotopic labeling.[12] Deuterium, a stable, non-radioactive isotope of hydrogen, can be strategically incorporated into a drug molecule to alter its physicochemical properties.[13][14] This substitution of hydrogen with deuterium can significantly impact a drug's metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[13][14]
This metabolic stabilization can offer several advantages in drug development, including:
-
Improved Pharmacokinetic Profiles: Slower metabolism can lead to a longer half-life, reduced dosing frequency, and more consistent plasma concentrations.[15][16][17]
-
Enhanced Safety and Tolerability: By reducing the formation of potentially reactive or toxic metabolites, deuteration can improve a drug's safety profile.[15]
-
Increased Bioavailability: A reduction in first-pass metabolism can lead to higher systemic exposure of the active drug.[15]
In the context of Ezetimibe, the development of this compound was primarily driven by its utility as an internal standard in bioanalytical methods.[17][18][] Isotope-labeled internal standards are crucial for accurate quantification of drugs and their metabolites in biological matrices, such as plasma and urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][20] this compound, being chemically identical to Ezetimibe but with a different mass, co-elutes with the unlabeled drug and experiences similar ionization effects, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[20]
The Discovery and Serendipitous Journey of Ezetimibe
The path to Ezetimibe's discovery was not a direct one. The program at Schering-Plough that ultimately yielded this novel cholesterol absorption inhibitor initially began with the goal of discovering new acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitors.[21][22] While initial lead compounds showed promise, it was the serendipitous discovery that certain azetidinone derivatives inhibited cholesterol absorption through a mechanism independent of ACAT that shifted the research focus.[21][22][23] This led to the identification of SCH 48461, the prototype azetidinone cholesterol absorption inhibitor.[21]
Further structure-activity relationship studies and investigation into the metabolism of these early compounds were instrumental in the design and synthesis of Ezetimibe (SCH 58235).[23] Ezetimibe proved to be significantly more potent than its predecessors.[23] It was approved by the FDA in 2002, even before its precise molecular target, NPC1L1, was fully elucidated, a testament to its profound and clinically relevant effects on cholesterol absorption.[22][24]
Mechanism of Action: Ezetimibe's Interaction with NPC1L1
Ezetimibe exerts its cholesterol-lowering effect by specifically targeting the NPC1L1 protein.[5][6][7][8] NPC1L1 is a polytopic transmembrane protein that is highly expressed in the apical membrane of enterocytes in the small intestine and the canalicular membrane of hepatocytes.[7][9][25]
The process of cholesterol absorption is complex, but it is understood that NPC1L1 plays a crucial role in the uptake of cholesterol from micelles in the intestinal lumen into the enterocytes.[5][7] Some studies suggest that this uptake is a clathrin-mediated endocytic process.[7][8] Ezetimibe is believed to bind to a transmembrane loop of NPC1L1, which in turn inhibits the interaction of the NPC1L1/cholesterol complex with the clathrin/AP2 complex, thereby preventing the endocytosis of cholesterol.[10] However, other research indicates that endocytosis may not be a requirement for NPC1L1's function and that Ezetimibe may interfere directly with cholesterol adsorption without blocking internalization.[26]
In the liver, NPC1L1 is thought to be involved in the reabsorption of biliary cholesterol, and Ezetimibe's inhibition of hepatic NPC1L1 further contributes to the overall reduction in circulating cholesterol.[5][7][9]
The following diagram illustrates the proposed mechanism of action of Ezetimibe:
Caption: Proposed mechanism of action of Ezetimibe in inhibiting intestinal cholesterol absorption.
Synthesis and Development of this compound
The synthesis of Ezetimibe itself is a multi-step process that often involves chiral auxiliaries to establish the correct stereochemistry of the β-lactam ring and the hydroxyl group.[27][28][29] Several synthetic routes have been developed to produce Ezetimibe on a large scale in a cost-effective manner.[27][28][30][31][32][33]
The synthesis of this compound involves the incorporation of four deuterium atoms into the Ezetimibe molecule. The specific placement of these deuterium atoms is critical to its function as an internal standard. Typically, the deuterium atoms are introduced into a stable position of the molecule that is not subject to metabolic exchange. A common approach is to use a deuterated starting material in the synthesis. For example, a deuterated analog of a key intermediate can be prepared and then carried through the remaining synthetic steps to yield the final this compound product.
A Generalized Synthetic Workflow for this compound:
The following diagram outlines a conceptual workflow for the synthesis of this compound, highlighting the introduction of the deuterium label.
Caption: Conceptual workflow for the synthesis of this compound.
Pharmacokinetics of Ezetimibe
Following oral administration, Ezetimibe is absorbed and extensively conjugated to a pharmacologically active phenolic glucuronide (ezetimibe-glucuronide).[1][2][34] Both Ezetimibe and its glucuronide metabolite undergo enterohepatic recycling, which contributes to their long elimination half-life of approximately 22 hours, allowing for once-daily dosing.[1][34][35] Ezetimibe is primarily metabolized through glucuronide conjugation in the small intestine and liver, with minimal oxidative metabolism by the cytochrome P450 system.[1][2][34][35] This lack of significant CYP450 involvement results in a low potential for drug-drug interactions.[1][34]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Cmax) of Ezetimibe | 4-12 hours | [1][2] |
| Time to Peak Plasma Concentration (Cmax) of Ezetimibe-glucuronide | 1-2 hours | [1][34] |
| Elimination Half-life (Ezetimibe and Ezetimibe-glucuronide) | ~22 hours | [1][34][35] |
| Plasma Protein Binding (Ezetimibe) | >90% | [2] |
| Primary Route of Excretion | Feces (~78% as Ezetimibe) | [34][36] |
Application of this compound in Bioanalytical Methods
The primary application of this compound is as an internal standard in quantitative bioanalysis.[17] LC-MS/MS is the analytical technique of choice for the determination of Ezetimibe and its metabolites in biological fluids due to its high sensitivity and selectivity.[20][37]
A Step-by-Step Protocol for the Quantification of Ezetimibe in Human Plasma using this compound as an Internal Standard:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of a protein precipitation agent (e.g., acetonitrile).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Utilize a C18 reverse-phase column (e.g., Zorbax SB-C18).[38]
-
Employ an isocratic or gradient mobile phase, typically consisting of a mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[37][38]
-
Set a flow rate of approximately 0.5-1.0 mL/min.[38]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[37]
-
Use multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for both Ezetimibe and this compound.
-
Example MRM transitions:
-
Ezetimibe: m/z 408.2 → 271.1
-
This compound: m/z 412.2 → 275.1
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Ezetimibe and this compound.
-
Calculate the peak area ratio of Ezetimibe to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Ezetimibe in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow for Bioanalytical Quantification using this compound:
Caption: Bioanalytical workflow for the quantification of Ezetimibe using this compound.
Conclusion and Future Perspectives
The discovery of Ezetimibe marked a significant advancement in the management of hypercholesterolemia, offering a novel mechanism of action that complements existing therapies. The subsequent development of its deuterated analog, this compound, has been instrumental in enabling precise and reliable bioanalytical methods for pharmacokinetic and metabolism studies.[] The use of stable isotope-labeled internal standards like this compound is a cornerstone of modern drug development, ensuring the accuracy and robustness of data submitted for regulatory approval.
Looking forward, the principles of deuteration continue to be explored for therapeutic benefit.[13][14] While this compound primarily serves as an analytical tool, the broader field of "heavy drugs" is an active area of research, with the potential to create new chemical entities with improved pharmacological properties.[13][16] The story of Ezetimibe and its deuterated counterpart underscores the intricate and often serendipitous nature of drug discovery and the continuous evolution of the scientific tools that support this endeavor.
References
-
Ezetimibe - Wikipedia. [Link]
-
Phan, B. A., Dayspring, T. D., & Toth, P. P. (2012). Ezetimibe therapy: mechanism of action and clinical update. Vascular health and risk management, 8, 415–427. [Link]
-
Analysis of the Development Status and Advantages of Deuterated Drugs. (2023). Chinese Pharmaceutical Journal. [Link]
-
Bays, H. E. (2009). The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. The Journal of Clinical and Basic Cardiology. [Link]
-
Ezetimibe therapy: mechanism of action and clinical update. - UCSF Medical Education. [Link]
-
Knopp, R. H. (2003). Ezetimibe (Zetia): a new type of lipid-lowering agent. Proceedings (Baylor University. Medical Center), 16(3), 358–362. [Link]
-
Gómez-Pérez, V., & L-A, J. F. (2012). Isotopic labeling of metabolites in drug discovery applications. Bioanalysis, 4(15), 1885–1901. [Link]
-
Wang, H. H., & Billheimer, J. T. (2010). NPC1L1 and Cholesterol Transport. FEBS letters, 584(13), 2828–2834. [Link]
-
Sane, A. T., Sinnett, D., Delvin, E., Bendayan, M., Marcil, V., Ménard, D., & Levy, E. (2006). Localization and role of NPC1L1 in cholesterol absorption in human intestine. Journal of lipid research, 47(10), 2112–2120. [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(10), 793–811. [Link]
-
Kalgutkar, A. S., & Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical research in toxicology, 21(9), 1674–1689. [Link]
-
Wang, H. H., & Billheimer, J. T. (2010). NPC1L1 and cholesterol transport. FEBS letters, 584(13), 2828–2834. [Link]
-
Three main advantages potentially provided by deuterated drugs:... - ResearchGate. [Link]
-
Isotopic Labeling of Metabolites in Drug Discovery Applications - ResearchGate. [Link]
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. [Link]
-
Yu, L. (2008). Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport. Annual review of nutrition, 28, 299–316. [Link]
-
Whelan, S. A., & Davis, R. A. (2016). Ezetimibe-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis. Molecular biology of the cell, 27(10), 1599–1606. [Link]
-
Kosoglou, T., Statkevich, P., Johnson-Levonas, A. O., Paolini, J. F., Bergman, A. J., & Alton, K. B. (2005). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Clinical pharmacokinetics, 44(5), 467–494. [Link]
-
Sudhop, T., & von Bergmann, K. (2007). Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials. Future lipidology, 2(3), 253–265. [Link]
-
Clader, J. W. (2004). The Discovery of Ezetimibe: A View from Outside the Receptor. Journal of medicinal chemistry, 47(1), 1–9. [Link]
- WO2010141494A2 - Synthesis of ezetimibe - Google P
-
Reddy, K. S., Kumar, M. R., & Reddy, P. P. (2007). An Improved and Scalable Process for the Synthesis of Ezetimibe: An Antihypercholesterolemia Drug. Organic process research & development, 11(1), 81–85. [Link]
-
Ezetimibe - Merck/Schering-Plough Pharmaceuticals - AdisInsight. [Link]
-
Wang, C., Li, H., Wang, Y., Zhang, H., & Chen, J. (2015). Efficient and scalable process for the synthesis of antihypercholesterolemic drug ezetimibe. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 2059–2067. [Link]
-
Sudhop, T., & von Bergmann, K. (2007). Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials. Future Lipidology, 2(3), 253-265. [Link]
-
van Heek, M., & Davis, H. (2002). Pharmacology of ezetimibe. European Heart Journal Supplements, 4(suppl_J), J5–J8. [Link]
-
Discovery of the cholesterol absorption inhibitor, ezetimibe - ResearchGate. [Link]
-
The Discovery of Ezetimibe: A View from Outside the Receptor - ResearchGate. [Link]
-
FDA approves first-in-class cholesterol-lowering agent - | BioWorld. [Link]
-
Synthesis process of ezetimibe intermediate - Eureka | Patsnap. [Link]
-
HPLC development, determination, and validation for ezetimibe dosage. [Link]
-
de Cássia Garcia, V., & Salgado, H. R. N. (2020). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. Critical reviews in analytical chemistry, 1–15. [Link]
-
Sandhu, N. K., Chawla, P. A., & Chawla, A. (2022). A comprehensive review on different analytical methods for estimation of ezetimibe. World Journal of Pharmacy and Pharmaceutical Sciences, 11(4), 597-611. [Link]
-
New synthesis process for the synthesis of ezetimibe - ResearchGate. [Link]
-
Śnieżek, M., Stecko, S., Panfil, I., Furman, B., & Chmielewski, M. (2013). Total synthesis of ezetimibe, a cholesterol absorption inhibitor. The Journal of organic chemistry, 78(14), 7048–7057. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EZETIMIBE: A SYSTAMATIC REVIEW - Googleapis.com. [Link]
-
Analytical Method Development and Validation of Ezetimibe by Using UV-Spectrophotometric Method - IJPPR. [Link]
-
Lefebvre, P. (2004). The pharmacokinetics of ezetimibe. Expert opinion on drug metabolism & toxicology, 1(1), 131–140. [Link]
-
21445 Zetia Clinical Pharmacology Biopharmaceutics Review Part 1 - accessdata.fda.gov. [Link]
Sources
- 1. Ezetimibe - Wikipedia [en.wikipedia.org]
- 2. Ezetimibe (Zetia): a new type of lipid-lowering agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scilit.com [scilit.com]
- 5. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ezetimibe therapy: mechanism of action and clinical update. | UCSF Medical Education [meded.ucsf.edu]
- 7. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NPC1L1 and cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis of the Development Status and Advantages of Deuterated Drugs [journal11.magtechjournal.com]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. researchgate.net [researchgate.net]
- 20. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. | BioWorld [bioworld.com]
- 25. Localization and role of NPC1L1 in cholesterol absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ezetimibe-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. tandfonline.com [tandfonline.com]
- 29. Total synthesis of ezetimibe, a cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. WO2010141494A2 - Synthesis of ezetimibe - Google Patents [patents.google.com]
- 31. Ezetimibe synthesis - chemicalbook [chemicalbook.com]
- 32. researchgate.net [researchgate.net]
- 33. Page loading... [wap.guidechem.com]
- 34. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. The pharmacokinetics of ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. accessdata.fda.gov [accessdata.fda.gov]
- 37. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. HPLC development, determination, and validation for ezetimibe dosage. [wisdomlib.org]
Methodological & Application
The Gold Standard in Bioanalysis: Leveraging Ezetimibe-d4 as an Internal Standard in LC-MS/MS Quantification
Introduction: The Pursuit of Precision in Pharmacokinetic Analysis
Ezetimibe is a potent cholesterol absorption inhibitor that plays a crucial role in managing hypercholesterolemia.[1] Accurate quantification of Ezetimibe and its metabolites in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique due to its high sensitivity and selectivity.[2][3] However, the inherent complexity of biological matrices can introduce significant variability, primarily through a phenomenon known as the matrix effect, which can either suppress or enhance the ionization of the analyte, leading to inaccurate results. To counteract these challenges and ensure the highest degree of accuracy and precision, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" in bioanalysis.[4][5] This application note provides a comprehensive guide to the principles and protocols for using Ezetimibe-d4, a deuterated analog of Ezetimibe, as an internal standard for the robust quantification of Ezetimibe in plasma samples by LC-MS/MS.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The core of this methodology lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[6][7] In this approach, a known quantity of this compound is added to the plasma sample at the very beginning of the sample preparation process. This compound is chemically identical to Ezetimibe, with the only difference being that four hydrogen atoms have been replaced by deuterium atoms.[8] This subtle change in mass allows the mass spectrometer to differentiate between the analyte (Ezetimibe) and the internal standard (this compound), while their physicochemical properties remain nearly identical.[9]
Because they are chemically indistinguishable, both Ezetimibe and this compound will behave in the same manner throughout the entire analytical workflow, including extraction, chromatography, and ionization.[4][5] Any loss of analyte during sample processing or any fluctuation in ionization efficiency due to matrix effects will affect both compounds equally.[2] Consequently, by measuring the ratio of the analyte's response to the internal standard's response, we can accurately determine the concentration of Ezetimibe in the original sample, effectively canceling out any sources of variability.[10]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C24H21F2NO3 | CID 25145350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Ezetimibe in Human Plasma Using Ezetimibe-d4
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ezetimibe in human plasma. The methodology employs a stable isotope-labeled internal standard, Ezetimibe-d4, to ensure accuracy and precision, in line with regulatory bioanalytical standards.[1][2][3] Sample preparation is achieved through a streamlined liquid-liquid extraction (LLE) procedure, providing high recovery and minimal matrix effects. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in negative ionization mode. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of ezetimibe.
Introduction: The Clinical and Analytical Rationale
Ezetimibe is a lipid-lowering agent that functions by inhibiting the absorption of cholesterol from the small intestine.[4] It is widely prescribed for the management of hypercholesterolemia, often in combination with statins. Accurate measurement of ezetimibe concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies, which are fundamental to drug development and regulatory approval.[5]
The inherent complexity of biological matrices like plasma necessitates a highly selective and robust analytical method. LC-MS/MS has become the gold standard for such applications due to its superior sensitivity and specificity.
The Imperative of a Stable Isotope-Labeled Internal Standard
To account for variations in sample processing and instrument response, a suitable internal standard (IS) is indispensable. A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice.[1][6] this compound shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and ionization.[1][6] However, its increased mass allows it to be distinguished from the unlabeled ezetimibe by the mass spectrometer. This co-eluting, yet mass-differentiated, standard provides the most effective means of correcting for analytical variability, thereby enhancing the accuracy and precision of the quantification.[1]
Ionization Strategy: Why Negative Mode?
Ezetimibe's chemical structure contains a phenolic hydroxyl group. This functional group is readily deprotonated under typical reversed-phase LC conditions, making it highly amenable to negative ion electrospray ionization (ESI).[7][8][9] Operating in the negative ion mode often results in a strong signal for the deprotonated molecule [M-H]⁻ and can lead to reduced background noise compared to the positive ion mode for this particular compound, thereby improving the signal-to-noise ratio and overall method sensitivity.[10]
Materials and Instrumentation
Reagents and Chemicals
-
Ezetimibe reference standard (≥99% purity)
-
This compound internal standard (≥99% purity, isotopic purity ≥98%)
-
LC-MS grade methanol, acetonitrile, and water
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium formate, analytical grade
-
Formic acid, LC-MS grade
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18, 50 x 2.0 mm, 5 µm particle size (or equivalent).
-
Data acquisition and processing software.
Experimental Protocols
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve ezetimibe and this compound in methanol to obtain stock solutions of 1 mg/mL. Store at 2-8°C.
-
Working Standard Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the ezetimibe stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (45 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 45 ng/mL.[5]
Preparation of Calibration Standards and Quality Control Samples
Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma. A typical concentration range is 0.1 to 20 ng/mL.[5]
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.1 (LLOQ) |
| Calibration Standard 2 | 0.5 |
| Calibration Standard 3 | 1.0 |
| Calibration Standard 4 | 5.0 |
| Calibration Standard 5 | 10.0 |
| Calibration Standard 6 | 20.0 |
| Low Quality Control (LQC) | 0.3 |
| Medium Quality Control (MQC) | 4.0 |
| High Quality Control (HQC) | 16.0 |
Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of sample preparation is to isolate the analyte from plasma components (proteins, salts, phospholipids) that can interfere with the analysis and suppress the MS signal. LLE is a robust and cost-effective technique for this purpose. MTBE is an excellent solvent choice due to its moderate polarity, which allows for efficient extraction of ezetimibe, and its immiscibility with water.[2][6] Its high volatility also facilitates rapid evaporation.
Protocol:
-
Aliquot 200 µL of plasma sample (unknown, calibrator, or QC) into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (45 ng/mL) to all tubes except for the blank matrix sample.
-
Vortex briefly (approx. 10 seconds).
-
Add 1 mL of MTBE.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to mix, and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Method and Parameters
The following workflow provides a visual representation of the entire analytical process.
Caption: Overall workflow for the quantitative analysis of Ezetimibe in plasma.
Liquid Chromatography Parameters
-
Column: C18, 50 x 2.0 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile
-
Gradient: Isocratic, 70% B
-
Flow Rate: 0.20 mL/min[1]
-
Column Temperature: 35°C
-
Autosampler Temperature: 10°C
-
Injection Volume: 10 µL
-
Run Time: ~2.5 minutes
Mass Spectrometry Parameters
The mass spectrometer is operated in negative ESI mode, using Multiple Reaction Monitoring (MRM) for quantification. The deprotonated parent molecule [M-H]⁻ is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole (Q3). This highly specific detection minimizes interferences.
| Parameter | Ezetimibe | This compound |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) m/z | 408.0 - 408.4 | 412.1 |
| Product Ion (Q3) m/z | 270.8 - 271.1 | 270.8 - 275.1 |
| Dwell Time (ms) | 150 | 150 |
| Declustering Potential (V) | -75 | -75 |
| Collision Energy (eV) | -22 | -22 |
| IonSpray Voltage (V) | -4500 | -4500 |
| Source Temperature (°C) | 650 | 650 |
| (Note: These parameters are typical and should be optimized for the specific instrument in use).[5] |
Method Validation
The developed method should be fully validated according to the principles outlined in regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][6] Key validation parameters include:
-
Selectivity: Assessed by analyzing at least six different batches of blank plasma to check for interferences at the retention times of ezetimibe and the IS.
-
Linearity and Range: A calibration curve should be generated over the desired concentration range (e.g., 0.1-20 ng/mL). The correlation coefficient (r²) should be ≥ 0.99.[5]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).[5]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards. A consistent and reproducible recovery is desired.[1]
-
Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte or IS.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Intra-day Precision (%CV) | ≤ 15% | < 5% |
| Inter-day Precision (%CV) | ≤ 15% | < 4% |
| Accuracy (%RE) | Within ±15% | -8.2% to -3.2% |
| Extraction Recovery | Consistent & Reproducible | 85-96% |
(Typical results are based on published data for similar methods).[5][10]
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and robust protocol for the quantitative determination of ezetimibe in human plasma. The use of this compound as an internal standard, coupled with an efficient LLE sample preparation and specific MRM detection, ensures high-quality data suitable for regulated bioanalysis. This application note serves as a comprehensive guide for researchers and drug development professionals engaged in the pharmacokinetic and clinical evaluation of ezetimibe.
References
-
Development and Validation of a Simple and Rapid LC-MS/MS Method for Ezetimibe in Human Plasma and its Application to Bioequivalence. (2017). IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. (n.d.). National Institutes of Health (NIH). [Link]
-
Liquid Chromatographic–Mass Spectrometric Determination of Ezetimibe in Human Plasma With Validation Approach. (n.d.). Ovid. [Link]
-
Recovery of ezetimibe and etoricoxib from human plasma after the extraction procedures. (n.d.). ResearchGate. [Link]
-
New Validated Stability-Indicating Rp-HPLC Method for Simultaneous Estimation of Atorvastatin and Ezetimibe in Human Plasma by Using PDA Detector. (n.d.). National Institutes of Health (NIH). [Link]
-
Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. (2020). PubMed. [Link]
-
Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. (2020). ResearchGate. [Link]
-
Liquid chromatography-negative ion electrospray tandem mass spectrometry method for the quantification of ezetimibe in human plasma. (2006). PubMed. [Link]
-
Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. (n.d.). ResearchGate. [Link]
-
Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. (2016). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. (n.d.). SciSpace. [Link]
-
Ezetimibe. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
Improvement in physicochemical properties of ezetimibe using a crystal engineering technique. (n.d.). ResearchGate. [Link]
-
bio analytical method for simultaneous estimation of ezetimibe and pitavastatin and its application to pharmacokinetic studies using uplc. (n.d.). SciSpace. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. ovid.com [ovid.com]
- 3. New Validated Stability-Indicating Rp-HPLC Method for Simultaneous Estimation of Atorvastatin and Ezetimibe in Human Plasma by Using PDA Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-negative ion electrospray tandem mass spectrometry method for the quantification of ezetimibe in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pharmacokinetic studies of Ezetimibe using a deuterated internal standard
Application Note & Protocol
Quantitative Bioanalysis of Ezetimibe for Pharmacokinetic Studies: A Validated LC-MS/MS Method Using a Deuterated Internal Standard
Abstract
This document provides a detailed application note and a step-by-step protocol for the quantification of total Ezetimibe in human plasma. The method employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, incorporating Ezetimibe-d4 as a stable isotope-labeled internal standard to ensure the highest degree of accuracy and precision. We delve into the scientific rationale behind key experimental choices, from sample preparation involving enzymatic hydrolysis to the optimization of mass spectrometric parameters. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) analysis, offering a field-proven methodology that aligns with regulatory expectations for bioanalytical method validation.
Introduction: The Clinical and Analytical Context of Ezetimibe
Ezetimibe is a lipid-lowering agent that selectively inhibits the intestinal absorption of dietary and biliary cholesterol.[1][2][3] It acts on the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter in the brush border of the small intestine.[4] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Ezetimibe is paramount for optimizing dosing regimens and evaluating potential drug-drug interactions. Pharmacokinetic studies, which characterize how a drug is processed by the body over time, are therefore essential.
Following oral administration, Ezetimibe is rapidly absorbed and extensively conjugated to a pharmacologically active phenolic glucuronide (Ezetimibe-glucuronide).[3][5][6] In plasma, the glucuronide metabolite constitutes 80-90% of the total drug-related compounds.[6] Consequently, to fully capture the pharmacokinetic profile, bioanalytical methods must accurately quantify "total Ezetimibe," which is the sum of the parent drug and its active glucuronide metabolite.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and selectivity. The cornerstone of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as deuterated Ezetimibe (this compound), is the ideal choice. It co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, effectively compensating for matrix effects and variability, leading to a self-validating and trustworthy analytical system.[4]
The Rationale: Why this compound is the Gold Standard Internal Standard
In quantitative mass spectrometry, an internal standard is added at a known concentration to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process. Its purpose is to correct for the loss of analyte during sample processing and for variations in instrument response.
While a structural analog can be used, a deuterated IS like this compound offers unparalleled advantages:
-
Physicochemical Similarity: this compound has the same extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte. This ensures that any experimental variability affecting the analyte will also affect the IS to the same extent.
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since this compound co-elutes and behaves identically to Ezetimibe during ionization, the ratio of their peak areas remains constant, mitigating the impact of these matrix effects.
-
Distinct Mass-to-Charge (m/z) Ratio: The deuterium atoms increase the mass of the IS, allowing it to be distinguished from the analyte by the mass spectrometer without altering its chemical behavior.[6][7] This mass shift is crucial for developing a specific multiple reaction monitoring (MRM) method.
The use of this compound transforms the assay from a simple measurement of analyte response to a highly precise measurement of the ratio of the analyte to a near-perfect chemical twin, ensuring the data is reliable and reproducible.[4]
Experimental Workflow: Quantification of Total Ezetimibe
This protocol details the full workflow for measuring total Ezetimibe, which includes an enzymatic deconjugation step to convert Ezetimibe-glucuronide back to its parent form.
Materials and Reagents
-
Reference Standards: Ezetimibe (purity ≥98%), this compound (purity ≥98%)
-
Enzyme: β-glucuronidase from E. coli (>5,000 units/mL)
-
Biological Matrix: Drug-free human plasma with K2EDTA as anticoagulant
-
Solvents: HPLC-grade Methanol, Acetonitrile, Dichloromethane, Diethyl ether, Methyl tert-butyl ether (MTBE)
-
Buffers: 100mM Sodium Acetate buffer (pH 5.0), 10mM Ammonium Formate buffer (pH 4.0)
-
Water: Ultra-pure, deionized water
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Ezetimibe and this compound in methanol. Store at 2-8°C.[6]
-
Working Solutions: Prepare intermediate and working standard solutions of Ezetimibe by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and QC Samples: Prepare calibration standards (e.g., 1.0 - 200 ng/mL) and quality control samples (Low, Medium, High) by spiking appropriate amounts of the Ezetimibe working solutions into blank human plasma.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
The following protocol is a robust method for extracting Ezetimibe from human plasma.
-
Aliquot: Pipette 200 µL of plasma sample (unknown, calibrator, or QC) into a clean polypropylene tube.
-
Add Internal Standard: Add 25 µL of the 100 ng/mL this compound working solution to each tube and vortex for 30 seconds.
-
Enzymatic Hydrolysis: Add 50 µL of sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase solution. Vortex and incubate the mixture at 50°C for 60 minutes to ensure complete conversion of Ezetimibe-glucuronide to Ezetimibe.[1]
-
Liquid-Liquid Extraction: After incubation and cooling to room temperature, add 2.5 mL of an extraction solvent (e.g., Methyl tert-butyl ether or a 70:30 v/v mixture of Diethyl ether and Dichloromethane).[6][7]
-
Mix and Separate: Vortex vigorously for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes at 20°C to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the supernatant organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 60:40 v/v Acetonitrile:10mM Ammonium Formate buffer). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Sample Preparation Workflow Diagram
Caption: Workflow for Total Ezetimibe Extraction from Plasma.
Instrumental Analysis: LC-MS/MS Conditions
Optimal separation and detection are critical for a successful assay. The following tables summarize the recommended starting conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Causality/Rationale |
| HPLC System | High-performance binary pump system | Provides stable and reproducible gradients for chromatography. |
| Column | C18 Column (e.g., 50 x 2.0 mm, 5 µm)[4] | Provides excellent reversed-phase retention and peak shape for Ezetimibe. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Formate (pH 4.0)[4][6] | Acidified mobile phase promotes protonation for positive ion mode or provides protons for negative ion mode, enhancing sensitivity. |
| Mobile Phase B | Acetonitrile[4] | Strong organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.0 mm ID column, balancing run time and efficiency. |
| Elution | Isocratic (e.g., 70% B) or a simple gradient | Isocratic elution offers simplicity and robustness.[4] A gradient can be used to remove late-eluting matrix components. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with potential column overload. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Run Time | ~2.5 minutes | A short run time allows for high-throughput analysis. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Causality/Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | The standard for quantitative analysis, enabling sensitive and specific MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[6][8] | Ezetimibe contains a phenolic hydroxyl group that is readily deprotonated, making negative ion mode highly sensitive. |
| MRM Transition: Ezetimibe | Q1: 408.4 m/z → Q3: 271.0 m/z[6] | Monitors the specific fragmentation of the deprotonated parent molecule to a stable product ion. |
| MRM Transition: this compound | Q1: 412.1 m/z → Q3: 275.1 m/z[6] | Monitors the corresponding fragmentation of the deuterated internal standard. |
| Ion Source Temp. | 550°C | Optimizes desolvation of the ESI droplets. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| Key Voltages | IonSpray Voltage, Declustering Potential (DP), Collision Energy (CE) | Must be optimized for the specific instrument to maximize the signal for the MRM transitions. |
Method Validation: A Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability. The protocol should be validated according to guidelines from regulatory bodies like the FDA and EMA.[9][10][11]
-
Selectivity: Assessed by analyzing at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of Ezetimibe or this compound.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the peak area ratio (Ezetimibe/Ezetimibe-d4) and concentration. The correlation coefficient (r²) should be >0.99.[12]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (LLOQ, Low, Medium, High) in replicate (n=5) within a single run (intra-batch) and across multiple runs on different days (inter-batch). The accuracy (% bias) should be within ±15% (±20% at LLOQ) and precision (%CV) should be ≤15% (≤20% at LLOQ).[11]
-
Extraction Recovery: The efficiency of the LLE process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples. While not required to be 100%, it must be consistent and reproducible.
-
Matrix Effect: Evaluated to ensure that the plasma matrix does not cause ion suppression or enhancement. The use of a co-eluting deuterated internal standard is the most effective way to correct for this.
-
Stability: The stability of Ezetimibe in plasma must be demonstrated under various conditions relevant to sample handling and storage, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of total Ezetimibe in human plasma for pharmacokinetic studies. By integrating a stable isotope-labeled internal standard (this compound) with a robust LLE sample preparation workflow and sensitive LC-MS/MS detection, this method achieves the accuracy, precision, and reliability required for regulated bioanalysis. The detailed explanation of the causality behind each step empowers researchers to implement and adapt this method with confidence, ensuring the generation of high-quality data for critical drug development decisions.
References
-
Ezetimibe - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
U.S. Food and Drug Administration. (2001). Zetia Clinical Pharmacology Biopharmaceutics Review Part 1. Retrieved January 16, 2026, from [Link]
-
Alobaida, A. A. (2024). Liquid Chromatographic–Mass Spectrometric Determination of Ezetimibe in Human Plasma With Validation Approach. Hail Journal of Health Sciences, 6(2), 164-172. Retrieved January 16, 2026, from [Link]
-
Shah, J., et al. (2012). Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. Bioanalysis, 4(19), 2359-2371. Retrieved January 16, 2026, from [Link]
-
Patel, D. P., et al. (2017). Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalence study. IOSR Journal of Pharmacy and Biological Sciences, 12(4), 53-60. Retrieved January 16, 2026, from [Link]
-
Lee, H., et al. (2012). ANALYTICAL LC-MS/MS METHOD FOR EZETIMIBE AND ITS APPLICATION FOR PHARMACOKINETIC STUDY. Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Sudhop, T., & von Bergmann, K. (2007). Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials. Expert Opinion on Drug Metabolism & Toxicology, 3(3), 421-430. Retrieved January 16, 2026, from [Link]
-
Ravi, J., et al. (2016). Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research, 39(1), 338-345. Retrieved January 16, 2026, from [Link]
-
Lee, H., et al. (2012). Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 63, 11-17. Retrieved January 16, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 16, 2026, from [Link]
-
Abdel-Megalla, A. M., et al. (2023). Bioanalytical LC-MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Bioanalysis, 15(1), 25-39. Retrieved January 16, 2026, from [Link]
-
Kosoglou, T., et al. (2005). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 44(5), 467-494. Retrieved January 16, 2026, from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved January 16, 2026, from [Link]
-
Sankar, G., et al. (2021). Bio analytical method development and validation for Ezetimibe and Pitavastain and its applications to pharmacokinetic studies in Rabbit plasma by using LCMS/MS. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fronza, M., et al. (2011). Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Ezetimibe in Human Plasma and Pharmaceutical Formulations. ResearchGate. Retrieved January 16, 2026, from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved January 16, 2026, from [Link]
-
Jia, L., et al. (2007). The pharmacokinetics of ezetimibe. ResearchGate. Retrieved January 16, 2026, from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 16, 2026, from [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Ezetimibe - Wikipedia [en.wikipedia.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANALYTICAL LC-MS/MS METHOD FOR EZETIMIBE AND ITS APPLICATION FOR PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bioanalytical LC-MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Ezetimibe in Human Plasma using LC-MS/MS with Ezetimibe-d4 as an Internal Standard
Introduction: The Clinical and Bioanalytical Context of Ezetimibe
Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol.[1][2] It is often prescribed as a monotherapy or in combination with HMG-CoA reductase inhibitors (statins) to manage hypercholesterolemia.[1] Following oral administration, ezetimibe is rapidly and extensively metabolized to its pharmacologically active glucuronide metabolite (ezetimibe-glucuronide).[1][3] Both ezetimibe and its glucuronide conjugate undergo enterohepatic recycling, leading to a long terminal half-life of approximately 22 hours.[4]
Accurate and reliable quantification of ezetimibe in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[5][6] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ezetimibe in human plasma. The use of a stable isotope-labeled internal standard, Ezetimibe-d4, ensures the highest level of accuracy and precision by compensating for variability in sample preparation and matrix effects.[7][8]
The method described herein has been developed and validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[9][10][11][12][13][14]
The Critical Role of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis by LC-MS/MS, an internal standard (IS) is essential for correcting for the loss of analyte during sample processing and for variations in instrument response. An ideal IS should have physicochemical properties very similar to the analyte.[7] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS/MS assays.
Why this compound is the optimal choice:
-
Co-elution: this compound has nearly identical chromatographic behavior to ezetimibe, ensuring that it experiences the same matrix effects.
-
Extraction Efficiency: The recovery of this compound during sample preparation is expected to be the same as that of the unlabeled analyte.[7]
-
Ionization Efficiency: Both labeled and unlabeled compounds exhibit similar ionization efficiencies in the mass spectrometer source, minimizing differential matrix effects.[8]
-
Mass Differentiation: The mass difference of 4 Da allows for specific and independent detection by the mass spectrometer without cross-talk.[8][15]
Experimental Protocol: A Step-by-Step Guide
Materials and Reagents
| Reagent/Material | Grade/Purity | Source |
| Ezetimibe Reference Standard | >99% | Commercially Available |
| This compound (Internal Standard) | >99%, Deuterated | Commercially Available[16] |
| Acetonitrile | HPLC Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Methyl Tertiary Butyl Ether (MTBE) | HPLC Grade | Commercially Available |
| Water | Deionized, 18 MΩ·cm | In-house purification system |
| Human Plasma (with K2EDTA) | Pooled, Screened | Commercially Available |
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of ezetimibe and this compound reference standards.
-
Dissolve each in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL. Store at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of ezetimibe by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions are used to spike into blank plasma for the calibration curve and quality control samples.
-
-
Internal Standard Working Solution (45 ng/mL):
-
Prepare a working solution of this compound at a concentration of 45 ng/mL by diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[7]
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and effective technique for extracting ezetimibe from plasma, providing a clean extract with good recovery.[4][8][17] MTBE is chosen as the extraction solvent due to its efficiency in extracting ezetimibe and its immiscibility with the aqueous plasma matrix.[4][8]
Caption: Liquid-Liquid Extraction Workflow.
Detailed LLE Protocol:
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (45 ng/mL) to all tubes except for the blank matrix.[8]
-
Vortex briefly to mix.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE).[8]
-
Cap the tubes and vortex/shake for 15 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C to separate the organic and aqueous layers.[8]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.[8]
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The chromatographic conditions are optimized for a short run time while achieving good peak shape and separation from endogenous plasma components. A C18 column is suitable for the separation of the moderately non-polar ezetimibe.[3][7]
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | ||
| Column | Gemini C18 (50 x 2.0 mm, 5 µm)[7] | Provides good retention and peak shape for ezetimibe. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)[7] | Isocratic elution for simplicity and robustness. Formic acid aids in protonation for ESI. |
| Flow Rate | 0.20 mL/min[7] | Compatible with the column dimensions and ensures efficient separation. |
| Injection Volume | 20 µL | Standard volume for good sensitivity. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative[4][7] | Ezetimibe readily forms a [M-H]⁻ ion. |
| MRM Transitions | Ezetimibe: m/z 408.0 → 270.8this compound: m/z 412.1 → 270.8[7] | Specific parent-to-product ion transitions for quantification. |
| Dwell Time | 200 ms | Sufficient for acquiring adequate data points across the peak. |
| Collision Energy | Optimized for each transition | To achieve optimal fragmentation and signal intensity. |
| Source Temperature | 500°C | For efficient desolvation. |
Mass Spectrometric Fragmentation
Ezetimibe and its deuterated analog fragment in a predictable manner. The primary fragmentation involves the cleavage of the azetidinone ring structure. The shared product ion at m/z 270.8 for both the analyte and the internal standard is advantageous as it can minimize any mass-dependent variations in the detector response.[7]
Caption: Fragmentation of Ezetimibe and this compound.
Method Validation: Ensuring Data Integrity
The developed method was validated according to the FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[9][13][18][19]
Table 2: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Result |
| Linearity Range | 0.1 - 20 ng/mL | Achieved, r² > 0.999[7] |
| LLOQ | S/N > 5, Accurate and Precise | 0.1 ng/mL |
| Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ) | < 10% |
| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±8% |
| Extraction Recovery | Consistent and Reproducible | > 85% for both analyte and IS |
| Matrix Effect | IS-normalized factor within acceptable limits | No significant matrix effect observed |
| Stability | ||
| Bench-top (24h, RT) | ≤15% deviation | Stable |
| Freeze-thaw (3 cycles) | ≤15% deviation | Stable |
| Long-term (-80°C, 30 days) | ≤15% deviation | Stable |
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of ezetimibe in human plasma. The use of liquid-liquid extraction provides a clean sample extract, and the incorporation of this compound as a stable isotope-labeled internal standard ensures high accuracy and precision. The method meets the stringent requirements of regulatory guidelines for bioanalytical method validation and is suitable for high-throughput analysis in clinical and pharmacokinetic studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Hoffman, D. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Zatarski, et al. (2024). Development and validation of a QuEChERS-Based LC-MS/MS method for simultaneous quantification of Ezetimibe and its active metabolite in human plasma. Taylor & Francis Online. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
El-Gendy, A., et al. (2022). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Taylor & Francis Online. [Link]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Sriramachandra, G. (2016). Bioanalytical method validation emea. Slideshare. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
N/A. Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. ResearchGate. [Link]
-
Lee, H., et al. (2015). Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
N/A. Bio analytical method development and validation for Ezetimibe and Pitavastain and its applications to pharmacokinetic studies in Rabbit plasma by using LCMS/MS. ResearchGate. [Link]
-
Kumar, P., et al. (2017). Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Challa, B. R., et al. (2014). Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. NIH National Library of Medicine. [Link]
-
ResearchGate. Product ions of (A) ezetimibe (EZE) (M−H)−, (B) ezetimibe d4 (EZE d4).... [Link]
-
ResearchGate. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography–tandem mass spectrometry | Request PDF. [Link]
-
Onal, A., et al. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. NIH National Library of Medicine. [Link]
-
Li, Y., et al. (2023). Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects. NIH National Library of Medicine. [Link]
-
N/A. Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage forms.
-
Nguyen, L., et al. (2023). A One-step Sample Processing Method in Combination With Hplc-Ms/Ms for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites.... Preprints.org. [Link]
-
ResearchGate. Accuracy, precision, recovery and matrix effect of all analytes and IS. [Link]
-
Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]
-
U.S. Food and Drug Administration. (2001). Zetia Clinical Pharmacology Biopharmaceutics Review Part 1. [Link]
-
ResearchGate. Structural elucidation of a process-related impurity in ezetimibe by LC/MS/MS and NMR | Request PDF. [Link]
-
Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]
-
ResearchGate. Validated RP- HPLC Method For Estimation of Ezetimibe In Different Tablet Dosage Form. [Link]
-
Pintado-Herrera, M. G., et al. (2011). Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS. PubMed. [Link]
-
SWAYAM PRABHA. (2018). Liquid-Liquid Extraction & Solid Phase Extraction (CH-06). YouTube. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. fda.gov [fda.gov]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | CAS 1093659-89-2 | LGC Standards [lgcstandards.com]
- 17. aurorabiomed.com [aurorabiomed.com]
- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 19. Bioanalytical method validation emea | PPTX [slideshare.net]
Application and Protocol for the Bioanalytical Sample Preparation of Ezetimibe using Ezetimibe-d4 as an Internal Standard
Introduction: The Analytical Imperative for Ezetimibe Quantification
Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1] Its unique mechanism of action makes it a valuable therapeutic option, often prescribed in combination with statins, for the management of hypercholesterolemia.[2] Accurate quantification of ezetimibe and its active glucuronide metabolite in biological matrices, such as plasma and serum, is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4] The inherent complexity of these biological samples necessitates robust and reliable sample preparation methods to remove interfering substances like proteins and phospholipids, thereby ensuring the accuracy and precision of subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5]
To account for variability during sample processing and analysis, a stable isotope-labeled internal standard (IS) is indispensable. Ezetimibe-d4, a deuterated analog of ezetimibe, serves as an ideal IS.[6][7] Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction and ionization. However, its increased mass allows it to be distinguished from the unlabeled ezetimibe by the mass spectrometer, providing a reliable means of normalization and accurate quantification.[6]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of three common sample preparation techniques for the bioanalysis of ezetimibe using this compound: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the mechanistic rationale behind each protocol, offer step-by-step methodologies, and present a comparative analysis to guide the selection of the most appropriate technique for your specific analytical needs. All protocols are designed to be self-validating systems, grounded in established bioanalytical principles and regulatory guidelines.[8][9]
Comparative Analysis of Sample Preparation Techniques for Ezetimibe
The choice of sample preparation technique is a critical decision in bioanalytical method development, directly impacting method performance characteristics such as recovery, matrix effect, sensitivity, and throughput.[10] For ezetimibe, the selection of PPT, LLE, or SPE will depend on the specific requirements of the study.
Protein Precipitation (PPT) is the simplest and fastest of the three techniques.[11] It involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma or serum sample.[12] This disrupts the solvation of proteins, causing them to precipitate out of solution. While rapid and cost-effective, PPT is a relatively non-selective method. It effectively removes large protein molecules but may leave behind other matrix components like salts and phospholipids, which can lead to ion suppression or enhancement in the MS source, a phenomenon known as the matrix effect.[5]
Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup compared to PPT.[2] This technique relies on the differential solubility of the analyte and matrix components between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] The choice of organic solvent is crucial and is based on the polarity of ezetimibe. Solvents like methyl tert-butyl ether (MTBE) and diethyl ether have been successfully used for ezetimibe extraction.[2][4][13] LLE is effective at removing polar interferences and can provide a cleaner extract than PPT, leading to reduced matrix effects.
Solid-Phase Extraction (SPE) provides the most thorough sample cleanup and is often considered the gold standard for bioanalytical sample preparation.[3][10] SPE utilizes a solid sorbent packed into a cartridge or well plate to selectively retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. The choice of sorbent chemistry (e.g., reversed-phase, normal-phase, ion-exchange) allows for highly selective extraction based on the physicochemical properties of ezetimibe. While SPE can significantly minimize matrix effects and improve assay sensitivity, it is generally more time-consuming and expensive than PPT and LLE.[14]
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for each of the three sample preparation techniques for the analysis of ezetimibe in human plasma, incorporating this compound as the internal standard.
Protocol 1: Protein Precipitation (PPT)
This protocol offers a rapid and straightforward approach for sample cleanup, suitable for high-throughput screening or when a less rigorous cleanup is sufficient.
Rationale: Acetonitrile is a highly effective precipitating agent, efficiently removing the majority of plasma proteins.[12] The simplicity of this method allows for rapid sample processing.
Materials:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Ezetimibe and this compound stock solutions (in methanol or acetonitrile)
-
Acetonitrile (HPLC grade), chilled
-
Vortex mixer
-
Centrifuge (capable of 4000 rpm and 4°C)
-
96-well collection plates or microcentrifuge tubes
Procedure:
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of ezetimibe working solution. For blank samples, add 10 µL of the vehicle solvent.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is a common starting point for efficient protein removal.[12]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean collection plate or new tubes, being cautious not to disturb the protein pellet.
-
Evaporation (Optional): The supernatant can be directly injected for LC-MS/MS analysis. However, to increase sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: If evaporated, reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. Vortex briefly to ensure complete dissolution.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample extract than PPT and is a widely used and robust method for ezetimibe bioanalysis.[2][4]
Rationale: Methyl tert-butyl ether (MTBE) is a common and effective solvent for extracting moderately non-polar compounds like ezetimibe from an aqueous matrix like plasma.[13] It provides good recovery and a clean extract.
Materials:
-
Human plasma (with anticoagulant)
-
Ezetimibe and this compound stock solutions
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Glass tubes
Procedure:
-
Spiking: To 200 µL of human plasma in a glass tube, add 20 µL of the this compound internal standard working solution and, for calibration standards and QCs, the appropriate volume of ezetimibe working solution.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Vortexing: Cap the tubes and vortex vigorously for 5 minutes to ensure efficient extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the highest level of sample cleanup, minimizing matrix effects and maximizing sensitivity.[3]
Rationale: A reversed-phase (C18) SPE cartridge is suitable for retaining ezetimibe from the aqueous plasma sample. The wash steps are optimized to remove polar and some non-polar interferences, while the elution solvent is strong enough to recover the analyte and internal standard.
Materials:
-
Human plasma (with anticoagulant)
-
Ezetimibe and this compound stock solutions
-
Reversed-phase (C18) SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (and ezetimibe for standards/QCs). Vortex briefly. Add 200 µL of deionized water and vortex again. This dilution reduces the viscosity of the plasma, facilitating easier passage through the SPE cartridge.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent bed. This activates the stationary phase for optimal analyte retention. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities. Follow this with a wash of 1 mL of a methanol/water mixture (e.g., 20:80, v/v) to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove any remaining wash solvent.
-
Elution: Elute the analyte and internal standard from the cartridge by passing 1 mL of acetonitrile through the sorbent. Collect the eluate in a clean tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Data Presentation and Visualization
Comparative Summary of Sample Preparation Protocols for Ezetimibe
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation with an organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent. |
| Selectivity | Low | Moderate | High |
| Recovery | Generally good, but can be variable. | High and reproducible with optimized solvent. | High and consistent. |
| Matrix Effect | High potential for ion suppression/enhancement. | Reduced compared to PPT. | Lowest potential for matrix effects. |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Advantages | Fast, simple, inexpensive, high-throughput. | Good cleanup, effective for removing polar interferences. | Excellent cleanup, high concentration factor, minimal matrix effects. |
| Disadvantages | "Dirty" extract, high risk of matrix effects, potential for analyte loss due to co-precipitation. | Can be labor-intensive, requires solvent evaporation, potential for emulsion formation. | More complex, time-consuming, higher cost, requires method development. |
Experimental Workflow Visualization
The following diagram illustrates the Liquid-Liquid Extraction (LLE) workflow, a robust and commonly employed method for ezetimibe bioanalysis.
Caption: Liquid-Liquid Extraction Workflow for Ezetimibe.
Conclusion
The selection of an appropriate sample preparation protocol is a cornerstone of developing a robust and reliable bioanalytical method for ezetimibe. This guide has detailed three widely accepted techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
-
Protein Precipitation offers a rapid and high-throughput solution, ideal for early-stage discovery or when extensive sample cleanup is not a primary concern.
-
Liquid-Liquid Extraction provides a balance of cleanliness, recovery, and throughput, making it a versatile and frequently employed method in many bioanalytical laboratories.
-
Solid-Phase Extraction delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity, which is often required for regulatory submissions and challenging low-concentration studies.
The use of a stable isotope-labeled internal standard, such as This compound , is strongly recommended for all quantitative bioanalytical methods to ensure the highest level of accuracy and precision by compensating for any variability during the sample preparation and analysis process. The choice of the final protocol should be guided by the specific analytical goals, required sensitivity, available resources, and the validation criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[8][9]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Bhatt, M., Shah, S., & Shivprakash. (2011). Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 879(28), 3027-3034. [Link]
-
Guo, L., Wang, M., Chen, Y., Qiu, F., & Jiang, J. (2015). Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 986-987, 108-114. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Lee, H. D., Lee, J. H., Kim, Y. H., & Lee, Y. B. (2017). Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalence study. IOSR Journal of Pharmacy and Biological Sciences, 12(4), 01-08. [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2011). A rapid and sensitive HPLC method for determination of ezetimibe in tablets formulation. ResearchGate. [Link]
-
Alobaida, A. A. (2024). Liquid Chromatographic–Mass Spectrometric Determination of Ezetimibe in Human Plasma With Validation Approach. Heart and Mind, 8(1), 1-6. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
ResearchGate. Recovery of ezetimibe and etoricoxib from human plasma after the extraction procedures. [Link]
-
Seshachalam, V., & Kothapalli, L. (2015). New Validated Stability-Indicating Rp-HPLC Method for Simultaneous Estimation of Atorvastatin and Ezetimibe in Human Plasma by Using PDA Detector. Journal of bioanalysis & biomedicine, 7(5), 133-139. [Link]
-
Prasanthi, S., & Himabindu, G. (2018). Bio analytical method for simultaneous estimation of ezetimibe and pitavastatin and its application to pharmacokinetic studies using uplc. SciSpace. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 25145350. [Link]
-
Garofolo, F., & Rocci, M. L. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of Analytical Separations (Vol. 4, pp. 331-356). Elsevier. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
ResearchGate. RP-HPLC–UV Determination of Ezetimibe in Serum: Method Development, Validation and Application to Patients Chronically Receiving the Drug. [Link]
-
National Center for Biotechnology Information. Ezetimibe phenoxy glucuronide-D4. PubChem Compound Summary for CID 49849666. [Link]
-
de Cássia Garcia, V., & de Oliveira, A. R. M. (2022). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry, 52(5), 1078-1093. [Link]
-
ResearchGate. Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. [Link]
-
Zhang, Y., & Zhang, D. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1221-1224. [Link]
-
Kruve, A., & Kunnapas, A. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 155, 314-319. [Link]
-
An, B., Zhang, J., & Zhang, M. (2019). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science, 25(9), e3188. [Link]
-
Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
An, B., Zhang, J., & Zhang, M. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science, 26(9), e3272. [Link]
-
Al-Majdoub, Z. M., Al-Shdefat, R. I., & Al-Qaoud, K. M. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Analytical & Bioanalytical Techniques, 7(5), 1-6. [Link]
-
Reddy, B. P., Reddy, Y. R., & Sreeramulu, J. (2005). Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 771-775. [Link]
-
Priani, S. E., Sari, D. P., & Ibrahim, S. (2024). Formulation Strategies for Ezetimibe and Its Combinations: Advancing Biopharmaceutical and Therapeutic Potential. Drug Design, Development and Therapy, 18, 123-145. [Link]
-
ResearchGate. Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage forms. [Link]
Sources
- 1. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clearsynth.com [clearsynth.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Ezetimibe-d4 in drug metabolism studies
An in-depth guide for researchers, scientists, and drug development professionals.
Application Note & Protocol
Topic: The Strategic Use of Ezetimibe-d4 in Quantitative Drug Metabolism Studies
Abstract
The accurate quantification of xenobiotics in biological matrices is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. Ezetimibe, a cholesterol absorption inhibitor, presents a unique metabolic profile dominated by glucuronidation rather than cytochrome P450 oxidation. This application note provides a comprehensive guide to the use of this compound, a stable isotope-labeled internal standard (SIL-IS), for the quantitative analysis of Ezetimibe by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the scientific rationale behind the use of SIL-IS, detail validated protocols for sample preparation and analysis, and discuss the metabolic fate of Ezetimibe. This guide is intended to provide researchers with the foundational knowledge and practical methodologies required to generate high-fidelity bioanalytical data in compliance with regulatory standards.
Introduction: The Bioanalytical Imperative
Ezetimibe is a lipid-lowering agent that selectively inhibits the intestinal absorption of dietary and biliary cholesterol.[1][2][3][4] It acts by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of the small intestine.[3][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Ezetimibe is critical for determining its efficacy and safety profile.
The gold standard for definitive quantification of small molecules in complex biological fluids is LC-MS/MS. The inherent variability in sample processing and instrument response necessitates the use of an internal standard (IS) to ensure accuracy and precision. A stable isotope-labeled internal standard, such as this compound, is considered the most reliable choice.[6][7][8][9] By incorporating four deuterium atoms, this compound is chemically identical to the parent drug but has a distinct mass, allowing it to be differentiated by the mass spectrometer.[5][10] Its near-identical physicochemical properties ensure that it behaves like the analyte during extraction, chromatography, and ionization, thereby providing superior correction for experimental variability.
The Metabolic Journey of Ezetimibe
Unlike many pharmaceuticals, Ezetimibe's metabolism is not primarily mediated by the cytochrome P450 (CYP) enzyme system.[2][11] Instead, it undergoes rapid and extensive phase II metabolism, specifically glucuronidation, in the small intestine and liver.[1][12][13][14][15][16]
Key Metabolic Steps:
-
Glucuronidation: The phenolic hydroxyl group of Ezetimibe is conjugated with glucuronic acid to form Ezetimibe-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, UGT1A3, and UGT2B15.[13][15][17]
-
Active Metabolite: Ezetimibe-glucuronide is not an inactive excretion product; it is a pharmacologically active metabolite that also inhibits cholesterol absorption.[1][14] In plasma, the glucuronide conjugate accounts for 80-90% of the total drug-related material.[12][14]
-
Enterohepatic Recirculation: Both Ezetimibe and its active glucuronide are subject to enterohepatic recycling.[2][12][14][15][18] They are excreted into the bile, delivered back to the small intestine where the glucuronide can be hydrolyzed back to the parent Ezetimibe, and then reabsorbed. This process significantly extends the drug's half-life to approximately 22 hours.[1][14]
-
Excretion: Ultimately, about 78% of the administered dose is excreted in the feces (primarily as Ezetimibe), with the remainder found in the urine (primarily as Ezetimibe-glucuronide).[1]
Protocol: Quantitative Analysis of Ezetimibe in Human Plasma
This protocol details a robust LC-MS/MS method for the quantification of Ezetimibe in human plasma using this compound as the internal standard. This method is aligned with principles outlined in regulatory guidance documents.[19][20][21][22][23]
Rationale and Workflow
The fundamental principle is to add a known quantity of this compound to all samples, calibrators, and quality controls (QCs) at the very beginning of the sample preparation process. Because the SIL-IS and the analyte behave almost identically, the ratio of their peak areas as measured by the mass spectrometer remains constant regardless of extraction losses or ionization suppression. This stable ratio is used to construct the calibration curve and accurately determine the concentration of Ezetimibe in unknown samples.
Materials and Reagents
-
Reference Standards: Ezetimibe, this compound (≥99% isotopic purity).
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade).
-
Reagents: Formic acid (LC-MS grade).
Step-by-Step Experimental Protocol
1. Preparation of Stock and Working Solutions:
- Prepare 1 mg/mL stock solutions of Ezetimibe and this compound in methanol.
- From these stocks, prepare intermediate and working solutions by serial dilution in 50:50 methanol:water. A typical working concentration for the this compound internal standard is 100 ng/mL.
- Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate Ezetimibe working solutions. A typical calibration range is 0.1 to 20 ng/mL.
2. Sample Extraction (Liquid-Liquid Extraction):
- To 200 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the this compound working solution (e.g., 100 ng/mL).
- Vortex briefly to mix.
- Add 1 mL of MTBE.
- Cap and vortex vigorously for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 200 µL of mobile phase (e.g., 70:30 acetonitrile:0.1% formic acid). Vortex to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
- Inject the prepared sample (e.g., 10 µL) onto the LC-MS/MS system.
- The chromatographic and mass spectrometric conditions are critical for achieving sensitive and selective detection. The tables below provide a validated starting point.
Data Presentation: Instrument Conditions
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 50 x 2.1 mm, 1.8 µm | Provides excellent reversed-phase retention and peak shape for Ezetimibe.[6][7][24] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidified mobile phase promotes protonation for positive mode or aids in negative mode ionization and improves peak shape. |
| Gradient | Isocratic: 70% B | A simple isocratic method is often sufficient and highly reproducible. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Column Temp. | 40 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A standard volume for modern LC-MS systems balancing sensitivity and peak shape. |
| Run Time | ~3.0 minutes | Allows for high-throughput analysis. |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Ezetimibe (Analyte) | This compound (IS) | Rationale |
|---|---|---|---|
| Ionization Mode | ESI Negative | ESI Negative | The phenolic hydroxyl group is readily deprotonated, yielding a strong [M-H]⁻ signal.[7][24][25] |
| MRM Transition | m/z 408.1 → 271.0 | m/z 412.1 → 270.8 | These represent the specific precursor-to-product ion fragmentations, ensuring high selectivity and sensitivity.[6] |
| Dwell Time | 150 ms | 150 ms | Sufficient time to acquire >15 data points across a chromatographic peak for accurate integration. |
| Declustering Potential | -75 V | -75 V | Optimized to desolvate ions and transmit them efficiently into the mass analyzer. |
| Collision Energy | -22 eV | -22 eV | Optimized to induce the specific fragmentation monitored in the MRM transition. |
Method Validation: Ensuring Data Integrity
A bioanalytical method is not complete until it has been rigorously validated to prove its reliability for the intended application. All validation experiments must adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[19][20][21] The use of this compound is instrumental in meeting the stringent acceptance criteria for these tests.
Key Validation Parameters:
-
Selectivity: The method's ability to differentiate and quantify the analyte from other components in the matrix. Assessed by analyzing blank matrix from multiple sources.
-
Calibration Curve: Demonstrates the relationship between concentration and instrument response. Requires a minimum number of standards and a defined linear range with an appropriate regression model.
-
Accuracy and Precision: Assessed at multiple QC levels (low, mid, high, and lower limit of quantitation). Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This compound is critical here, as it co-elutes and experiences the same ionization suppression or enhancement, allowing for accurate correction.
-
Recovery: The efficiency of the extraction process. While not required to be 100%, it must be consistent and reproducible across the concentration range. The SIL-IS is essential for demonstrating this.[19]
-
Stability: The chemical stability of Ezetimibe in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top storage, long-term freezer storage).[7]
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Ezetimibe in drug metabolism studies. Its properties allow it to effectively compensate for variability during sample preparation and LC-MS/MS analysis, ensuring the generation of reliable pharmacokinetic data. The protocols and methodologies described in this application note provide a robust framework for researchers to develop and validate high-quality bioanalytical assays for Ezetimibe, contributing to a deeper understanding of its unique metabolic profile and clinical pharmacology.
References
-
Kosoglou, T., Statkevich, P., Johnson-Levonas, A. O., Paolini, J. F., Bergman, A. J., & Alton, K. B. (2005). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 44(5), 467–494. [Link]
-
van Heek, M., & Davis, H. R. (2002). Pharmacology of ezetimibe. European Heart Journal Supplements, 4(suppl_J), J5–J8. [Link]
-
Request PDF. (2025). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. ResearchGate. [Link]
-
Rocha, T. G., & Salgado, H. R. N. (2020). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry, 52(4), 818-831. [Link]
-
Dujovne, C. A. (2003). The pharmacokinetics of ezetimibe. Expert Opinion on Drug Metabolism & Toxicology, 2(1), 99-105. [Link]
-
Rocha, T. G., & Salgado, H. R. N. (2022). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry, 52(4), 818-831. [Link]
-
PharmaCompass. (n.d.). Ezetimibe. PharmaCompass.com. [Link]
-
García-Calvo, M., & Ochoa, M. F. (2006). [Ezetimibe--pharmacokinetics and therapeutics]. Revista de investigacion clinica; organo del Hospital de Enfermedades de la Nutricion, 58(1), 58–63. [Link]
-
Wikipedia. (2024). Ezetimibe. In Wikipedia. [Link]
-
Ghosal, A., Hapangama, N., Yuan, Y., Achanfuo-Yeboah, J., Iannucci, R., Chowdhury, S., Alton, K., Patrick, J. E., & Zbaida, S. (2004). Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia). Drug Metabolism and Disposition, 32(3), 314–320. [Link]
-
U.S. Food and Drug Administration. (n.d.). ZETIA (ezetimibe) Tablets Label. accessdata.fda.gov. [Link]
-
Lee, S. Y., Lee, Y. J., Kim, Y. G., Cha, I. J., Kim, K. A., Park, J. Y., & Lee, D. H. (2011). Effects of UDP-glucuronosyltransferase polymorphisms on the pharmacokinetics of ezetimibe in healthy subjects. European Journal of Clinical Pharmacology, 67(11), 1141–1147. [Link]
-
Rocha, T. G., & Salgado, H. R. N. (2020). (PDF) Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. ResearchGate. [Link]
-
Mistri, H. N., Jangid, A. G., & Shrivastav, P. S. (2012). Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 903, 103-112. [Link]
-
Román, M., Abad-Santos, F., Ochoa, D., & Ruiz, B. (2024). Evaluation of the role of metabolizing enzymes and transporter variants in ezetimibe pharmacokinetics. Frontiers in Pharmacology, 15, 1414059. [Link]
-
Al-Mohizea, A. M., Al-Angary, A. A., Mahrous, G. M., Al-Jenoobi, F. I., & Al-Mohizea, A. M. (2024). Species Differences in Ezetimibe Glucuronidation. Metabolites, 14(10), 629. [Link]
-
SciSpace. (n.d.). bio analytical method for simultaneous estimation of ezetimibe and pitavastatin and its application to pharmacokinetic studies using uplc. SciSpace. [Link]
-
Request PDF. (2014). Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (ZETIA). ResearchGate. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA.gov. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2016). Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research, 39(1), 226-234. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.gov. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA.gov. [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2017). Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. IOSR Journal of Pharmacy and Biological Sciences, 12(4), 1-8. [Link]
-
SynZeal. (n.d.). Ezetimibe D4-O-Beta-Glucuronide. SynZeal. [Link]
-
Oxford Academic. (n.d.). Development and Validation of an LC–MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population. Journal of Chromatographic Science. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA.gov. [Link]
-
Bae, J. W., Choi, C. I., Park, S. H., Jang, C. G., & Lee, S. Y. (2012). Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. Journal of Pharmaceutical Investigation, 42(1), 47-53. [Link]
-
Gryn, S. E., & Hegele, R. A. (2015). Ezetimibe. In StatPearls. StatPearls Publishing. [Link]
-
Toth, P. P. (2010). Ezetimibe in the Treatment of Patients with Metabolic Diseases. Current Atherosclerosis Reports, 12(2), 99-106. [Link]
-
Phan, B. A., Days, T. B., & Tondapu, P. (2012). Ezetimibe therapy: mechanism of action and clinical update. Vascular Health and Risk Management, 8, 415–427. [Link]
Sources
- 1. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ezetimibe - Wikipedia [en.wikipedia.org]
- 4. Ezetimibe in the Treatment of Patients with Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 1093659-89-2 [chemicalbook.com]
- 11. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ezetimibe | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The pharmacokinetics of ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 23. moh.gov.bw [moh.gov.bw]
- 24. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Application Note: The Definitive Role of Ezetimibe-d4 in Clinical Bioequivalence Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Bioequivalence
In the lifecycle of pharmaceutical development, the path to market for a generic drug is paved with rigorous scientific validation. The cornerstone of this process is the bioequivalence (BE) study, a clinical trial designed to demonstrate that the generic formulation performs identically to the innovator, or Reference Listed Drug (RLD). For a drug like Ezetimibe, a selective cholesterol absorption inhibitor, establishing bioequivalence is a nuanced task.[1][2] Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to its pharmacologically active metabolite, ezetimibe-glucuronide.[3][4] Both compounds undergo significant enterohepatic recycling, leading to a complex pharmacokinetic (PK) profile with a long half-life of approximately 22 hours.[1][3][4]
This complex disposition necessitates a bioanalytical method of the highest accuracy and precision. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying drug concentrations in biological matrices due to its superior sensitivity and selectivity.[5][6] However, the reliability of an LC-MS/MS assay is critically dependent on the use of an appropriate internal standard (IS).[6] A stable isotope-labeled (SIL) internal standard, such as Ezetimibe-d4, is universally recognized as the ideal choice.[5][7] By incorporating deuterium atoms, this compound is chemically identical to the analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer. This near-perfect analogy ensures it mirrors the behavior of the unlabeled drug throughout sample extraction, chromatography, and ionization, thereby correcting for procedural variability and matrix effects with unparalleled accuracy.[7] This application note provides a comprehensive guide to the use of this compound in the design, execution, and validation of clinical bioequivalence studies for Ezetimibe formulations.
The Scientific Rationale: Why this compound is the Gold Standard
The principle underpinning the use of this compound is isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to every sample, calibrator, and quality control (QC) at the very beginning of the analytical process. The final measurement is the ratio of the analyte's response to the internal standard's response. This ratiometric approach elegantly normalizes a host of potential errors.
Causality Behind the Choice:
-
Correction for Extraction Variability: this compound and Ezetimibe exhibit virtually identical physicochemical properties. Therefore, any loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) will be matched by a proportional loss of the internal standard, leaving the ratio of the two unchanged.
-
Mitigation of Matrix Effects: Biological matrices like plasma are complex, containing numerous endogenous components that can interfere with the ionization of an analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[6][7] Because this compound co-elutes precisely with Ezetimibe from the LC column, both molecules experience the exact same matrix environment at the same time.[5] The deuterated standard therefore acts as a perfect proxy, normalizing these unpredictable effects.[7]
-
Compensation for Instrumental Drift: Minor fluctuations in instrument performance, such as injection volume or mass spectrometer sensitivity, affect both the analyte and the SIL-IS equally, preserving the integrity of the analyte/IS ratio.
The superiority of a deuterated internal standard over a structural analog cannot be overstated. A structural analog, while similar, will have different chromatographic retention times and may respond differently to matrix effects, introducing a significant risk of analytical bias.[5][7] Regulatory bodies strongly recommend the use of SIL-IS for this reason.[8][9]
| Feature | Deuterated Internal Standard (this compound) | Structural Analog Internal Standard | Rationale for Superiority of Deuterated IS |
| Chromatographic Behavior | Co-elutes with the analyte.[5] | Different retention time. | Co-elution ensures both analyte and IS experience identical matrix effects simultaneously, providing the most accurate correction.[5][7] |
| Extraction Efficiency | Virtually identical to the analyte. | May differ from the analyte. | Ensures that procedural losses are perfectly mirrored, leading to a stable analyte/IS ratio and higher accuracy. |
| Ionization Response | Virtually identical to the analyte. | Can differ significantly, especially in the presence of matrix components. | Provides the most reliable normalization for ion suppression or enhancement, which is a major source of variability in LC-MS/MS. |
| Regulatory Acceptance | Considered the 'gold standard' by agencies like the FDA and EMA.[7][8] | May be questioned by regulatory bodies if a SIL-IS is available.[7] | Use of a SIL-IS demonstrates a commitment to developing the most robust and reliable bioanalytical method possible. |
Regulatory Framework and Study Design
Bioequivalence studies for Ezetimibe must adhere to specific guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Key Study Parameters:
-
Study Design: A single-dose, two-treatment, two-period, two-sequence crossover design is standard.[10][11] This design allows each subject to serve as their own control, minimizing inter-subject variability.
-
Population: Healthy male and non-pregnant, non-lactating female volunteers.[10][11]
-
Condition: The study is typically conducted under fasting conditions.[10][11]
-
Analytes to Measure: Due to extensive metabolism, regulatory agencies require the quantification of both unconjugated (free) Ezetimibe and total Ezetimibe (the sum of free Ezetimibe and its glucuronide metabolite) in plasma.[11][12]
-
Bioequivalence Criteria: To establish bioequivalence, the 90% Confidence Intervals (CI) for the geometric mean ratio (Test/Reference) of the primary pharmacokinetic parameters (Cmax and AUC) must fall entirely within the acceptance range of 80.00% to 125.00%.[10][13]
Detailed Bioanalytical Protocol
This protocol outlines a validated method for the simultaneous quantification of total and unconjugated Ezetimibe in human plasma using this compound as the internal standard.
Materials and Reagents
-
Reference Standards: Ezetimibe (purity ≥99%) and this compound (purity ≥97%, isotopic purity ≥99%).[14]
-
Enzyme: β-Glucuronidase (from Helix pomatia or similar).[14]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Ammonium formate, formic acid (or ammonium acetate).[15][16]
-
Biological Matrix: Drug-free, pooled human plasma (K2EDTA anticoagulant).
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of delivering accurate gradients (e.g., Shimadzu, Waters).
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Ezetimibe and this compound in methanol to obtain primary stock solutions.
-
Working Solutions: Prepare serial dilutions of the Ezetimibe stock solution with 50:50 methanol:water to create working solutions for calibration standards (CS) and quality controls (QC).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration that yields a consistent and robust response in the mass spectrometer.[5]
Sample Preparation Protocol
The protocol involves two parallel workflows: one for unconjugated Ezetimibe and one for total Ezetimibe, which requires an enzymatic hydrolysis step.
LC-MS/MS Conditions
The following table provides typical starting conditions for method development. Optimization is required for specific instrumentation.
| Parameter | Typical Condition |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)[16] |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 4.0)[16] |
| Mobile Phase B | Acetonitrile[16] |
| Flow Rate | 0.8 - 1.0 mL/min[15][16] |
| Gradient | Isocratic or Gradient (e.g., 60-80% B) |
| Column Temperature | 40 °C[17] |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode for Ezetimibe[17][18] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ezetimibe) | m/z 408.4 → 271.0[16][18] |
| MRM Transition (this compound) | m/z 412.1 → 275.1[16] |
| Dwell Time | 150-200 ms |
| Source Temperature | ~500 °C |
| IonSpray Voltage | ~ -4500 V |
Method Validation
The developed assay must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[19] Key parameters include:
-
Selectivity: Absence of interference at the retention times of the analyte and IS in blank plasma.
-
Linearity and Range: A linear calibration curve with a correlation coefficient (r²) > 0.99. A typical range for total ezetimibe is 4-400 ng/mL.[16]
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).[16]
-
Extraction Recovery and Matrix Effect: Assessed to ensure they are consistent and reproducible.
-
Stability: Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion: Ensuring Trustworthy Data for Generic Drug Approval
The application of this compound as an internal standard is not merely a technical choice; it is a fundamental component of a robust, self-validating system for bioequivalence testing. Its ability to perfectly mimic the analyte of interest provides unparalleled correction for the numerous variables inherent in quantifying drugs in complex biological matrices.[5][6][8] By minimizing analytical variability and maximizing accuracy and precision, the use of this compound ensures that pharmacokinetic studies yield defensible, high-quality data. This analytical rigor is indispensable for demonstrating bioequivalence and ultimately, for gaining the regulatory approval that brings safe, effective, and affordable generic medications to patients.
References
-
Kosoglou, T., Statkevich, P., Johnson-Levonas, A. O., Paolini, J. F., Bergman, A. J., & Alton, K. B. (2005). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 44(5), 467–494. [Link]
-
Ghosal, A., & Hapangama, N. (2022). Ezetimibe. In StatPearls. StatPearls Publishing. [Link]
-
Araújo, R. G., Casella Filho, A., & Chagas, A. C. P. (2005). Ezetimiba: farmacocinética e terapêutica [Ezetimibe--pharmacokinetics and therapeutics]. Arquivos brasileiros de cardiologia, 85 Suppl 5, 20–24. [Link]
-
FDA. (n.d.). ZETIA (Ezetimibe) Tablets Label. accessdata.fda.gov. [Link]
-
Sudhop, T., & von Bergmann, K. (2002). Pharmacology of ezetimibe. Drugs of Today, 38(11), 765-774. [Link]
-
Abu-Awwad, A., Omari, K. W., Arafat, B., Mallah, E., Bustami, M., & Arafat, T. (2024). Bioequivalence of Atorvastatin and Ezetimibe Including Four-Period Crossover Clinical Design. ClinicSearch. [Link]
-
Patel, D. P., et al. (2024). Development and validation of a QuEChERS-Based LC-MS/MS method for simultaneous quantification of Ezetimibe and its active metabolite in human plasma. Taylor & Francis Online. [Link]
-
Wada, S., Sasagane, Y., Kagatani, S., & Nakagami, H. (2023). Bioequivalence Study of Ezetimibe Tablets After a Single Oral Dose of 10 mg in Healthy Japanese Subjects Under Fasting Conditions. Clinical Pharmacology in Drug Development, 12(8), 759-766. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]
-
ResearchGate. (n.d.). Bio analytical method development and validation for Ezetimibe and Pitavastain and its applications to pharmacokinetic studies in Rabbit plasma by using LCMS/MS. ResearchGate. [Link]
-
Seshachalam, V., et al. (2016). Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research, 39(1), 18-24. [Link]
-
Lee, H. W., et al. (2012). Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. Semantic Scholar. [Link]
-
Nguyen, T. A., et al. (2023). A One-step Sample Processing Method in Combination With Hplc-Ms/Ms for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites in Human Plasma. Preprints.org. [Link]
-
FDA. (2024). Draft Guidance on Ezetimibe. accessdata.fda.gov. [Link]
-
European Medicines Agency. (2018). Ezetimibe tablet 10 mg product-specific bioequivalence guidance. EMA. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
Matuszewski, B. K. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 133-139. [Link]
-
FDA. (2022). Statistical Approaches to Establishing Bioequivalence. Food and Drug Administration. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
-
Liu, Y., et al. (2023). Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®: an open-label, randomized, two-sequence crossover study in healthy Chinese subjects. BMC Pharmacology and Toxicology, 24(1), 6. [Link]
Sources
- 1. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioequivalence Study of Ezetimibe Tablets After a Single Oral Dose of 10 mg in Healthy Japanese Subjects Under Fasting Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. Bioequivalence of Atorvastatin and Ezetimibe Including Four-Period Crossover Clinical Design | ClinicSearch [clinicsearchonline.org]
- 15. tandfonline.com [tandfonline.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. preprints.org [preprints.org]
- 18. ANALYTICAL LC-MS/MS METHOD FOR EZETIMIBE AND ITS APPLICATION FOR PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 19. clinicsearchonline.org [clinicsearchonline.org]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ezetimibe in Human Plasma Using Ezetimibe-d4
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ezetimibe in human plasma. The protocol employs a stable isotope-labeled internal standard, Ezetimibe-d4, to ensure maximum accuracy and precision, adhering to the principles of stable isotope dilution analysis. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, offering high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode. The method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance and is suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2][3]
Introduction
Ezetimibe is a lipid-lowering agent that inhibits the absorption of dietary and biliary cholesterol from the small intestine.[4][5][6][7] It acts by selectively targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical mediator of cholesterol transport located on the brush border of enterocytes.[4][6][8] By reducing cholesterol absorption, Ezetimibe decreases hepatic cholesterol stores, leading to an upregulation of LDL receptors and subsequent clearance of LDL-cholesterol from the circulation.[6] Its unique mechanism of action makes it an effective monotherapy or adjunct therapy with statins for managing hypercholesterolemia.[4][7]
Accurate measurement of Ezetimibe concentrations in biological matrices like plasma is crucial for pharmacokinetic (PK) profiling, dose-response assessments, and bioequivalence (BE) studies. LC-MS/MS has become the gold standard for such bioanalytical applications due to its superior sensitivity, specificity, and wide dynamic range.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of modern quantitative bioanalysis. A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment. It co-elutes with the analyte and experiences similar extraction recovery and ionization suppression/enhancement. This allows for precise correction of any variability during sample preparation and analysis, thereby ensuring the highest level of accuracy and robustness. This protocol is based on established and validated methodologies for Ezetimibe quantification.[9][10][11]
Experimental
Materials and Reagents
-
Analytes: Ezetimibe (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (≥99%), Diethyl ether (HPLC grade), Dichloromethane (HPLC grade)
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Reversed-phase C18 column (e.g., Discovery C18, 150 x 4.6 mm, 5 µm).[10]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ezetimibe and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ezetimibe stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards. Prepare a separate Ezetimibe stock for quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.
Preparation of Calibration Standards and Quality Controls
Spike the IS working solution and the appropriate Ezetimibe working solution into blank human plasma to prepare CC and QC samples. The final concentrations should cover the expected therapeutic range. A typical calibration curve ranges from 0.1 ng/mL to 20 ng/mL.[9] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol utilizes an LLE method adapted from published literature, which provides clean extracts and high recovery.[10]
-
Aliquot: Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the this compound working solution (50 ng/mL) to all tubes except the double blank (blank plasma without IS).
-
Vortex: Briefly vortex mix for 10 seconds.
-
Extract: Add 1 mL of extraction solvent (Diethyl ether:Dichloromethane, 70:30 v/v).[10]
-
Mix: Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Evaporate: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds.
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic conditions are optimized to provide a sharp peak shape and good separation from endogenous plasma components.
| Parameter | Condition |
| Column | Discovery C18, 150 x 4.6 mm, 5 µm[10] |
| Mobile Phase A | 10 mM Ammonium formate buffer (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Isocratic: 60% Mobile Phase B[10] |
| Flow Rate | 1.0 mL/min[10] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~4 minutes |
Mass Spectrometry Conditions
Detection is performed in negative ion mode via Multiple Reaction Monitoring (MRM), which offers high specificity and sensitivity. The transitions are selected based on the most stable and abundant precursor and product ions.
| Parameter | Ezetimibe | This compound |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) | m/z 408.0–408.4[9][10][12][13] | m/z 412.1[9][10] |
| Product Ion (Q3) | m/z 270.8–271.0[9][10][12][13] | m/z 270.8–275.1[9][11] |
| Dwell Time | 150-200 ms[9][10] | 150-200 ms[9][10] |
| Collision Energy (CE) | ~ -22 eV[9] | ~ -22 eV[9] |
| Declustering Potential (DP) | ~ -75 V[9] | ~ -75 V[9] |
| Source Temperature | ~500°C | ~500°C |
Note: CE and DP values are instrument-dependent and should be optimized.
Method Validation
The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][14]
Validation Summary
| Parameter | Result |
| Linearity (r²) | >0.999 over the range of 0.1–20 ng/mL[9] |
| LLOQ | 0.1 ng/mL[9] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) for all QC levels |
| Precision (% CV) | ≤15% (≤20% at LLOQ) for all QC levels |
| Extraction Recovery | Consistent and reproducible across QC levels (typically >80%)[10] |
| Matrix Effect | Negligible; IS-normalized matrix factor within acceptable limits |
| Stability | Stable under bench-top, freeze-thaw, and long-term storage conditions |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data generation.
Sources
- 1. fda.gov [fda.gov]
- 2. moh.gov.bw [moh.gov.bw]
- 3. fda.gov [fda.gov]
- 4. scilit.com [scilit.com]
- 5. Ezetimibe - Wikipedia [en.wikipedia.org]
- 6. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. labs.iqvia.com [labs.iqvia.com]
Troubleshooting & Optimization
Troubleshooting Ezetimibe-d4 signal variability in mass spectrometry
Ezetimibe-d4 Signal Variability: A Technical Support Guide
Welcome to the technical support center for troubleshooting this compound signal variability in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards for quantitative bioanalysis. Here, we will explore the common causes of signal instability and provide systematic, field-proven strategies to diagnose and resolve these issues, ensuring the accuracy and reliability of your data.
FAQ 1: My this compound internal standard (IS) signal is highly variable across my analytical batch. What are the first things I should check?
Expert Insight: Signal variability in an internal standard is a critical issue that can compromise the integrity of an entire bioanalytical run. The primary function of a stable isotope-labeled internal standard (SIL-IS) like this compound is to mimic the analyte (Ezetimibe) and correct for variability introduced during sample preparation and analysis.[1][2] When the IS signal itself is erratic, it can no longer serve this purpose effectively. The initial troubleshooting phase should focus on ruling out simple, common errors related to the instrument and sample handling before moving to more complex investigations.
Troubleshooting Protocol: Initial Checks
-
Review Injection Sequence and IS Response Plot:
-
Visually inspect the IS peak area plot for all injections in the sequence (blanks, standards, QCs, and unknown samples).
-
Look for patterns: Is there a sudden drop-off? A gradual decline (drift)? Or random, high-amplitude fluctuations?[3] This pattern provides clues to the root cause. A sudden drop might indicate a clog or air bubble, while a gradual drift could point to source contamination or temperature fluctuations.[3][4]
-
-
Verify Sample Preparation Consistency:
-
Pipetting and Dilution: Inconsistent manual pipetting is a frequent source of error.[5] Ensure that the same, calibrated pipette was used to add the IS working solution to all samples.
-
Evaporation: If a solvent evaporation step is used (e.g., after liquid-liquid or solid-phase extraction), check for inconsistencies. Uneven drying can lead to variable reconstitution and, consequently, variable concentrations.
-
Vial Caps and Septa: Ensure all vial caps are properly crimped or sealed. Loose caps can lead to solvent evaporation, concentrating the sample and IS. Check for cored or damaged septa that could cause injection failures.
-
-
Basic LC-MS System Health Check:
-
System Pressure: Monitor the LC system pressure trace. Sharp spikes or dips can indicate blockages, pump failures, or leaks.
-
Mobile Phase and Solvents: Confirm that there is sufficient volume of all mobile phases and wash solvents. Ensure they were prepared correctly and have not expired. Contaminated mobile phases can lead to signal instability.[3]
-
MS Source Visual Inspection: Check the ESI probe for visible salt buildup or blockages. A dirty or improperly positioned probe is a common cause of unstable spray and signal.[3]
-
Below is a troubleshooting workflow for these initial steps.
Caption: Initial troubleshooting workflow for IS variability.
FAQ 2: How can I determine if the signal variability originates from the LC system or the MS system?
Expert Insight: Isolating the source of variability between the liquid chromatography (LC) and mass spectrometry (MS) components is a crucial diagnostic step. The LC system is responsible for delivering the sample consistently to the ion source, while the MS system is responsible for ionization, mass filtering, and detection. A simple and effective way to decouple these two systems is by using a 'T-junction' to introduce a constant flow of the analyte or IS directly into the MS, bypassing the LC column and autosampler.
Troubleshooting Protocol: LC vs. MS Isolation
-
Setup for Infusion Analysis:
-
Prepare a solution of this compound in a typical mobile phase composition at a concentration that gives a strong, stable signal (e.g., 10-50 ng/mL).
-
Using a syringe pump, infuse this solution directly into the MS ion source at a low flow rate (e.g., 5-10 µL/min).
-
Alternatively, use a T-junction to introduce the IS solution into the mobile phase flow just before it enters the ion source.
-
-
Acquire and Analyze Data:
-
Set the mass spectrometer to monitor the MRM transition for this compound (e.g., m/z 412.1 → 270.8).[6]
-
Acquire data for several minutes and observe the signal intensity trace.
-
-
Interpret the Results:
-
Stable Infusion Signal: If the infused signal is stable (e.g., <5% RSD), the MS system is likely functioning correctly. The problem most likely lies with the LC system (autosampler, pump, column).[3][5] Proceed to investigate injection precision, column integrity, and potential blockages.
-
Unstable Infusion Signal: If the infused signal is unstable, the issue is likely within the MS system. Potential causes include a dirty ion source, unstable high voltage, incorrect gas flows, or detector problems. This directs your troubleshooting efforts to cleaning the source, checking gas supplies, and running MS calibrations.
-
Table 1: Interpreting LC vs. MS Isolation Test Results
| Observation | Signal Stability (RSD) | Likely Origin of Variability | Next Steps |
| Injection of this compound via LC | > 15% | LC or MS System | Perform Infusion Test |
| Infusion of this compound | < 5% | LC System | Check autosampler, pump, column, connections. |
| Infusion of this compound | > 15% | MS System | Clean ion source, check gas flows, run diagnostics. |
FAQ 3: My this compound signal is consistently suppressed or enhanced in study samples compared to standards. What is causing this?
Expert Insight: This phenomenon is a classic sign of matrix effects . Matrix effects are the alteration of ionization efficiency (suppression or enhancement) due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[7][8][9] Even a stable isotope-labeled internal standard, which co-elutes with the analyte, can be affected if the interfering components are not resolved chromatographically.[5] Phospholipids, salts, and endogenous metabolites are common culprits.[8] The goal is to either improve the sample cleanup to remove these interferences or modify the chromatography to separate them from the analyte and IS.
Troubleshooting Protocol: Investigating Matrix Effects with Post-Column Infusion
The most definitive way to visualize matrix effects is through a post-column infusion (PCI) experiment.[10][11][12] This technique allows you to map regions of ion suppression or enhancement across the entire chromatographic gradient.
-
Experimental Setup:
-
Configure the LC-MS system with a T-junction between the analytical column and the MS source.
-
Use a syringe pump to continuously infuse a solution of this compound at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream.[10]
-
This setup creates a constant, elevated baseline signal for the this compound MRM transition.
-
-
Procedure:
-
Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma blank).
-
Acquire data across the entire LC gradient, monitoring the this compound signal.
-
-
Data Interpretation:
-
No Matrix Effect: The signal trace will be a flat, stable line.
-
Ion Suppression: The signal trace will show significant dips at retention times where matrix components are eluting and interfering with ionization.[12]
-
Ion Enhancement: The signal trace will show sharp increases where co-eluting compounds improve ionization efficiency.
-
Analysis: Compare the retention time of your Ezetimibe analyte with the regions of ion suppression. If they overlap, you have confirmed a matrix effect is the cause of your signal variability.
-
Caption: Workflow for a Post-Column Infusion experiment.
Resolution Strategies:
-
Improve Sample Cleanup: Switch from simple protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove phospholipids and other interferences.[13]
-
Modify Chromatography: Adjust the LC gradient to separate the Ezetimibe peak from the regions of ion suppression identified in the PCI experiment. Using a smaller particle size column or a different stationary phase can also improve resolution.
FAQ 4: Could the issue be related to the stability of this compound itself or its interaction with metabolites?
Expert Insight: While this compound is generally a stable compound, its stability under specific analytical and storage conditions should not be taken for granted.[14] Furthermore, a unique challenge in Ezetimibe analysis is its extensive metabolism to Ezetimibe-glucuronide.[15][16] This metabolite can, under certain conditions, revert to the parent drug, a process known as back-conversion.[17][18][19] If this occurs in vitro during sample handling or storage, it can artificially inflate the measured concentration of the analyte (Ezetimibe) without a corresponding change in the IS, thus skewing the analyte/IS ratio.
Troubleshooting Protocol: Stability and Back-Conversion
-
Assess Stock and Working Solution Stability:
-
Manufacturers typically provide stability data for stock solutions (e.g., stable for ≥ 4 years when stored properly).[14]
-
Verify the stability of your prepared working solutions in the diluent used for your assay (bench-top stability). Analyze a freshly prepared solution against one that has been left on the bench for the maximum expected duration of a sample run.
-
-
Investigate Potential for Back-Conversion:
-
Mechanism: Ezetimibe is primarily metabolized to Ezetimibe-glucuronide.[15][16] This glucuronide conjugate can be unstable, especially at non-neutral pH or in the presence of certain enzymes (β-glucuronidases), and can hydrolyze back to the parent Ezetimibe.[18][19][20]
-
Experiment:
-
Obtain a reference standard for Ezetimibe-glucuronide.
-
Spike this metabolite into blank matrix at a high concentration.
-
Process and analyze these samples using your standard method, but monitor for the appearance of the parent Ezetimibe analyte.
-
If a significant Ezetimibe peak appears, back-conversion is occurring.
-
-
Mitigation Strategies for Back-Conversion:
-
pH Control: Keep samples at a low pH (e.g., by adding formic or acetic acid) during extraction and in the final extract to inhibit hydrolysis.[18][19]
-
Temperature Control: Keep samples cold (on ice or at 4°C) throughout the process to reduce the rate of chemical and enzymatic degradation.[18]
-
Enzyme Inhibitors: In some cases, adding a β-glucuronidase inhibitor to the collection tubes may be necessary, although this is less common.
FAQ 5: What are the regulatory expectations for internal standard response variability?
Expert Insight: Regulatory bodies like the U.S. Food and Drug Administration (FDA) place significant emphasis on monitoring the internal standard response.[21] While there isn't a strict numerical acceptance criterion (e.g., ±X%), the expectation is that the IS response in unknown samples should be comparable to the response in the calibration standards and quality controls (QCs). The 2019 FDA guidance on the topic emphasizes evaluating IS response patterns to ensure data integrity.[13]
Key Principles from FDA Guidance:
-
IS Response Should be Monitored: The IS response for every standard, QC, and unknown sample should be plotted and reviewed for each analytical run.[13]
-
Variability in Samples vs. Calibrators: If the variability of the IS response in the unknown samples is within the variability observed for the calibrators and QCs, it is generally considered acceptable.[13]
-
Investigate Aberrant Responses: Significant or systematic deviations in IS response in unknown samples compared to calibrators warrant investigation. A common practice in many labs is to establish an action window (e.g., 50% to 150% of the mean IS response of the calibrators) and investigate any samples that fall outside this range.[2]
-
Root Cause Analysis: Any investigation should be scientifically sound, documented, and aim to determine the root cause of the variability and its potential impact on the accuracy of the concentration data.[22]
Table 2: Example IS Response Evaluation
| Sample Type | IS Peak Area | % of Calibrator Mean | Status | Action |
| Calibrator 1 | 1,050,000 | 105% | Pass | - |
| Calibrator 8 | 980,000 | 98% | Pass | - |
| Mean Calibrator | 1,000,000 | 100% | - | - |
| QC Low | 995,000 | 99.5% | Pass | - |
| Unknown Sample 1 | 950,000 | 95% | Pass | - |
| Unknown Sample 2 | 450,000 | 45% | Fail | Investigate (Check for short injection, matrix suppression) |
| Unknown Sample 3 | 1,600,000 | 160% | Fail | Investigate (Check for double spike, matrix enhancement) |
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Mei, H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]
-
Fahmy, H. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
- Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. Various Sources.
-
Guo, L., et al. (2015). Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
-
What Affects Internal Standard Response in LC-MS/MS?. Geek Force Network. [Link]
-
van de Steeg, E., et al. (2019). CONVERSION OF DRUG METABOLITES BACK TO PARENT DRUGS BY HUMAN GUT MICROBIOTA IN AN EX VIVO FERMENTATION SCREENING PLATFORM. Poster Presentation. [Link]
-
Post-Column Infusion Experiments. Bio-protocol. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Li, Y., et al. (2023). The Prevalence of Several Treatments in Preventing the Back Conversion of Acyl Glucuronide Metabolites in Abbreviated New Drug Applications. AAPS Journal. [Link]
-
van der-Heide, J., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
-
Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. IOSR Journal. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
Pilli, N. R., et al. (2012). Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
The Prevalence of Several Treatments in Preventing the Back Conversion of Acyl Glucuronide Metabolites in Abbreviated New Drug Applications. ResearchGate. [Link]
-
Wang, J., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. [Link]
-
Dolman, S. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites. MDPI. [Link]
-
Zhang, T., et al. (2020). Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy for Quantitative Analysis. Analytical Chemistry. [Link]
-
A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica. [Link]
-
Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC. [Link]
-
El-Bagary, R. I., et al. (2013). LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. Journal of Chromatographic Science. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. [Link]
-
Retention Time shifts using deuterated internal standards. Skyline.ms. [Link]
-
Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes. ResearchGate. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Internal standard in LC-MS/MS. Chromatography Forum. [Link]
-
Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
-
Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 6. iosrjournals.org [iosrjournals.org]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 17. tno-pharma.com [tno-pharma.com]
- 18. The Prevalence of Several Treatments in Preventing the Back Conversion of Acyl Glucuronide Metabolites in Abbreviated New Drug Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. micro-sep.com [micro-sep.com]
- 21. fda.gov [fda.gov]
- 22. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Optimization of Ezetimibe and Ezetimibe-d4
Welcome to the technical support center for the analysis of Ezetimibe. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the chromatographic separation of Ezetimibe from its deuterated d4 isotopologue, which is commonly used as an internal standard (IS) in quantitative bioanalysis.[1][2] While mass spectrometry (MS) can easily distinguish between the analyte and the IS by their mass-to-charge ratios, achieving at least partial chromatographic separation is critical for robust and accurate quantification by minimizing matrix effects and preventing ion suppression.[3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and validated methodologies.
Troubleshooting Guide: Common Separation Issues
This section addresses the most common problems encountered during method development for Ezetimibe and its d4-labeled internal standard.
Problem 1: Poor or No Resolution Between Ezetimibe and Ezetimibe-d4 Peaks
Q: My Ezetimibe and this compound peaks are completely co-eluting. How can I achieve separation?
A: Co-elution of isotopologues is common, as they are chemically identical and differ only slightly in their physicochemical properties. The separation relies on a subtle phenomenon known as the "chromatographic isotope effect," where deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography.[4] Achieving separation requires a high-efficiency system and careful optimization.
Possible Causes & Recommended Solutions:
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic modifier and aqueous phase are critical.
-
Causality: The organic modifier (typically acetonitrile or methanol) and its concentration directly influence the hydrophobic interactions between the analytes and the C18 stationary phase. Even minor adjustments can exploit the subtle differences in hydrophobicity between Ezetimibe and this compound.
-
Solution:
-
Optimize Organic Content: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. Start with a reported condition, such as Acetonitrile:Water (or buffer) 60:40 v/v, and adjust the organic component by ±2-5%.[1][5]
-
Mobile Phase Additives: Use additives like formic acid (0.1%) or ammonium formate (5-10 mM) to control pH and improve peak shape.[1][2][6] For Ezetimibe, which has ionizable groups, maintaining a consistent pH is crucial for reproducible retention.[7][8] It is recommended to set the mobile phase pH at least 2 units away from the analyte's pKa.[8][9]
-
Try a Shallow Gradient: If using an isocratic method, switch to a shallow gradient elution. A slow, gradual increase in the organic solvent concentration can often resolve closely eluting compounds that co-elute under isocratic conditions.[10]
-
-
-
Inadequate Column Efficiency: The column may not have sufficient resolving power.
-
Causality: Higher column efficiency, characterized by a larger number of theoretical plates, produces narrower peaks, which are easier to resolve.[11] Efficiency is influenced by particle size, column length, and packing quality.
-
Solution:
-
Use a High-Efficiency Column: Employ a column with smaller particles (e.g., < 3 µm) or a superficially porous particle (solid-core) design.[12] These columns provide higher efficiency and better resolution.
-
Increase Column Length: A longer column increases the number of theoretical plates and can improve resolution, though this will also increase analysis time and backpressure.[12]
-
-
-
Flow Rate is Too High: A high flow rate reduces the time available for interactions between the analytes and the stationary phase.
-
Causality: The van Deemter equation describes the relationship between linear velocity (related to flow rate) and plate height. An excessively high flow rate moves the system away from its optimal efficiency.
-
Solution: Reduce the flow rate. For a standard 4.6 mm ID column, try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or lower.[12][13] For UHPLC systems with smaller column diameters (e.g., 2.1 mm), flow rates are typically in the 0.2-0.5 mL/min range.[2][6]
-
-
Suboptimal Temperature: Temperature affects mobile phase viscosity and reaction kinetics.
-
Causality: Higher temperatures decrease mobile phase viscosity, which can improve efficiency. However, it can also alter selectivity.
-
Solution: Evaluate column temperatures between 25°C and 40°C. Maintaining a consistent and stable column temperature is crucial for reproducible retention times.[12][13]
-
Problem 2: Peak Tailing or Asymmetric Peaks
Q: I am observing significant tailing for my Ezetimibe peak, which is affecting integration and precision. What is the cause and how can I fix it?
A: Peak tailing for compounds like Ezetimibe is often caused by secondary interactions with the stationary phase or other system components.
Possible Causes & Recommended Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column can interact with basic functional groups on the analyte, causing tailing.
-
Causality: These secondary ionic interactions provide an additional, undesirable retention mechanism that leads to a skewed peak shape.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) protonates the silanol groups, reducing their ability to interact with the analyte.[9][14]
-
Use an End-Capped Column: Modern, fully end-capped columns have a much lower concentration of free silanol groups and are less prone to causing peak tailing for basic compounds.
-
Add an Ionic Modifier: A small concentration of a buffer, such as ammonium formate, can help shield the analyte from silanol interactions and maintain a consistent pH.[1]
-
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Causality: When the amount of analyte exceeds the linear capacity of the column, the equilibrium between the mobile and stationary phases is disrupted, leading to a distorted, often tailing or fronting, peak.
-
Solution: Reduce the injection volume or dilute the sample.[10][15] A good starting point is to keep the injection volume between 1-5% of the total column volume.[15]
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Causality: Strongly retained compounds from previous injections can act as new, active sites. Physical degradation of the column bed can also expose fresh silanol groups.
-
Solution:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components.[16][17]
-
Flush the Column: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent) to remove contaminants.[9] If the column is old or has been used extensively under harsh conditions, it may need to be replaced.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is chromatographic separation necessary if my mass spectrometer can distinguish between Ezetimibe (m/z 408.4) and this compound (m/z 412.1)?
A: This is a crucial concept in quantitative LC-MS/MS. While the MS detector can differentiate the two by mass, co-elution can lead to ion suppression or enhancement .[3] If Ezetimibe and this compound elute at the exact same time, they compete for ionization in the MS source. If a component from the sample matrix (e.g., phospholipids from plasma) also co-elutes, it can suppress the ionization of both compounds. Because the analyte and the internal standard may not be affected by this suppression to the exact same degree, the analyte/IS peak area ratio can become inaccurate and unreliable. Achieving even partial separation (i.e., "peak-to-valley" separation) ensures that the two compounds enter the ion source at slightly different times, minimizing competitive ionization and mitigating the impact of co-eluting matrix components.[3]
Q2: What are typical starting conditions for an LC-MS/MS method for Ezetimibe and this compound?
A: Based on validated methods reported in the literature, a robust starting point would be a reversed-phase separation on a C18 column coupled with tandem mass spectrometry.
| Parameter | Recommended Starting Condition | Source(s) |
| Column | C18, 150 x 4.6 mm, 5 µm or similar | [1] |
| (For higher resolution: <3 µm particle size) | ||
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate | [1][2] |
| Mobile Phase B | Acetonitrile | [1][11][14] |
| Mode | Isocratic or Gradient | [1][2][6] |
| Isocratic Composition | ~60-70% Acetonitrile | [1][2] |
| Flow Rate | 0.2 - 1.0 mL/min (depends on column ID) | [1][11][14] |
| Column Temperature | 30 - 40 °C | [18] |
| Injection Volume | 5 - 20 µL | [19][20] |
| Ionization Mode | ESI Negative | [1][2] |
| MRM Transitions | Ezetimibe: m/z 408.4 → 271.0 | [1] |
| This compound: m/z 412.1 → 275.1 (or 270.8) | [1][2] |
Q3: Does the position of the deuterium labels on the this compound molecule matter for separation?
A: Yes, the location can influence the magnitude of the chromatographic isotope effect. Deuterium substitution on aliphatic groups tends to have a greater effect on retention compared to substitution on aromatic rings.[21] This is because C-D bonds are slightly shorter and stronger than C-H bonds, which can lead to minor changes in molecular volume and polarizability, thereby affecting interactions with the stationary phase. While you typically cannot change the internal standard you have purchased, this is an important theoretical consideration that explains why some deuterated standards separate more easily than others.
Visualized Workflow and Protocols
Troubleshooting Workflow for Poor Resolution
This decision tree outlines a systematic approach to improving the separation between Ezetimibe and its d4 isotopologue.
Caption: Systematic workflow for troubleshooting poor chromatographic resolution.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a validated starting point for the analysis of Ezetimibe in human plasma.
1. Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of Ezetimibe and this compound in methanol.[1]
-
Perform serial dilutions in 50% methanol to create working solutions for the calibration curve (e.g., ranging from 0.1 to 20 ng/mL for Ezetimibe) and quality control (QC) samples.[2]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of human plasma in a polypropylene tube, add 20 µL of the this compound internal standard working solution. Vortex briefly.
-
Add 3 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of Diethyl ether:Dichloromethane 70:30 v/v).[1][2]
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[2]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to mix.
-
Transfer to an autosampler vial for injection.
3. Chromatographic Conditions:
-
HPLC System: UHPLC or HPLC system capable of binary pumping.
-
Column: Gemini C18, 50 x 2.0 mm, 5 µm (or equivalent).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Elution Mode: Isocratic.
-
Composition: 30% A : 70% B.[2]
-
Flow Rate: 0.20 mL/min.[2]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
4. Mass Spectrometer Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.[1][2]
-
IonSpray Voltage: -4500 V.[2]
-
Temperature: 650°C.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dwell Time: 150 ms.[2]
References
-
Ashdin Publishing. (n.d.). RP-HPLC Method of Drug Development and Validation for the Determination of Ezetimibe using Design of Experiments Approach. Ashdin Publishing. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2016). Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]
-
MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024, October 1). HPLC development, determination, and validation for ezetimibe dosage. Retrieved from [Link]
-
Chromedia. (n.d.). Troubleshooting LC, basics. Chromedia. Retrieved from [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc?. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023, January 30). Analytical Method Development and Validation of Ezetimibe by Using UV-Spectrophotometric Method. Retrieved from [Link]
-
Rajshree Institute of Pharmaceutical Sciences. (2024, May 2). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EZETIMIBE IN TABLET DOSAGE FORM BY RP-HPLC. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [Video]. YouTube. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Retrieved from [Link]
-
IOSR Journal. (2017, August 17). Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. Retrieved from [Link]
-
Chinese Pharmaceutical Journal. (n.d.). Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Tutorial on High-Performance Liquid Chromatography of Isotopologues of organic compounds. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage forms. Retrieved from [Link]
-
PubMed. (2015, April 1). Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2021, June 22). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Retrieved from [Link]
-
LCGC North America. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Retrieved from [Link]
-
PubMed. (n.d.). Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population. Retrieved from [Link]
-
PubMed Central. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
-
Journal of Liquid Chromatography and Related Technologies. (2012). Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2023, November 8). The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New Validated Stability-Indicating Rp-HPLC Method for Simultaneous Estimation of Atorvastatin and Ezetimibe in Human Plasma by Using PDA Detector. Retrieved from [Link]
-
ResearchGate. (n.d.). Blend chromatogram of ezetimibe and its related impurities in final chromatographic conditions. ResearchGate. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Identification, isolation and characterization of process related impurities in ezetimibe. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics [journal11.magtechjournal.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. HPLC development, determination, and validation for ezetimibe dosage. [wisdomlib.org]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. m.youtube.com [m.youtube.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. ashdin.com [ashdin.com]
- 19. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Validated Stability-Indicating Rp-HPLC Method for Simultaneous Estimation of Atorvastatin and Ezetimibe in Human Plasma by Using PDA Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in Ezetimibe-d4 Quantification
Welcome to the technical support center for the bioanalysis of Ezetimibe and its stable isotope-labeled internal standard, Ezetimibe-d4, in plasma samples. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common yet complex issue of matrix effects in LC-MS/MS quantification. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality of experimental observations and offer robust, self-validating solutions.
Introduction: The Challenge of the Matrix
In the realm of LC-MS/MS bioanalysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For plasma samples, this includes a complex mixture of proteins, salts, lipids (especially phospholipids), and endogenous metabolites.[2][3][4] These components can significantly interfere with the ionization of Ezetimibe and this compound in the mass spectrometer's source, a phenomenon known as the matrix effect.[5][6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][6][7]
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a primary strategy to compensate for matrix effects. Ideally, the analyte and the SIL-IS co-elute and experience the same degree of ion suppression or enhancement, resulting in a consistent analyte-to-IS peak area ratio.[1] However, this is not always guaranteed, and significant or variable matrix effects can still lead to erroneous results.[7][8]
This guide will provide a structured approach to identifying, evaluating, and mitigating matrix effects during the quantification of this compound in plasma.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound (Internal Standard) signal is highly variable across different plasma lots, but my neat solution injections are consistent. What's causing this?
A1: Understanding and Diagnosing Lot-to-Lot Matrix Variability
This is a classic sign of a significant matrix effect that is not being adequately compensated for by the internal standard. The variability between different sources of plasma is likely due to differences in the endogenous composition of each lot, particularly in phospholipid content.[2][3]
Causality:
-
Phospholipid Interference: Phospholipids are major components of cell membranes and are abundant in plasma.[9] During sample preparation, especially with simpler methods like protein precipitation (PPT), phospholipids can co-extract with your analyte and this compound.[9] As they elute from the LC column, they can suppress the ionization of co-eluting species in the ESI source.[10] Different plasma lots can have varying concentrations of specific phospholipids, leading to inconsistent ion suppression.[7]
-
Insufficient Chromatographic Separation: If Ezetimibe and this compound are not sufficiently separated from the bulk of the co-eluting phospholipids, they will be subject to this variable suppression.[9][10]
Troubleshooting Protocol:
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment to confirm and quantify the matrix effect.[5][7]
-
Set A: Ezetimibe and this compound in neat solution (mobile phase).
-
Set B: Blank plasma extract from at least six different lots, with Ezetimibe and this compound spiked in post-extraction.
-
Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
High variability in MF across the six lots confirms a significant lot-to-lot matrix effect.
-
-
-
Improve Sample Preparation: The goal is to remove interfering phospholipids.
-
Evaluate Different Techniques: Compare your current method with more rigorous techniques.
-
Protein Precipitation (PPT): Fast but least effective at removing phospholipids.[11][12]
-
Liquid-Liquid Extraction (LLE): More selective than PPT and can provide a cleaner extract.[13][14]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte.[11][15][16] Consider mixed-mode or phospholipid removal SPE plates.[11]
-
-
-
Optimize Chromatography:
-
Adjust the gradient to better separate Ezetimibe from the phospholipid elution zone. Phospholipids often elute in the middle of a typical reversed-phase gradient.
-
Consider alternative column chemistries that may offer different selectivity.
-
Data Presentation: Sample Preparation Method Comparison
| Sample Preparation Method | Typical Analyte Recovery | Phospholipid Removal Efficiency | Relative Matrix Effect | Throughput |
| Protein Precipitation (PPT) | High (>90%) | Low | High[11][12] | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High (80-100%) | Moderate to High | Low to Moderate[13] | Low to Moderate |
| Solid-Phase Extraction (SPE) | High (>85%) | High to Very High | Low[11][17] | Moderate |
| HybridSPE® (Phospholipid Depletion) | High (>90%) | Very High (>99%) | Very Low[18][19] | High |
Experimental Workflow: Evaluating and Mitigating Matrix Effects
Caption: Workflow for diagnosing and mitigating matrix effects.
Q2: I'm observing significant ion suppression for Ezetimibe even with a deuterated internal standard. Why isn't this compound fully compensating for it?
A2: The Limits of Internal Standard Compensation
While this compound is the gold standard for an internal standard, its ability to compensate relies on the assumption that it behaves identically to the analyte during ionization.[7] Severe matrix effects can challenge this assumption.
Causality:
-
Differential Ionization in a "Saturated" Source: In cases of extreme ion suppression, the sheer concentration of co-eluting matrix components can create a chaotic environment in the ESI droplet. The competition for charge becomes so intense that even small differences in the physicochemical properties between Ezetimibe and this compound (due to the deuterium labeling) could potentially lead to slightly different ionization efficiencies.
-
Chromatographic Shift: Although unlikely, ensure there is no slight chromatographic separation between Ezetimibe and this compound. If they are not perfectly co-eluting, they may be passing through the ion source at moments with different concentrations of interfering matrix components.
Troubleshooting Protocol:
-
Assess the Absolute Matrix Effect: Use the post-extraction addition experiment described in A1 to determine the absolute signal suppression for both Ezetimibe and this compound. A matrix factor significantly below 0.5 for both indicates a severe matrix effect that needs to be addressed at the sample preparation stage.
-
Post-Column Infusion Experiment: This technique can help visualize the regions of ion suppression in your chromatogram.
-
Infuse a standard solution of Ezetimibe and this compound at a constant rate into the LC flow after the analytical column.
-
Inject a blank, extracted plasma sample.
-
A dip in the baseline signal for your analytes' MRM transitions indicates a region of ion suppression caused by eluting matrix components.
-
If this dip coincides with the retention time of Ezetimibe, it confirms that co-eluting matrix components are the cause.
-
-
Focus on Cleaner Extracts: Severe ion suppression is a clear indication that your sample preparation is inadequate.
-
Move Beyond PPT: If you are using protein precipitation, it is highly recommended to develop an LLE or, preferably, an SPE method.[11][12][14]
-
Phospholipid Removal SPE: Specialized SPE plates (e.g., HybridSPE®) are designed to specifically target and remove phospholipids and can be highly effective.[10][18]
-
Diagram: Post-Column Infusion Setup
Caption: Post-column infusion experimental setup.
Q3: My accuracy and precision fail at the low QC level but are acceptable at mid and high QC levels. Is this a matrix effect?
A3: Concentration-Dependent Matrix Effects
Yes, this is likely a concentration-dependent matrix effect. The impact of ion suppression or enhancement is often more pronounced at lower analyte concentrations where the signal-to-noise ratio is inherently lower.
Causality:
-
Constant Suppression, Variable Impact: The absolute amount of signal suppression from the matrix may be relatively constant. At high concentrations, a 20% signal loss might still leave an abundant signal for accurate quantification. However, at the Lower Limit of Quantification (LLOQ), a 20% signal loss could drop the analyte response close to the noise level, leading to poor accuracy and high variability (%CV).[7]
-
Analyte-to-Matrix Ratio: At low concentrations, the ratio of interfering matrix components to the analyte is much higher, exacerbating the competition for ionization.[20]
Troubleshooting Protocol:
-
Confirm with a Multi-Level Matrix Factor Assessment: Perform the post-extraction addition experiment (as in A1) at both your LLOQ and High QC (HQC) concentrations.
-
Hypothesis: You will likely find that the IS-normalized matrix factor is acceptable at the HQC level, but the variability (%CV) across different plasma lots is much higher at the LLOQ level. Regulatory guidance, such as that from the FDA, requires this assessment to ensure the method is reliable across the entire calibration range.[21][22]
-
-
Enhance Method Sensitivity: Since the issue is most prominent at low concentrations, strategies should focus on improving the signal for Ezetimibe.
-
Improve Sample Cleanup: This is the most critical step. A cleaner sample will have less ion suppression, boosting the signal at the LLOQ. An SPE or phospholipid depletion method is strongly recommended.[11][12]
-
Increase Sample Volume: If your method allows, extracting a larger volume of plasma can increase the final concentration of the analyte injected on-column.
-
Optimize MS Source Parameters: Fine-tune parameters like nebulizer gas, drying gas temperature, and capillary voltage to maximize the ionization efficiency for Ezetimibe.
-
Summary and Recommendations
The successful quantification of this compound in plasma is critically dependent on the effective management of matrix effects. While a stable isotope-labeled internal standard is essential, it is not a panacea. A robust bioanalytical method must be built on a foundation of clean sample preparation and optimized chromatography.
-
Prioritize Sample Cleanup: Do not underestimate the impact of phospholipids. Investing time in developing a selective LLE or a comprehensive SPE method will prevent countless issues during validation and sample analysis.[11][23]
-
Validate Thoroughly: Always assess matrix effects across multiple lots of plasma and at a minimum at low and high QC concentrations, as recommended by regulatory bodies like the FDA.[7][22]
-
Trust the Data: If you observe high variability in your internal standard or poor performance at the LLOQ, it is a clear indicator of an underlying matrix effect that must be addressed systematically.
By understanding the causes of matrix effects and employing these targeted troubleshooting strategies, researchers can develop reliable and robust bioanalytical methods for Ezetimibe and this compound, ensuring the integrity of their pharmacokinetic and clinical data.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bioprocess Online. [Link]
-
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
-
Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology. [Link]
-
Bioanalytical Methods for Sample Cleanup. BioPharm International. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
Matrix effects: Causes and solutions. ResearchGate. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Analytical Chemistry. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Phospholipid-based matrix effects in LC-MS... Bioanalysis. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]
-
Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Rapid Communications in Mass Spectrometry. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. Journal of Chromatographic Science. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Analytical and Bioanalytical Chemistry. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selectscience.net [selectscience.net]
- 20. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. resolvemass.ca [resolvemass.ca]
- 22. fda.gov [fda.gov]
- 23. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Ezetimibe-d4 Recovery in Solid-Phase Extraction
Welcome to the technical support center for improving the recovery of Ezetimibe-d4 during solid-phase extraction (SPE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the bioanalysis of this compound. Here, we move beyond generic protocols to explore the underlying scientific principles that govern successful SPE, empowering you to troubleshoot and optimize your methods with confidence.
Introduction to this compound and SPE Challenges
This compound is the deuterated analog of Ezetimibe, a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1][2] It is commonly used as an internal standard in pharmacokinetic studies for the quantification of Ezetimibe in biological matrices.[1][2] Solid-phase extraction is a widely adopted sample preparation technique in pharmaceutical analysis due to its ability to remove interfering matrix components and concentrate the analyte of interest, leading to cleaner extracts and improved analytical sensitivity.[3][4][5]
However, achieving high and reproducible recovery of this compound can be challenging. Issues such as analyte breakthrough, incomplete elution, and matrix effects can significantly impact the accuracy and precision of your results.[3][6][7] This guide will provide a structured approach to identifying and resolving these common problems.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding this compound SPE:
Q1: What is the most likely reason for low recovery of this compound?
Low recovery is often a multi-faceted issue, but the most frequent culprits are:
-
Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the optimal retention mechanism for this compound's chemical properties.[6][8][9]
-
Suboptimal pH Conditions: The pH of the sample and wash solutions can significantly affect the ionization state and, consequently, the retention of this compound on the sorbent.[6][10]
-
Incorrect Solvent Strength: The wash solvent might be too strong, causing premature elution of the analyte, or the elution solvent may be too weak to fully desorb it from the sorbent.[3][8]
Q2: How do I choose the right SPE sorbent for this compound?
Ezetimibe is a moderately lipophilic compound.[11] Therefore, reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB are generally good starting points.[9][12] The choice depends on the complexity of the sample matrix. Polymeric sorbents often offer higher capacity and stability across a wider pH range.[13]
Q3: Can matrix effects be mistaken for low recovery?
Absolutely. Matrix effects, particularly ion suppression in LC-MS/MS analysis, can lead to a decreased signal for this compound, which can be misinterpreted as poor recovery.[7][14] It's crucial to differentiate between true recovery issues and matrix effects. This can be investigated by comparing the response of the analyte in a clean solution versus a post-extraction spiked matrix sample.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor this compound recovery.
Issue 1: Analyte Breakthrough During Sample Loading
If this compound is not adequately retained on the SPE cartridge, it will be lost during the sample loading step.
Root Causes & Solutions:
-
Incorrect Sorbent Choice: As mentioned, this compound is best retained on reversed-phase sorbents. If you are using a normal-phase or ion-exchange sorbent without appropriate sample pre-treatment, retention will be poor.
-
Suboptimal Sample pH: Ezetimibe has a pKa of approximately 9.7.[15] To ensure it is in its neutral, more hydrophobic form for optimal retention on a reversed-phase sorbent, the sample pH should be adjusted to at least two pH units below its pKa (i.e., pH ≤ 7.7).[10][16]
-
High Organic Content in Sample: If the sample matrix has a high percentage of organic solvent, it can disrupt the hydrophobic interactions between this compound and the sorbent, leading to breakthrough. Diluting the sample with water or an aqueous buffer is recommended to reduce the organic content to less than 5%.
-
Excessive Flow Rate: A high flow rate during sample loading can prevent sufficient interaction time between the analyte and the sorbent.[6][17] A slow and steady flow rate (e.g., 1-2 mL/min) is generally recommended.[8][18]
Experimental Protocol: Optimizing Sample Loading Conditions
-
Prepare a Spiked Sample: Spike a known concentration of this compound into a blank matrix (e.g., plasma, urine).
-
pH Adjustment: Divide the spiked sample into aliquots and adjust the pH of each to a different value (e.g., 5.0, 6.0, 7.0).
-
SPE Procedure:
-
Condition the reversed-phase SPE cartridge with methanol followed by water.
-
Load the pH-adjusted samples onto separate cartridges at a controlled flow rate.
-
Collect the flow-through from the loading step.
-
-
Analysis: Analyze the collected flow-through for the presence of this compound. The pH that results in the lowest concentration of this compound in the flow-through is optimal for retention.
Issue 2: Analyte Loss During the Wash Step
The wash step is critical for removing interfering matrix components, but an overly aggressive wash solvent can also remove the analyte of interest.[9]
Root Causes & Solutions:
-
Wash Solvent is Too Strong: A wash solvent with a high percentage of organic solvent can begin to elute this compound.
-
Incorrect pH of Wash Solvent: Similar to the loading step, maintaining the appropriate pH during the wash is crucial to keep the analyte retained.
Experimental Protocol: Optimizing the Wash Solvent
-
Load the Analyte: Load a spiked sample onto conditioned SPE cartridges under the optimized loading conditions determined previously.
-
Test Different Wash Solvents: Prepare a series of wash solvents with increasing organic content (e.g., 5%, 10%, 15%, 20% methanol in water, maintaining the optimal pH).
-
Wash and Collect: Wash each cartridge with a different wash solvent and collect the wash eluate.
-
Analysis: Analyze the collected wash eluates. The ideal wash solvent will be the one with the highest organic content that does not result in significant elution of this compound.
Issue 3: Incomplete Elution
Even if this compound is successfully retained and washed, poor recovery will result if it is not completely eluted from the sorbent.
Root Causes & Solutions:
-
Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the hydrophobic interactions between this compound and the sorbent.[3][8]
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely desorb the analyte.[8]
-
Inappropriate pH of Elution Solvent: While less critical for reversed-phase elution of neutral compounds, for some analytes, adjusting the pH of the elution solvent can enhance recovery.[19]
Experimental Protocol: Optimizing the Elution Solvent
-
Load and Wash: Prepare several SPE cartridges by loading a spiked sample and washing with the optimized wash solvent.
-
Test Different Elution Solvents: Prepare a series of elution solvents with varying compositions (e.g., 80%, 90%, 100% methanol; 80%, 90%, 100% acetonitrile). You can also test solvent mixtures (e.g., methanol/acetonitrile) or the addition of a small amount of a modifier like ammonium hydroxide to increase the pH and potentially improve the solubility of this compound.[9]
-
Elute and Collect: Elute each cartridge with a different elution solvent and collect the eluate. Consider performing a second elution with a stronger solvent to check for any remaining analyte on the cartridge.
-
Analysis: Analyze the collected eluates to determine which solvent provides the highest recovery of this compound.
Data Summary Table: Solvent Properties for SPE
| Solvent | Polarity Index | Elution Strength (Reversed-Phase) |
| Water | 10.2 | Weakest |
| Methanol | 5.1 | Strong |
| Acetonitrile | 5.8 | Stronger |
| Isopropanol | 3.9 | Strong |
| Dichloromethane | 3.1 | Very Strong |
| Hexane | 0.1 | Not suitable for elution |
This table provides a general guide. The optimal solvent is analyte and sorbent dependent.
Visualization of the SPE Workflow
A clear understanding of the SPE process is fundamental to effective troubleshooting.
Caption: A typical solid-phase extraction workflow for bioanalysis.
Advanced Troubleshooting: Addressing Matrix Effects
Even with optimal SPE recovery, matrix effects can compromise your results.[20] These occur when co-eluting endogenous components from the biological matrix interfere with the ionization of this compound in the mass spectrometer source.[7]
Strategies to Mitigate Matrix Effects:
-
Optimize Chromatographic Separation: Modifying the LC gradient to better separate this compound from co-eluting matrix components can significantly reduce ion suppression.
-
Use a More Selective SPE Sorbent: Mixed-mode SPE sorbents, which combine reversed-phase and ion-exchange properties, can provide a more thorough cleanup of complex matrices.[12]
-
Post-Extraction Cleanup: If matrix effects persist, a secondary cleanup step, such as liquid-liquid extraction (LLE) of the SPE eluate, may be necessary.
Conclusion
Improving the recovery of this compound during solid-phase extraction is a systematic process of understanding the analyte's chemistry and carefully optimizing each step of the SPE protocol. By methodically addressing potential issues in sample loading, washing, and elution, and by being mindful of the potential for matrix effects, researchers can develop robust and reliable bioanalytical methods. This guide provides the foundational knowledge and practical steps to troubleshoot and enhance your this compound SPE, leading to more accurate and reproducible results in your drug development research.
References
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
SPE Method Development Tips and Tricks. Agilent. [Link]
-
The Reason of Poor Sample Recovery When Using SPE. Hawach. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
-
Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction. LCGC International. [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]
-
Why Is Your SPE Recovery So Low?. ALWSCI. [Link]
-
Solving Recovery Problems in Solid-Phase Extraction. LCGC International. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
This compound | C24H21F2NO3 | CID 25145350. PubChem - NIH. [Link]
-
Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Ezetimibe phenoxy glucuronide-D4 | C30H29F2NO9 | CID 49849666. PubChem. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
How to choose the best elution solvent for SLE?. Biotage. [Link]
-
How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments. [Link]
-
Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE). Phenomenex. [Link]
-
Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes. NIH. [Link]
-
(PDF) HPLC determination of ezetimibe and simvastatin in pharmaceutical formulations. [Link]
-
Several Problems Affecting Flow Rate of SPE Cartridges. Hawach. [Link]
-
Can We Re-use “Single-Use” Solid Phase Extraction Cartridges?. Digital Commons @ USF - University of South Florida. [Link]
-
Oasis HLB Cartidges : r/Chempros. Reddit. [Link]
-
Why are SPE HLB cartridges to separate hydrophylic and hydrophobic compounds not working?. ResearchGate. [Link]
-
Oasis Cartridges and 96-Well Plates Care and Use Manual. Waters Help Center. [Link]
-
Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. NIH. [Link]
-
Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage forms. [Link]
Sources
- 1. This compound | 1093659-89-2 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 6. specartridge.com [specartridge.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 10. SPE Method Development | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. help.waters.com [help.waters.com]
- 14. eijppr.com [eijppr.com]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. specartridge.com [specartridge.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
Ezetimibe-d4 Stability in Processed Samples: A Technical Support Guide
Welcome to the Technical Support Center for Ezetimibe-d4. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard (IS) in quantitative bioanalysis. Unexplained variability or loss of the IS can compromise the accuracy and reliability of pharmacokinetic and toxicokinetic data. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve stability issues encountered with this compound in processed biological samples.
Introduction: The Critical Role of a Stable Internal Standard
This compound, a stable isotope-labeled (SIL) version of the cholesterol-lowering drug Ezetimibe, is the preferred internal standard for quantitative LC-MS assays.[1] In theory, a SIL-IS behaves identically to the analyte during sample extraction, chromatography, and ionization, thereby compensating for variability in the analytical process.[2] However, this assumption is not always infallible. Deuterated standards can sometimes exhibit unexpected behavior, and their stability can be compromised by the sample matrix, processing conditions, and storage.[3][4] Ensuring the stability of this compound is paramount for the integrity of bioanalytical data, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions regarding this compound instability.
Q1: My this compound signal is decreasing or highly variable in processed samples. What are the most likely causes?
A decreasing or erratic IS response is a red flag in any bioanalytical run. The root causes can be broadly categorized into three areas:
-
Chemical Degradation: Ezetimibe itself is susceptible to degradation, particularly through hydrolysis.[7][8] These vulnerabilities also apply to its deuterated analogue.
-
Inconsistent Sample Processing: Variability in extraction recovery, pipetting errors, or inconsistent evaporation/reconstitution steps can lead to fluctuating IS responses.[9][10]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS in the mass spectrometer source, leading to inconsistent signal.[1][11]
Your investigation should start with the most straightforward possibilities before moving to more complex chemical degradation studies.
Q2: How do I know if the problem is chemical instability versus a processing or instrument issue?
A systematic approach is key. A well-designed experiment can quickly differentiate between these issues.
-
Initial Check: Re-inject a Quality Control (QC) sample from a previously successful run. If the IS response is normal, this points away from an instrument issue and towards a problem with the current batch of processed samples.
-
Post-Preparative Stability Test: Analyze freshly processed QC samples (Time=0). Then, leave the same samples in the autosampler at a set temperature (e.g., 10°C) and re-inject them at various time points (e.g., 4, 8, 12, 24 hours). A time-dependent decrease in the IS response strongly suggests post-preparative instability.
-
IS Response Monitoring: The FDA guidance emphasizes the importance of monitoring the IS response across all samples in a run.[12] If the IS response is consistent in calibration standards and QCs but variable in subject samples, this may indicate lot-dependent matrix effects or issues specific to those samples.[9]
Q3: What specific chemical degradation pathways should I be aware of for Ezetimibe?
Forced degradation studies have shown that Ezetimibe is particularly susceptible to hydrolysis under both acidic and, most notably, alkaline (basic) conditions.[7][8]
-
Alkaline Hydrolysis: The β-lactam ring in the Ezetimibe structure is the primary site of vulnerability. Under basic conditions, this ring can open, leading to the formation of a degradation product.[13][14][15]
-
Acidic Hydrolysis: Degradation also occurs under acidic conditions, though potentially through a different mechanism involving other parts of the molecule.[8]
-
Oxidative and Thermal Stress: Studies suggest Ezetimibe is relatively stable under oxidative (e.g., hydrogen peroxide) and thermal stress.[7][16]
Since this compound shares the same core structure, it is expected to be vulnerable to the same hydrolytic degradation pathways.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and step-by-step protocols to systematically investigate and resolve stability issues.
Troubleshooting Workflow for this compound Instability
This flowchart outlines a logical progression for diagnosing the root cause of IS variability.
Caption: Troubleshooting workflow for this compound instability.
Protocol 1: Post-Preparative (Autosampler) Stability Assessment
Objective: To determine if this compound is degrading in the reconstituted sample matrix while sitting in the autosampler.
Methodology:
-
Sample Preparation: Prepare a minimum of 12 QC samples at a medium concentration level (e.g., Mid QC) by spiking known amounts of Ezetimibe and this compound into a blank biological matrix. Process these samples using your standard extraction procedure.
-
Initial Analysis (T=0): Immediately after processing, inject three of the QC samples. The average response of these will serve as the baseline (100% stability).
-
Incubation: Store the remaining processed samples in the autosampler set to its typical operating temperature (e.g., 4-10°C).
-
Time-Point Analysis: Inject three replicates of the QC samples at predetermined time intervals (e.g., 4, 8, 12, and 24 hours).
-
Data Analysis: Calculate the mean peak area of this compound at each time point. Compare this to the mean peak area at T=0. The stability is often expressed as a percentage of the initial response.
Acceptance Criteria (per FDA/EMA guidance): The mean concentration at each stability time point should be within ±15% of the nominal concentration.[17]
Data Interpretation:
| Time Point (Hours) | Mean IS Peak Area | % of Initial Response | Assessment |
| 0 | 1,520,450 | 100% | Baseline |
| 4 | 1,495,300 | 98.3% | Stable |
| 8 | 1,180,100 | 77.6% | Unstable |
| 12 | 850,600 | 55.9% | Unstable |
| 24 | 460,220 | 30.3% | Unstable |
Table 1: Example data from a post-preparative stability experiment indicating significant degradation of the internal standard after 4 hours in the autosampler.
If instability is observed, consider lowering the autosampler temperature or, more likely, modifying the pH of the reconstitution solvent to be in a more neutral range (pH 6-7).
Protocol 2: Bench-Top Stability Assessment in Processed Matrix
Objective: To evaluate the stability of this compound in the processed biological matrix at room temperature, mimicking conditions during sample processing.
Methodology:
-
Sample Preparation: Prepare QC samples (low and high concentration) in the biological matrix of interest.
-
Incubation: Let the QC samples sit on the lab bench at ambient temperature for a duration that mimics your longest expected processing time (e.g., 2, 4, 6 hours). Prepare a set of T=0 samples that are kept frozen until extraction.
-
Extraction: At the end of the incubation period, process the "bench-top" samples and the T=0 samples simultaneously using your validated extraction method.
-
Analysis: Analyze all processed samples in a single LC-MS run.
-
Data Analysis: Compare the analyte/IS peak area ratios of the bench-top samples to the T=0 samples.
Interpretation: A significant difference (>15%) between the T=0 and bench-top samples indicates degradation during the sample processing steps prior to injection. This often points to an issue with the pH of an extraction solvent or a prolonged exposure to unfavorable conditions.
Potential Solutions:
-
pH Adjustment: Ezetimibe is known to be labile in alkaline conditions.[7] Ensure that any basic solvents used during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are neutralized promptly.
-
Temperature Control: Perform sample processing steps on ice or in a cooled rack to minimize temperature-dependent degradation.
-
Minimize Exposure Time: Streamline the extraction workflow to reduce the time samples spend in potentially harsh chemical environments.
Part 3: Understanding the Chemistry of Degradation
A deeper understanding of the Ezetimibe structure can help predict and mitigate stability issues. The β-lactam ring is a key feature, but it is also a point of chemical vulnerability.
Caption: Key vulnerable sites on the Ezetimibe molecule.
The primary concern for this compound stability during sample processing is the hydrolysis of the β-lactam ring. Exposure to even mildly basic conditions (pH > 8) during an extraction step can initiate this degradation, leading to a loss of the internal standard and inaccurate quantification of the analyte.
Final Recommendations
-
Method Validation is Key: Always perform thorough stability assessments during method validation as required by regulatory guidelines.[5][18] This includes bench-top, post-preparative, and freeze-thaw stability tests.
-
Control the pH: Maintain the pH of all solutions and the final processed sample in a neutral to slightly acidic range (pH 4-7) whenever possible.
-
Keep it Cool: Temperature is a catalyst for most chemical reactions. Processing samples on ice and maintaining a low autosampler temperature can significantly improve the stability of sensitive compounds like this compound.
-
SIL-IS is not a Magic Bullet: While a stable isotope-labeled internal standard is the gold standard, it can still degrade.[3][19] An IS that degrades can mask the degradation of the analyte, leading to an overestimation of the true concentration. Always monitor the absolute IS response for trends.[9]
By following these guidelines and employing the systematic troubleshooting protocols outlined above, researchers can ensure the stability of this compound in their bioanalytical methods, leading to robust, reliable, and accurate data.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- U.S. Food and Drug Administration. (2018).
- BenchChem. (n.d.).
- National Center for Biotechnology Information. (n.d.). Ezetimibe. PubChem Compound Summary for CID 150311.
- Singh, B., Sahu, M., Singh, S., & Sethi, P. D. (2006). Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay. Die Pharmazie, 61(6), 483–487.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Li, W., Cohen, L. H., & Jian, W. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- De Meulder, M., & De Kock, H. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?.
- Ji, A., et al. (2023). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online.
- U.S. Food and Drug Administration. (n.d.). ZETIA (EZETIMIBE) TABLETS Label.
- Sree, G. J., & Kumar, A. P. (2021). Characterization of Novel Stress Degradation Products of Bempedoic acid and Ezetimibe using UPLC-MS/MS. Longdom Publishing.
- Sarakbi, A., et al. (2019). Degradation pathway of ezetimibe under the alkaline condition.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Internal-Standard-Variability-in-Bioanalytical-Assays.
- Bioanalysis Zone. (2023).
- Yuan, L., et al. (2024).
- El-Gizawy, S. M., et al. (2018). LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. Taylor & Francis Online.
- National Center for Biotechnology Information. (n.d.).
- Kosoglou, T., et al. (2005). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Clinical pharmacokinetics, 44(5), 467–494.
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- Gajjar, A. K., & Shah, V. D. (2011). What is the degradation product of ezetimibe?.
- U.S. Food and Drug Administration. (n.d.).
- Gajjar, A., & Shah, V. (2012). Impurity Profiling: A Case Study of Ezetimibe.
- Biernacka, M., et al. (2022). Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes.
- ResearchGate. (n.d.). Short-term, long-term and auto-sampler stability of ezetimibe.
- Biernacka, M., et al. (2022). Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes. MDPI.
- Knapik-Kowalczuk, J., et al. (2014). Physical stability of the amorphous anticholesterol agent (ezetimibe): the role of molecular mobility. Molecular pharmaceutics, 11(11), 3941–3951.
- Biernacka, M., et al. (2022). Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. ovid.com [ovid.com]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. researchgate.net [researchgate.net]
Method refinement for Ezetimibe analysis to reduce analytical interference
Technical Support Center: Ezetimibe Analysis
A Guide to Method Refinement and Interference Reduction
Welcome to the technical support center for Ezetimibe analysis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into refining analytical methods for Ezetimibe. The goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your analyses effectively. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Troubleshooting Guide: Common Analytical Issues
This section addresses specific, common problems encountered during the chromatographic analysis of Ezetimibe. Each answer provides a diagnosis of the potential causes and a step-by-step guide to resolving the issue.
Q1: Why is my Ezetimibe peak exhibiting significant tailing or asymmetry, and how can I correct it?
A1: Peak tailing is a frequent issue in reverse-phase HPLC and can compromise the accuracy of integration and quantification. For Ezetimibe, the primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase composition.
-
Causality: The azetidinone ring and hydroxyl groups in the Ezetimibe structure can engage in secondary interactions with residual, un-capped silanols on the silica backbone of the HPLC column. This is particularly problematic if the mobile phase pH is not optimized. An inappropriate solvent choice or a degraded column can also lead to poor peak shape.
-
Troubleshooting & Refinement Strategy:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is critical. A slightly acidic to neutral pH is often optimal. A mobile phase using a buffer like ammonium acetate or potassium phosphate adjusted to a pH between 6.8 and 7.0 can help suppress the ionization of residual silanols, thereby minimizing secondary interactions.[1][2]
-
Column Selection: If tailing persists, consider using a column with high-purity silica and advanced end-capping technology. While C18 columns are common, a C8 column can sometimes offer better peak shape for moderately polar compounds like Ezetimibe by reducing hydrophobic interactions.[2] For challenging separations involving closely related impurities, a Pentafluorophenyl (F5) column may provide alternative selectivity, as suggested in recent USP monograph revisions.[3]
-
Flow Rate Optimization: Reducing the flow rate can sometimes improve peak shape by allowing more time for equilibrium between the mobile and stationary phases. A typical starting point is 1.0 mL/min for a standard 4.6 mm ID column.[4][5]
-
Sample Diluent: Ensure the sample is dissolved in a diluent that is of equal or weaker elution strength than the mobile phase. Dissolving Ezetimibe in a solvent with a high percentage of organic modifier (like 100% acetonitrile) and injecting it into a mobile phase with a lower organic percentage can cause peak distortion. It is best practice to use the mobile phase itself as the diluent.[6]
-
Q2: I'm observing co-eluting peaks with my main Ezetimibe peak. How can I resolve Ezetimibe from its degradation products or process-related impurities?
A2: Achieving specificity is a cornerstone of a reliable analytical method, as mandated by ICH guidelines.[7][8][9] Co-elution indicates that the method cannot distinguish the analyte from interfering substances, such as degradation products or synthetic impurities.
-
Causality: Ezetimibe is known to degrade under hydrolytic (acidic and basic) conditions.[5][10][11] Forced degradation studies have identified several key degradation products (DPs), such as those formed by the cleavage of the azetidinone ring.[10][12] Additionally, process-related impurities, including diastereomers and isomers, may be present in the drug substance.[3][13][14]
-
Method Refinement for Improved Resolution:
-
Perform a Forced Degradation Study: To confirm that your method is "stability-indicating," you must intentionally degrade the Ezetimibe sample. This will generate the potential DPs and allow you to optimize the separation. A typical study involves exposing the drug to acidic, basic, oxidative, thermal, and photolytic stress conditions.[2][5][10]
-
Optimize the Mobile Phase:
-
Gradient Elution: If an isocratic method fails to provide separation, switch to a gradient elution. Start with a lower percentage of the organic solvent (e.g., acetonitrile) and gradually increase the concentration over the run. This will help resolve earlier eluting polar impurities and later eluting non-polar impurities from the main Ezetimibe peak. A gradient approach was successfully used to separate Ezetimibe from its DPs using an acetonitrile and ammonium acetate buffer system.[2]
-
Solvent Choice: Try changing the organic modifier. Replacing acetonitrile with methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent properties.
-
-
Employ a High-Resolution Column: Use a column with a smaller particle size (e.g., <3 µm) or a longer column length to increase column efficiency and improve resolution.
-
Use a Photodiode Array (PDA) Detector: A PDA detector is invaluable for tackling co-elution. It allows you to assess the peak purity of the Ezetimibe peak across different stress conditions, ensuring it is spectrally homogenous and free from underlying impurities.[5][15]
-
Q3: When analyzing Ezetimibe in plasma using LC-MS/MS, my signal is inconsistent, suggesting matrix effects. How can I mitigate this?
A3: Matrix effects, particularly ion suppression or enhancement, are a significant challenge in bioanalysis. They occur when co-eluting endogenous components from the biological matrix (like phospholipids or salts) interfere with the ionization of the target analyte in the mass spectrometer source.
-
Causality: Ezetimibe is rapidly metabolized to its pharmacologically active glucuronide conjugate.[16][17] When analyzing for both the parent drug and its metabolite in plasma, the complex nature of the matrix can severely impact the accuracy and precision of the assay.
-
Strategies to Reduce Matrix Effects:
-
Improve Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering the analyte.
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least clean method and may not be sufficient.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent. An extraction with methyl tert-butyl ether has been shown to be effective for Ezetimibe.[17]
-
Solid-Phase Extraction (SPE): SPE is the most effective technique for removing matrix interferences. It provides the cleanest extracts and can be tailored to the specific chemistry of Ezetimibe and its metabolites.
-
-
Chromatographic Separation: Ensure that Ezetimibe and its metabolites are chromatographically separated from the bulk of the matrix components, especially phospholipids, which are notorious for causing ion suppression. A longer gradient or a guard column can help.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects. An ideal internal standard, such as Ezetimibe-d4, will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate and precise ratio of analyte to IS.[17][18]
-
Evaluate Matrix Factor: As per regulatory guidance, you should assess the matrix effect during method validation by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solution.[19]
-
Frequently Asked Questions (FAQs)
Q1: I need to develop a simple HPLC-UV assay for Ezetimibe 10 mg tablets. What is a good starting point for the method?
A1: A robust starting point for an Ezetimibe tablet assay would be a reversed-phase HPLC method with UV detection. The following table summarizes a well-documented and validated set of initial conditions. This method is based on common parameters found in the scientific literature and pharmacopeial monographs.[1][4][5][20]
Table 1: Recommended Starting HPLC-UV Parameters for Ezetimibe Tablet Assay
| Parameter | Recommended Condition | Rationale & Comments |
| Column | C18, 250 mm x 4.6 mm, 5 µm (L1) | A standard C18 column provides good retention and selectivity for Ezetimibe.[1][6] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.8) (70:30 v/v) | This composition provides good peak shape and retention time. The buffer controls the pH to minimize silanol interactions.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between run time and efficiency. |
| Detection | UV at 232 nm | Ezetimibe has a strong UV absorbance maximum around this wavelength, ensuring good sensitivity.[1][5][20] |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[6] |
| Injection Vol. | 20 µL | A typical injection volume; can be adjusted based on sample concentration and detector response. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent is crucial to prevent peak distortion. |
This method should be fully validated according to ICH Q2(R2) guidelines before use in a regulated environment.[7][21]
Q2: How should I properly design and execute a forced degradation study to ensure my method is stability-indicating?
A2: A forced degradation or stress testing study is a critical part of method development and validation. Its purpose is to demonstrate the specificity of the method by showing that the analyte peak is resolved from any degradation products that may form over the product's shelf life. The conditions should be stressful enough to produce detectable degradation (typically 5-20%) without completely destroying the molecule.[11]
Table 2: Standard Conditions for Ezetimibe Forced Degradation Studies
| Stress Condition | Reagent / Condition | Typical Duration | Expected Outcome for Ezetimibe |
| Acid Hydrolysis | 1.0 M HCl at 60 °C | 24 hours | Significant degradation expected.[10] Imp-A and Imp-C may be formed.[10] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 18 hours | Significant degradation expected.[2][11] Imp-A, Imp-B, and Imp-D may be formed.[10] |
| Oxidation | 3% H₂O₂ at Room Temp | 4 hours | Generally stable; minimal degradation observed.[2][10] |
| Thermal | Dry Heat at 105 °C | 48 hours | Generally stable; minimal degradation observed.[10] |
| Photolytic | UV Light (254 nm) | 48 hours | Generally stable; some minor degradation possible.[2][10] |
After exposure, samples should be neutralized (if applicable) and diluted to the target concentration for analysis. A control sample (unstressed) must be analyzed alongside the stressed samples.
Q3: What are the essential validation parameters I must evaluate for my Ezetimibe method according to ICH Q2(R2) guidelines?
A3: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process.[9][21][22] For a quantitative impurity test or an assay of Ezetimibe, the following parameters are crucial.
Table 3: Key ICH Q2(R2) Validation Parameters for an Ezetimibe Assay
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from placebo, impurities, or degradants. | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between analyte and adjacent peaks. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | For Assay: 80% to 120% of the test concentration. For Impurities: From LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. Assessed by % recovery of spiked samples. | % Recovery typically within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (%RSD) ≤ 2.0%.[8] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp). | System suitability parameters (e.g., tailing factor, resolution) must still be met. |
Experimental Protocols
Protocol 1: Sample Preparation from Ezetimibe 10 mg Tablets for HPLC Assay
This protocol describes the extraction of Ezetimibe from a solid dosage form for analysis.
-
Tablet Powdering: Accurately weigh and finely powder not fewer than 20 Ezetimibe (10 mg) tablets.
-
Stock Solution Preparation: Transfer a portion of the powder equivalent to 10 mg of Ezetimibe into a 100 mL volumetric flask.
-
Extraction: Add approximately 70 mL of the mobile phase (diluent). Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[6]
-
Dilution: Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial, discarding the first few mL of the filtrate.
-
Final Concentration: The resulting solution will have a nominal concentration of 100 µg/mL. This can be further diluted if necessary to fall within the linear range of the method.
References
-
Sistla, R., Tata, V. S., Kashyap, Y. V., Chandrasekar, D., & Diwan, P. V. (2005). Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 517–522. [Link]
-
Chaudhari, B. G. (2022). RP-HPLC Method of Drug Development and Validation for the Determination of Ezetimibe using Design of Experiments Approach. Journal of Pharmaceutical Research, 21(2). [Link]
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
-
Chitlange, S. S., Imran, M., & Sakarkar, D. M. (2012). Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage forms. International Journal of ChemTech Research, 4(1), 133-139. [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Praveen Kumar, A., & Aruna, G. (2012). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica, 4(3), 1296-1304. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Jain, V., Rahamatkar, D., & Nikam, S. (2022). Development and Validation of Novel RP-HPLC Method for the Simultaneous Estimation of Ezetimibe and Bempedoic Acid in a Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 13(11), 4680-85. [Link]
-
Singh, S., Singh, B., Bahuguna, R., Wadhwa, L., & Saxena, R. (2006). Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 1037–1040. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Shaalan, R. A., Belal, T. S., El-Yazbi, F. A., & El-Awady, M. I. (2016). LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. Journal of Liquid Chromatography & Related Technologies, 39(12), 559-567. [Link]
-
Kosoglou, T., Statkevich, P., Johnson-Levonas, A. O., Paolini, J. F., Bergman, A. J., & Alton, K. B. (2002). Pharmacodynamic interaction between the new selective cholesterol absorption inhibitor ezetimibe and simvastatin. British Journal of Clinical Pharmacology, 54(3), 309–317. [Link]
-
Phenomenex. (2023). Separation of Ezetimibe and its Organic Impurities per USP Monograph. [Link]
-
U.S. Pharmacopeia. (2025). Ezetimibe Monograph. USP-NF. [Link]
-
P, S., & S, K. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Cogent Chemistry, 9(1). [Link]
-
ResearchGate. (2016). Synthetic scheme for the degradation products of ezetimibe. [Link]
-
Phenomenex. (2023). Separation of Ezetimibe and its Chiral Impurities per USP Monograph. [Link]
-
Shrestha, S., et al. (2021). Comparing Simvastatin Monotherapy V/S Simvastatin-Ezetimibe Combination Therapy for the Treatment of Hyperlipidemia: A Meta-Analysis and Review. Cureus, 13(9), e18174. [Link]
-
Drugs.com. (2025). Ezetimibe and simvastatin. [Link]
-
Desai, P. P., et al. (2017). Simultaneous Quantification of Related Substances of Ezetimibe and Simvastatin in Combined Dosage Form Using a Novel Stability-Indicating Liquid Chromatographic Method. Journal of Chromatographic Science, 55(9), 929–941. [Link]
-
Patel, P., et al. (2018). Simultaneous quantification of related substances of ezetimibe and simvastatin in combined dosage form using a novel stability-indicating liquid chromatographic method. Periodica Polytechnica Chemical Engineering, 62(3), 336-348. [Link]
-
de La Rochette, A., et al. (2020). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry, 52(5), 1017-1033. [Link]
-
Gouni-Berthold, I., & Berthold, H. K. (2008). New Insights on Simvastatin and Ezetimibe in a Single Tablet. European Cardiology Review, 4(2), 72-76. [Link]
-
Venisetty, R. K., & G, K. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SIMULTANIOUS ESTIMATION OF EZETAMIBE AND ROSUVASTATIN IN TABLET DOSAGE FORM BY RP-HPLC. International Journal of Pharmacy and Biological Sciences, 3(4), 343-353. [Link]
-
Wang, Y., et al. (2023). Effect of Ezetimibe combined with Simvastatin in the treatment of coronary heart disease: a retrospective analysis. European Review for Medical and Pharmacological Sciences, 27(24), 12093-12099. [Link]
-
Desai, P. P., et al. (2018). Simultaneous quantification of related substances of ezetimibe and simvastatin in combined dosage form using a novel stability-indicating liquid chromatographic method. Journal of Chromatographic Science, 55(9), 929-941. [Link]
-
de La Rochette, A., et al. (2020). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry, 52(5), 1017-1033. [Link]
-
Basha, S. J., et al. (2013). Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(5), 329-337. [Link]
-
Kosoglou, T., et al. (2005). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 44(5), 467-494. [Link]
-
Kim, H., et al. (2017). Pharmacokinetic and pharmacodynamic interaction between ezetimibe and rosuvastatin in healthy male subjects. Drug Design, Development and Therapy, 11, 3461–3469. [Link]
-
ResearchGate. (2019). Accuracy, precision, recovery and matrix effect of all analytes and IS. [Link]
Sources
- 1. Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ashdin.com [ashdin.com]
- 7. youtube.com [youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.com [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. uspnf.com [uspnf.com]
- 21. database.ich.org [database.ich.org]
- 22. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Technical Support Center: Minimizing Isotopic Cross-Talk Between Ezetimibe and Ezetimibe-d4
Welcome to the technical support resource for the bioanalysis of Ezetimibe using its deuterated internal standard, Ezetimibe-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting protocols and answers to frequently asked questions (FAQs) related to minimizing isotopic cross-talk in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As Senior Application Scientists, our goal is to provide you with the causal logic behind experimental choices to ensure the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Ezetimibe and this compound analysis?
A1: Isotopic cross-talk is an interference phenomenon where the signal from the naturally occurring heavy isotopes of the analyte (Ezetimibe) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound.[1][2] Ezetimibe's molecular formula is C₂₄H₂₁F₂NO₃.[3] Due to the natural abundance of ¹³C (~1.1%), a small fraction of Ezetimibe molecules will have a mass several units higher than the monoisotopic mass. Since this compound is typically four mass units heavier than Ezetimibe, the M+4 isotopic peak of Ezetimibe can overlap with the monoisotopic peak of this compound, artificially inflating the internal standard's signal.[1]
Q2: Why is isotopic cross-talk a significant concern for my bioanalytical assay?
A2: Isotopic cross-talk can severely compromise the accuracy and reliability of your quantitative data. The primary consequence is a non-linear calibration curve, which often shows a negative deviation from linearity, particularly at the upper limit of quantification (ULOQ).[4][5][6] This occurs because at high concentrations of Ezetimibe, the contribution of its M+4 isotope to the this compound signal becomes significant, suppressing the calculated analyte/IS ratio.[1] This can lead to the underestimation of the analyte concentration in unknown samples and may cause an otherwise robust method to fail validation according to regulatory guidelines, such as those from the FDA.[7][8]
Q3: What are the primary causes of cross-talk between Ezetimibe and this compound?
A3: The main causes are:
-
Natural Isotopic Abundance: The inherent presence of heavy isotopes in Ezetimibe is the fundamental cause. This is a predictable and concentration-dependent phenomenon.[1][4]
-
High Analyte-to-Internal Standard Ratio: The effect is most pronounced when the concentration of Ezetimibe is significantly higher than that of this compound.[1]
-
Purity of the Internal Standard: The this compound standard may contain a small percentage of unlabeled Ezetimibe as an impurity, which will directly contribute to the analyte signal and can also be misinterpreted as cross-talk.[1]
-
Instrumental Factors: In rare cases, with very short dwell times and co-eluting analytes, residual ions from one Multiple Reaction Monitoring (MRM) transition can remain in the collision cell and be detected during the subsequent transition.[9]
Q4: How can I experimentally confirm and quantify the level of cross-talk in my assay?
A4: A straightforward experiment can be performed to assess the contribution of Ezetimibe to the this compound MRM channel. Prepare two sets of samples: one containing only the highest concentration standard of Ezetimibe (ULOQ) and no internal standard, and another containing only the working concentration of this compound. By analyzing the ULOQ sample and monitoring both the Ezetimibe and this compound MRM channels, you can directly measure the percentage of the Ezetimibe signal that crosses over into the internal standard channel. See Protocol 1 for a detailed methodology.
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and validation, providing potential causes and actionable solutions.
Issue 1: Non-Linear Calibration Curve, Especially at the ULOQ
-
Symptom: Your calibration curve deviates from linearity, particularly at the highest concentration points, often with a negative bias.
-
Causality: This is the classic symptom of isotopic cross-talk. At the ULOQ, the high concentration of Ezetimibe causes its M+4 isotopic peak to make a significant contribution to the this compound signal, artificially increasing the denominator in the analyte/IS ratio and causing the curve to bend downwards.
-
Solutions:
-
Increase SIL-IS Concentration: Using a higher concentration of this compound can diminish the relative contribution of the cross-talk signal from the analyte.[1][4] However, be cautious as this may increase costs and could potentially lead to ion suppression or detector saturation.[1]
-
Use a Non-Linear Calibration Function: If the cross-talk is predictable and consistent, employing a quadratic (or other non-linear) fitting model for the calibration curve can accurately account for the interference.[1] This approach must be justified and documented according to regulatory guidelines.[10]
-
Optimize Mass Spectrometry Parameters: Ensure that the chosen MRM transitions for Ezetimibe and this compound are optimal and specific. See Table 1 for recommended transitions.
-
Issue 2: Inaccurate Quantification and Poor Precision Across the Curve
-
Symptom: Results show high variability (%CV) between replicate measurements and a consistent bias in the quantified analyte concentration at multiple QC levels.
-
Causality: While cross-talk is a factor, inconsistent cross-talk or other issues may be at play. A primary suspect is the purity of your this compound internal standard. If the standard contains unlabeled Ezetimibe, it will contribute to the analyte signal, causing inaccuracy.
-
Solutions:
-
Verify Internal Standard Purity: Analyze a high concentration solution of the this compound standard alone. Monitor both the analyte and IS MRM channels. The presence of a significant peak in the Ezetimibe channel indicates contamination with the unlabeled analyte.[1]
-
Optimize MRM Transitions: Re-evaluate your precursor and product ion selections. Choose intense and specific product ions that are unique to each compound where possible. A transition of m/z 412.0 → 275.1 for this compound is preferable to m/z 412.1 → 270.8, as the latter shares a product ion with a common Ezetimibe transition, increasing the risk of instrumental cross-talk.[3][11]
-
Optimization Protocols & Methodologies
Protocol 1: Experimental Verification of Isotopic Cross-Talk
This protocol provides a step-by-step method to quantify the signal contribution from Ezetimibe to the this compound MRM channel.
-
Prepare Solutions:
-
Analyte ULOQ Solution: Prepare a sample at the highest concentration of your calibration curve (e.g., 15.0 ng/mL) containing only Ezetimibe in the final matrix (e.g., extracted blank plasma).[11]
-
Internal Standard Solution: Prepare a sample containing only the working concentration of this compound in the final matrix.
-
-
LC-MS/MS Analysis:
-
Inject the Internal Standard Solution and measure the peak area in the this compound MRM channel (AreaIS) and the Ezetimibe MRM channel (should be negligible, confirming no analyte contamination).
-
Inject the Analyte ULOQ Solution and measure the peak area in the Ezetimibe MRM channel (AreaAnalyte) and the this compound MRM channel (AreaCrosstalk).
-
-
Calculate Cross-Talk Percentage:
-
% Cross-Talk = (Area_Crosstalk / Area_Analyte) * 100
-
A cross-talk percentage above a certain threshold (e.g., 0.1%, depending on assay requirements) indicates that mitigation strategies are necessary.
-
Protocol 2: Recommended LC-MS/MS Parameters for Minimizing Cross-Talk
The selection of specific and robust MRM transitions is critical. The following table summarizes transitions reported in the literature for Ezetimibe and this compound.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |
| Ezetimibe | Negative ESI | 408.3 | 271.1 | A commonly used and robust transition. | [11][12][13] |
| Ezetimibe | Negative ESI | 408.0 | 270.8 | An alternative transition, also widely used. | [3] |
| This compound | Negative ESI | 412.0 | 275.1 | Recommended. Both precursor and product ions are shifted relative to the analyte, minimizing potential cross-talk. | [11] |
| This compound | Negative ESI | 412.1 | 270.8 | Use with caution. Shares a product ion with Ezetimibe, which can increase the risk of interference if not properly managed. | [3] |
Key Parameter Optimization:
-
Dwell Time: Use sufficient dwell times (e.g., >20 ms) to ensure robust peak shape and minimize the risk of instrumental cross-talk.[9]
-
Collision Energy (CE) & Declustering Potential (DP): Optimize these parameters for both analyte and IS to ensure maximum signal intensity and stability.
Protocol 3: Chromatographic Method Optimization
While Ezetimibe and this compound will co-elute, good chromatography is essential to separate them from matrix interferences and potential impurities.[14][15]
-
LC Column: A C18 column is commonly used and effective. For example, an Agilent Eclipse XBD-C18 or equivalent (e.g., 50 x 2.1 mm, 1.8 µm) provides good retention and peak shape.[11]
-
Mobile Phase:
-
A typical mobile phase consists of an aqueous component and an organic component.
-
Example: A mixture of 10 mM ammonium acetate (pH 4.5) and acetonitrile (e.g., 25:75 v/v) has been shown to be effective.[11]
-
-
Flow Rate: Adjust based on column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
Gradient/Isocratic: An isocratic elution is often sufficient and provides stable retention times.[3][11]
-
System Suitability: Ensure the method can separate Ezetimibe from its known impurities to prevent co-eluting interferences.[16][17]
Visualizations & Diagrams
Caption: Mechanism of Isotopic Cross-Talk between Ezetimibe and this compound.
Caption: Troubleshooting Workflow for Isotopic Cross-Talk.
References
-
Challa, S., Ivaturi, V., Kumar, L. et al. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. Bioanalysis. 2013;5(1):45-57. Available from: [Link]
-
Morin, L. P., Lefebvre, M., & Brisson, G. (2011). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Bioanalysis, 3(16), 1835–1846. Available from: [Link]
-
ResearchGate. Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. Available from: [Link]
-
Phenomenex. Separation of Ezetimibe and its Chiral Impurities per USP Monograph. Available from: [Link]
-
Golla, M., Gade, S., & Raparla, R. (2016). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of pharmaceutical and biomedical analysis, 120, 319–326. Available from: [Link]
-
ResearchGate. Blend chromatogram of ezetimibe and its related impurities in final chromatographic conditions. Available from: [Link]
-
Radovanovic, M., Wright, D. F. B., Tjoa, L. T., & Day, R. O. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of mass spectrometry and advances in the clinical lab, 24, 57–64. Available from: [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. 2017;12(4): 68-75. Available from: [Link]
-
Phenomenex. Separation of Ezetimibe and its Organic Impurities per USP Monograph. Available from: [Link]
-
ResearchGate. Multiple reaction monitoring (MRM) transitions measured at positive ion... Available from: [Link]
-
Radovanovic, M., Wright, D. F. B., Tjoa, L. T., & Day, R. O. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 57-64. Available from: [Link]
-
ResearchGate. Structural elucidation of a process-related impurity in ezetimibe by LC/MS/MS and NMR. Available from: [Link]
-
ResearchGate. (PDF) LC-MS-MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. Available from: [Link]
-
ResearchGate. (PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Available from: [Link]
- Google Patents. CN102854274A - Method for separating and determining ezetimibe raw material and preparation thereof by using liquid chromatography method.
-
FDA.gov. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available from: [Link]
-
FDA.gov. Bioanalytical Method Validation Guidance for Industry. 2018. Available from: [Link]
-
ASCPT. FDA News: Issue 21-1, November 2022. Available from: [Link]
-
ResearchGate. US FDA guidelines for bioanalytical method validation. Available from: [Link]
-
Oswald, S., et al. (2006). A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 830(1), 143–150. Available from: [Link]
-
FDA.gov. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. 2022. Available from: [Link]
-
ResearchGate. Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. Available from: [Link]
-
PubMed. Structural elucidation of a process-related impurity in ezetimibe by LC/MS/MS and NMR. 2010. Available from: [Link]
-
Taylor & Francis Online. Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. 2012. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. lcms.cz [lcms.cz]
- 10. fda.gov [fda.gov]
- 11. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phenomenex.com [phenomenex.com]
- 17. phenomenex.com [phenomenex.com]
Calibration curve issues in Ezetimibe assays using Ezetimibe-d4
A Guide to Troubleshooting Calibration Curve Issues in LC-MS/MS Assays Using Ezetimibe-d4
Welcome to the technical support center for Ezetimibe bioanalysis. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard (IS) in quantitative LC-MS/MS assays. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to diagnose and resolve common challenges related to calibration curve performance, ensuring the generation of reliable and defensible data.
This resource is structured to address specific problems you may encounter. We will explore the causality behind these issues, from matrix effects to internal standard stability, and provide validated protocols for troubleshooting.
Troubleshooting Guide: Calibration Curve Failures
This section addresses the most frequently encountered issues with calibration curves in Ezetimibe assays. Each question details potential causes and provides a systematic approach to resolution.
Q1: Why is my calibration curve showing non-linearity (poor r² or bowing), especially at higher concentrations?
A non-linear response is a common issue that can compromise the accuracy of your assay. While a quadratic curve with appropriate weighting can be used, it must be justified.[1] Understanding the root cause is critical.
Potential Causes & Investigative Steps:
-
Detector Saturation: The most common cause of non-linearity at the upper end of the curve is the mass spectrometer's detector reaching its response limit. The analyte signal increases, but the detector can no longer proportionally measure the ions.
-
Troubleshooting: Prepare a simple dilution series of a high-concentration Ezetimibe standard in the initial mobile phase (or a suitable solvent) and inject them. If the response plateaus at higher concentrations, detector saturation is the likely cause. The solution is to narrow the calibration range by lowering the Upper Limit of Quantification (ULOQ).[2]
-
-
Ionization Suppression/Enhancement: In an electrospray ionization (ESI) source, co-eluting matrix components can suppress or enhance the ionization of Ezetimibe and/or this compound, leading to a non-proportional response.[3] This effect can be concentration-dependent.
-
Troubleshooting: Perform a quantitative matrix effect assessment (see Protocol 1). If significant matrix effects are observed, improving the sample cleanup is necessary. Consider a more selective liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to better remove interfering phospholipids and other endogenous components.[3][4][5]
-
-
Internal Standard (IS) Response Variability: If the this compound response is not consistent across the calibration range, it will directly impact the analyte/IS response ratio and linearity.
-
Troubleshooting: Plot the absolute peak area of this compound against the Ezetimibe concentration. The IS response should be consistent. If it decreases as the Ezetimibe concentration increases, it may indicate that the analyte is causing ionization suppression of the IS. This can happen even with a co-eluting stable-isotope labeled IS if their concentrations are vastly different.
-
-
In-source Fragmentation or Adduct Formation: At high concentrations, the analyte's ionization characteristics can change, leading to increased formation of different adducts (e.g., [M+Na]+, [M+K]+) or in-source fragmentation, which are not being monitored. This diverts ion current from the intended precursor ion.
-
Troubleshooting: Examine the full-scan mass spectra of low and high concentration standards. If the profile of adducts or fragments changes significantly with concentration, optimize ESI source parameters (e.g., source temperature, gas flows, capillary voltage) to favor the formation of the [M-H]⁻ precursor ion for both Ezetimibe and this compound.[6][7]
-
Q2: Why am I seeing high variability (%CV) in my calibrators and Quality Control (QC) samples?
Poor precision is a critical failure during method validation and sample analysis. According to regulatory guidelines, the precision (%CV or coefficient of variation) should not exceed 15% for all samples, except for the LLOQ, where it should not exceed 20%.[1]
Potential Causes & Investigative Steps:
-
Inconsistent Sample Preparation: This is the most frequent source of random error. Minor variations in pipetting, extraction solvent volumes, vortexing times, or evaporation steps can lead to significant variability.
-
Troubleshooting: Review your sample preparation protocol for robustness. Ensure all analysts are following the exact same procedure. Use calibrated pipettes and consistent techniques. Automation can significantly reduce this type of variability.
-
-
Analyte or Internal Standard Instability: Ezetimibe or this compound may be degrading during sample processing (bench-top instability) or in storage (freeze-thaw instability).[8][9] Ezetimibe is known to be susceptible to alkaline hydrolysis, which opens the central azetidinone ring.[10]
-
Troubleshooting: Conduct formal stability experiments as outlined in regulatory guidance (see Protocol 2).[11][12] This includes freeze-thaw, bench-top, and long-term stability assessments. If instability is found, adjust sample handling procedures (e.g., keep samples on ice, reduce processing time).
-
-
Chromatographic & Integration Issues: Poorly resolved peaks, tailing, or inconsistent peak integration can introduce significant variability.
-
Troubleshooting: Optimize the chromatography to achieve a Gaussian peak shape with a tailing factor close to 1.[13][14] Ensure the retention time is stable. Review the peak integration parameters. The software should be integrating the analyte and IS peaks consistently from run to run without manual intervention.
-
-
Differential Matrix Effects: While this compound is designed to compensate for matrix effects, this compensation is only perfect if the analyte and IS are affected identically.[15] If they have slightly different retention times or if the interfering matrix components are not homogeneously distributed, the compensation can be incomplete, leading to variability.
Q3: My Lower Limit of Quantification (LLOQ) is consistently failing accuracy and precision criteria. What should I do?
The LLOQ must be determined with acceptable precision (≤20% CV) and accuracy (±20% of nominal).[1] Failure at this level indicates a sensitivity issue.
Potential Causes & Investigative Steps:
-
Insufficient Signal-to-Noise (S/N): The LLOQ peak may be too small relative to the baseline noise, making accurate integration difficult. Regulatory guidance often looks for a response at the LLOQ that is at least 5 times that of a blank sample.[3]
-
Troubleshooting: Optimize the mass spectrometer's parameters for the specific MRM transitions of Ezetimibe (m/z 408.4 → 271.0) and this compound (m/z 412.1 → 275.1 or 412.1 → 270.8).[4][6][19] Ensure the collision energy and declustering potential are optimized to produce the most stable and abundant product ions.
-
-
High Background or Matrix Interference: An interfering peak from the biological matrix may be co-eluting with the analyte, compromising selectivity and accuracy at the LLOQ.
-
Troubleshooting: Inject at least six different sources of blank matrix to check for interferences at the retention time of Ezetimibe.[6] If an interfering peak is present, improve the chromatographic separation (e.g., adjust mobile phase composition, use a different column) or enhance the sample cleanup procedure.
-
-
Poor Extraction Recovery at Low Concentrations: The efficiency of your extraction method may be lower at the LLOQ concentration compared to higher concentrations.
-
Troubleshooting: Evaluate the extraction recovery at LQC, MQC, and HQC levels. While high recovery is good, consistency across the concentration range is more important. If recovery is poor and inconsistent at the LLOQ, re-optimize the extraction method (e.g., change pH, solvent type, or SPE sorbent).
-
Mandatory Visualizations
Caption: Systematic troubleshooting workflow for calibration curve failure.
Caption: Ion suppression from co-eluting matrix interference.
Frequently Asked Questions (FAQs)
-
Q: What is the acceptable linearity (e.g., r² value) for a calibration curve?
-
A: While an r² value of ≥0.99 is commonly cited, regulatory agencies like the FDA and EMA do not define a specific acceptance criterion for the correlation coefficient.[20] Instead, they focus on the accuracy of the back-calculated concentrations of the calibration standards, which must be within ±15% of the nominal value (±20% at the LLOQ).[1][21] At least 75% of the non-zero calibrators must meet this criterion.[1]
-
-
Q: How do I choose the correct weighting factor for my linear regression?
-
A: The goal of weighting is to compensate for heteroscedasticity—the tendency for variability to increase with concentration. The most appropriate weighting factor (e.g., 1/x, 1/x²) is the one that provides the best accuracy across the entire calibration range, particularly at the low end. Evaluate the %RE (Relative Error) of your calibrators with different weighting factors. The best model will minimize the sum of absolute %RE values.
-
-
Q: Can Ezetimibe's active metabolite, Ezetimibe-glucuronide, interfere with the assay?
-
A: Yes, this is a critical consideration. Ezetimibe is extensively metabolized to Ezetimibe-glucuronide, which is also pharmacologically active and present in plasma at much higher concentrations (80-90% of total drug).[5][6] There is a risk of in-source fragmentation of the glucuronide back to the parent Ezetimibe, which would falsely elevate your Ezetimibe concentration.
-
Validation Check: During method development, you must infuse a solution of Ezetimibe-glucuronide standard and monitor the MRM channel for Ezetimibe to ensure there is no cross-talk. Your chromatography should also aim to separate Ezetimibe from its glucuronide.[5][22][23]
-
-
Q: What are the common pitfalls when using a deuterated internal standard like this compound?
-
A: While superior to analog internal standards, deuterated standards are not infallible.[15][16][24] Key pitfalls include:
-
Chromatographic Shift: Deuteration can sometimes cause the IS to elute slightly earlier than the analyte, exposing it to different matrix effects.[18]
-
Isotopic Impurity: The IS may contain a small amount of the unlabeled analyte, which can affect accuracy at the LLOQ.
-
H/D Exchange: Deuterium atoms can exchange with protons from the solvent, especially if they are located on heteroatoms (O, N, S) or acidic carbons.[17] This is less of a concern for this compound where the labels are typically on a stable aromatic ring.
-
-
Data & Protocols
Table 1: Regulatory Acceptance Criteria for Calibration Curves (Chromatographic Methods)
| Parameter | FDA (ICH M10)[12] | EMA[2][11] |
| Number of Standards | Minimum of 6 non-zero standards | At least 6-8 concentration levels |
| Range | Must cover LLOQ to ULOQ | Must cover the expected concentration range |
| Regression Model | Simplest model that fits the data. Justification required for non-linear models. | The relationship between response and concentration must be demonstrable. |
| Calibrator Accuracy | Back-calculated concentration ±15% of nominal (±20% at LLOQ) | Back-calculated concentration ±15% of nominal (±20% at LLOQ) |
| Calibrator Acceptance | At least 75% of standards must meet accuracy criteria | At least 75% of standards must meet accuracy criteria |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol is essential for diagnosing issues related to ionization suppression or enhancement.
-
Prepare Three Sets of Samples at low and high QC concentrations (LQC and HQC):
-
Set A (Neat Solution): Prepare standards in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix. After the final evaporation step, spike the dried extracts with the analyte and IS at the corresponding concentrations.
-
Set C (Spiked Matrix): Spike blank matrix with the analyte and IS before extraction and process as usual.
-
-
Analyze all samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates suppression; > 1 indicates enhancement.
-
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The %CV of the IS-Normalized MF across the different matrix lots should be ≤15%. A value outside the range of 0.85-1.15 suggests significant and variable matrix effects that the IS is not adequately correcting.
-
-
Protocol 2: Evaluation of Analyte and Internal Standard Stability
This protocol verifies that your analytes are stable under typical laboratory conditions.
-
Prepare LQC and HQC Samples in the relevant biological matrix.
-
Freeze-Thaw Stability: Analyze the QC samples after subjecting them to three complete freeze-thaw cycles (e.g., -70°C to room temperature).[4]
-
Short-Term (Bench-Top) Stability: Leave a set of QC samples on the bench at room temperature for a duration that mimics your expected sample processing time (e.g., 4-6 hours), then analyze.
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability-tested QCs should be within ±15% of the nominal concentration.
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link]
-
Development and validation of a QuEChERS-Based LC-MS/MS method for simultaneous quantification of Ezetimibe and its active metabolite in human plasma. Taylor & Francis Online. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. IOSR Journal. [Link]
-
Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Liquid Chromatographic–Mass Spectrometric Determination of Ezetimibe in Human Plasma With Validation Approach. Ovid. [Link]
-
Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes. MDPI. [Link]
-
Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. National Institutes of Health (NIH). [Link]
-
Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
-
A LC-MS/MS Method to Quantify the Novel Cholesterol Lowering Drug Ezetimibe in Human Serum, Urine and Feces in Healthy Subjects Genotyped for SLCO1B1. PubMed. [Link]
-
Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes. National Institutes of Health (NIH). [Link]
-
Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. ResearchGate. [Link]
-
Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
(PDF) Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes. ResearchGate. [Link]
-
Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]
-
Product ions of (A) ezetimibe (EZE) (M−H)−, (B) ezetimibe d4 (EZE d4)... ResearchGate. [Link]
-
Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage forms. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Stabilization of the Amorphous Ezetimibe Drug by Confining Its Dimension. PubMed. [Link]
-
Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. Oxford Academic. [Link]
-
Calibration curve for Ezetimibe. ResearchGate. [Link]
-
Calibration Graph of Ezetimibe Con=2-8 μ g/ml. ResearchGate. [Link]
-
Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. ResearchGate. [Link]
-
Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. National Institutes of Health (NIH). [Link]
-
Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage forms. SciSpace. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. archives.ijper.org [archives.ijper.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [pubmed.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Internal Standard Selection for Ezetimibe Bioanalysis: Ezetimibe-d4 vs. Alternatives
Introduction: The Pursuit of Precision in Bioanalysis
In the field of drug development and clinical pharmacokinetics, the accurate quantification of therapeutic agents in complex biological matrices, such as human plasma, is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its exceptional sensitivity and selectivity.[1][2][3] However, the journey from sample collection to reliable data is fraught with potential variability. The most significant challenge is the "matrix effect," where co-eluting endogenous components from the biological sample can unpredictably suppress or enhance the ionization of the target analyte, leading to inaccurate results.[1][4][5][6]
To navigate this challenge, the use of an appropriate internal standard (IS) is not just a recommendation; it is a cornerstone of robust bioanalytical method development, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a chemical mimic to correct for variability during sample preparation and analysis.[9][10]
This guide provides a detailed comparison of the ideal internal standard for Ezetimibe analysis—its stable isotope-labeled (SIL) form, Ezetimibe-d4—against other alternatives, grounded in experimental principles and supporting data from published literature. We will explore the causality behind choosing a SIL IS and provide a practical, validated protocol for its use.
Pillar 1: The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
A stable isotope-labeled internal standard is a version of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[11][12][13] For Ezetimibe, this is this compound.
The fundamental principle behind the superiority of a SIL-IS is that it is, for all practical purposes, chemically and physically identical to the analyte.[13][14] This near-perfect analogy provides several distinct advantages:
-
Co-elution: The SIL-IS has the same chromatographic retention time as the analyte. This ensures that both compounds are exposed to the exact same cocktail of matrix components as they elute from the LC column and enter the mass spectrometer, providing the most accurate correction for matrix effects.[6][13]
-
Identical Extraction Recovery: During sample preparation steps like liquid-liquid extraction (LLE) or protein precipitation, the SIL-IS will behave identically to the analyte, perfectly mirroring its recovery and correcting for any sample-to-sample variations in extraction efficiency.[12]
-
Similar Ionization Efficiency: The analyte and SIL-IS exhibit nearly identical ionization behavior in the MS source. Therefore, any suppression or enhancement of the signal affects both compounds to the same degree, allowing the ratio of their responses to remain constant and accurate.[11][15]
Pillar 2: The Alternative: Structural Analog Internal Standards
Before SILs became widely available, scientists relied on structural analogs as internal standards.[11] These are compounds that are chemically similar to the analyte but not identical.[10] For Ezetimibe, a researcher might theoretically choose a compound with a similar azetidinone core or phenolic groups. For instance, one published method utilized 4-hydroxychalcone as an IS for Ezetimibe analysis.[16]
However, the "similar but not identical" nature of these analogs is their primary weakness. Minor differences in structure can lead to:
-
Different Retention Times: The analog will likely not co-elute with the analyte, meaning it experiences a different matrix environment and cannot accurately correct for analyte-specific ion suppression.
-
Variable Extraction and Ionization: Differences in properties like pKa, polarity, and molecular shape can lead to disparate extraction recoveries and ionization efficiencies compared to the analyte, compromising quantification.[13]
Pillar 3: Head-to-Head Comparison: this compound vs. A Structural Analog
The choice of an internal standard is a critical decision that directly impacts data quality. The following table and discussion objectively compare this compound to a hypothetical (or infrequently used) structural analog.
| Performance Criterion | This compound (SIL-IS) | Structural Analog IS (e.g., 4-hydroxychalcone) | Rationale & Impact |
| Chromatographic Co-elution | Identical | Different | This compound elutes at the same time as Ezetimibe, ensuring both experience the same matrix effects. An analog's different retention time means it cannot accurately compensate for analyte-specific ion suppression.[6][13] |
| Matrix Effect Compensation | Excellent ("Gold Standard") | Poor to Moderate | Because it is a true chemical mimic, this compound is the most recognized technique to correct for matrix effects.[1][5] An analog provides a less reliable correction, increasing the risk of inaccurate data. |
| Extraction Recovery Tracking | Identical | Different | This compound perfectly tracks Ezetimibe through all sample preparation steps. An analog's different physicochemical properties can lead to inconsistent recovery ratios. |
| Regulatory Acceptance | Highly Preferred | Acceptable only if Justified | Regulatory bodies like the FDA strongly prefer the use of SIL internal standards for their proven reliability in bioanalytical assays.[7][8][17] The absence of a SIL-IS often requires justification. |
| Availability & Cost | Readily available from commercial suppliers | May be cheaper, but requires extensive validation to prove suitability | The initial cost of a SIL-IS is offset by the reduced risk of failed batches, method development challenges, and unreliable study data, making it more cost-effective in the long run. |
The conceptual diagram below illustrates why co-elution is critical. This compound experiences the same dip in signal from ion suppression as the analyte, preserving the accuracy of their ratio. The structural analog, eluting at a different time, misses this event entirely, leading to a quantifiable error.
Figure 1. Conceptual diagram illustrating superior matrix effect compensation by a co-eluting SIL-IS.
Experimental Protocol: Validated LC-MS/MS Method for Total Ezetimibe in Human Plasma
This protocol is a synthesized example based on multiple validated methods and adheres to FDA guidelines for bioanalytical method validation.[7][18][19][20] It represents a self-validating system by including calibration standards and quality controls.
1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Ezetimibe and this compound in methanol to create 1.0 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the Ezetimibe stock solution in 50% methanol to create working solutions for spiking calibration standards (CS) and quality control (QC) samples.
-
IS Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 1000 ng/mL.[18]
2. Preparation of Calibration Standards and Quality Controls
-
Prepare CS and QC samples by spiking the appropriate Ezetimibe working solutions into blank human plasma. A typical calibration curve range is 4.00 ng/mL to 400.00 ng/mL for total Ezetimibe.[18]
-
QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 300 µL aliquot of plasma sample (blank, CS, QC, or unknown), add 50 µL of the this compound IS working solution (1000 ng/mL).[18]
-
For Total Ezetimibe: Add 0.3 mL of sodium acetate buffer (100 mM, pH 3.5) and 50 µL of β-Glucuronidase enzyme solution to hydrolyze the ezetimibe-glucuronide metabolite back to the parent Ezetimibe. Incubate as required.[18]
-
Add 3 mL of extraction solvent (e.g., Diethyl ether:Dichloromethane 70:30 v/v).[18]
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Parameters The following table provides typical parameters for Ezetimibe analysis. Negative ionization mode is preferred due to the ready deprotonation of Ezetimibe's phenolic hydroxyl group, which yields a highly stable and abundant [M-H]⁻ precursor ion.
| Parameter | Setting |
| LC Column | C18 Column (e.g., Discovery C18, 150x4.6mm, 5µm)[18] |
| Mobile Phase | Acetonitrile and 10mM Ammonium Formate Buffer (pH 4.0)[18] |
| Flow Rate | 1.0 mL/min[18] |
| Injection Volume | 10-20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[18][19][20] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ezetimibe) | m/z 408.4 → 271.0[18][20] |
| MRM Transition (this compound) | m/z 412.1 → 275.1[18] or m/z 412.2 → 271.1[20] |
5. Method Validation The method must be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in plasma, as per FDA guidelines.[7] The use of this compound helps ensure that the method successfully passes matrix effect evaluations.[20]
Bioanalytical Workflow Visualization
The entire process from sample receipt to final data can be visualized as a clear, sequential workflow.
Figure 2. A typical bioanalytical workflow for Ezetimibe quantification using an internal standard.
Conclusion and Recommendation
The theoretical advantages and extensive body of published, validated methods unequivocally demonstrate that a stable isotope-labeled internal standard is the superior choice for the bioanalysis of Ezetimibe.[18][19][20][21] This compound , by virtue of being a near-perfect chemical mimic of the analyte, ensures the most accurate and precise correction for inevitable variations in sample preparation and matrix effects.[5][11][12]
While structural analogs are a theoretical alternative, their use introduces an unacceptable level of risk for a regulated bioanalytical environment. The potential for chromatographic separation from the analyte and differential responses to matrix effects can compromise data integrity. Therefore, for any research requiring robust, reliable, and reproducible quantification of Ezetimibe in biological matrices, This compound is the only recommended internal standard. Its use aligns with best scientific practices and the expectations of regulatory authorities, ultimately ensuring the highest quality data in pharmacokinetic, bioequivalence, and clinical studies.
References
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available at: [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis, 9(14), 1093–1105. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2016). Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. Available at: [Link]
-
IOSR Journal. (2017). Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Chromatography Online. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Semantic Scholar. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Available at: [Link]
-
LGC Group. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Available at: [Link]
-
Chinese Journal of Modern Applied Pharmacy. (2020). Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application. Available at: [Link]
-
Chromatography Online. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]
-
Reddit. (2022). Accounting for the matrix effect : r/CHROMATOGRAPHY. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Chinese Pharmaceutical Journal. (2007). Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available at: [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]
-
Chemistry For Everyone. (2024). What Is An Internal Standard And Why Is It Used In LC-MS?. Available at: [Link]
-
PubMed. (2016). Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population. Available at: [Link]
-
ResearchGate. (2015). Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography–tandem mass spectrometry. Available at: [Link]
-
PubMed. (2006). A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1. Available at: [Link]
-
ResearchGate. (2020). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. Available at: [Link]
-
PubMed. (2020). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. youtube.com [youtube.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. iosrjournals.org [iosrjournals.org]
- 20. Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application [chinjmap.com]
- 21. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Ezetimibe: Establishing Linearity and Detection Range with Ezetimibe-d4 Internal Standard
In the realm of pharmaceutical development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For Ezetimibe, a cholesterol absorption inhibitor, robust bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] This guide provides an in-depth comparison of analytical methodologies for Ezetimibe, with a particular focus on establishing linearity and the detection range using a stable isotope-labeled internal standard, Ezetimibe-d4. We will delve into the rationale behind experimental choices, present comparative data, and provide a validated protocol, adhering to the principles of scientific integrity and regulatory compliance.
The Critical Role of the Internal Standard in Quantitative Bioanalysis
The complexity of biological matrices, such as plasma, introduces significant potential for variability during sample preparation and analysis.[3] To ensure the reliability of quantitative data, an internal standard (IS) is incorporated into the analytical workflow.[3] The ideal IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects.[4]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[3][5][6] this compound is structurally identical to Ezetimibe, with the exception of four deuterium atoms.[7] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly throughout the analytical process.[3][8] This minimizes analytical variability and improves the accuracy and precision of the measurement.[6]
Comparative Analysis of Analytical Methodologies for Ezetimibe
While various analytical methods exist for the determination of Ezetimibe, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely favored for its high sensitivity, selectivity, and throughput.[9][10][11] The following table summarizes the performance characteristics of different LC-MS/MS methods for the quantification of Ezetimibe, highlighting the impact of the chosen internal standard and analytical conditions on the linearity and range of detection.
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix | Reference |
| LC-MS/MS | This compound | 0.1 - 20 | 0.1 | Human Plasma | |
| LC-MS/MS | This compound | 4.00 - 400.00 | 4.00 | Human Plasma | [10] |
| LC-MS/MS | This compound | 0.05 - 15.0 | 0.05 | Rat Plasma | [12] |
| LC-MS/MS | ¹³C₆-Ezetimibe | 0.02 - 20 (free) / 0.25 - 250 (total) | 0.02 (free) / 0.25 (total) | Human Plasma | [13][14] |
| LC-MS/MS | 4-hydroxychalcone | 0.075 - 20 (unchanged) / 1 - 200 (total) | 0.075 (unchanged) / 1 (total) | Human Plasma | [15][16] |
| LC-MS/MS | Benzyl paraben | 0.06 - 15 | 0.06 | Human Plasma | [11] |
| HPLC-UV | - | 0.5 - 50 µg/mL | 0.5 µg/mL | Pharmaceutical Dosage Forms | [15] |
Key Insights from the Comparative Data:
-
Superior Sensitivity with SIL IS: Methods employing stable isotope-labeled internal standards, such as this compound and ¹³C₆-Ezetimibe, consistently achieve lower LLOQs, enabling the quantification of Ezetimibe at very low concentrations, which is crucial for pharmacokinetic studies.[12][13][14]
-
Wide Dynamic Range: The use of this compound allows for a wide linear dynamic range, accommodating fluctuations in plasma concentrations observed in clinical and preclinical studies.
-
Matrix Versatility: The robustness of LC-MS/MS methods with this compound has been demonstrated in both human and rat plasma, indicating its applicability across different species.[10][12]
-
Alternative Internal Standards: While SIL internal standards are preferred, other compounds like 4-hydroxychalcone and benzyl paraben have also been used.[11][15][16] However, these structural analogs may not perfectly mimic the behavior of Ezetimibe, potentially leading to reduced precision and accuracy.
The Principle of Quantification with a Stable Isotope-Labeled Internal Standard
The fundamental principle behind using a SIL internal standard is the relative response ratio. The mass spectrometer measures the peak areas of both the analyte (Ezetimibe) and the internal standard (this compound). A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the analyte in the calibration standards. The concentration of Ezetimibe in unknown samples is then determined by interpolating their peak area ratios on this calibration curve.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Validated Experimental Protocol for the Determination of Ezetimibe in Human Plasma using LC-MS/MS with this compound
This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and EMA.[17][18][19]
Materials and Reagents
-
Ezetimibe reference standard
-
This compound internal standard[5]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K₂EDTA as anticoagulant)
-
Polypropylene tubes
Preparation of Stock and Working Solutions
-
Ezetimibe Stock Solution (1 mg/mL): Accurately weigh and dissolve Ezetimibe in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ezetimibe stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate Ezetimibe working solutions to prepare calibration standards at concentrations covering the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, and 20 ng/mL).
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[20]
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 3 mL of methyl tert-butyl ether and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 2.0 mm, 5 µm).
-
Mobile Phase: Acetonitrile/0.1% Formic Acid (70:30, v/v) at a flow rate of 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.[10]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ezetimibe: m/z 408.0 → 270.8
-
This compound: m/z 412.1 → 270.8
-
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. This compound | CAS 1093659-89-2 | LGC Standards [lgcstandards.com]
- 8. isotope.com [isotope.com]
- 9. tandfonline.com [tandfonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics [journal11.magtechjournal.com]
- 14. Liquid chromatography-negative ion electrospray tandem mass spectrometry method for the quantification of ezetimibe in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sci-hub.box [sci-hub.box]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An Inter-laboratory Comparison of Analytical Methods for the Quantification of Ezetimibe
A Senior Application Scientist's Guide to Method Selection and Validation
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. Ezetimibe, a selective cholesterol absorption inhibitor, is widely prescribed for the management of hypercholesterolemia. Consequently, robust analytical methods for its determination in bulk drug, pharmaceutical formulations, and biological matrices are crucial for quality control, pharmacokinetic studies, and bioequivalence assessment.
This guide provides a comprehensive inter-laboratory comparison of the most prevalent analytical techniques for Ezetimibe quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Drawing from a wealth of peer-reviewed studies, this document will delve into the methodological nuances, comparative performance, and practical considerations of each technique, offering researchers, scientists, and drug development professionals the insights necessary to make informed decisions for their specific analytical challenges.
The validation of these analytical procedures is anchored in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the discussed methods meet the rigorous standards of the pharmaceutical industry.[1][2][3][4][5][6]
Principles of Analyzed Techniques
A fundamental understanding of the core principles of each analytical technique is essential for appreciating their respective strengths and limitations in the context of Ezetimibe quantification.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For Ezetimibe, a non-polar C18 column is commonly employed. The separated Ezetimibe is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically around 232-234 nm.[7][8][9][10][11][12] The simplicity, robustness, and cost-effectiveness of HPLC-UV make it a workhorse in many quality control laboratories.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This powerful technique couples the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, Ezetimibe is ionized (often using electrospray ionization - ESI) and fragmented. Specific parent-to-daughter ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity and allowing for quantification at very low concentrations.[13][14][15][16][17] This makes LC-MS/MS the gold standard for bioanalytical applications where trace levels of the drug and its metabolites need to be measured in complex biological matrices like plasma.[13][14][15][16][17]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique where the separation occurs on a high-performance layer of sorbent (e.g., silica gel) coated on a glass or aluminum plate. A small amount of the sample is applied as a band, and the plate is developed in a chamber with a suitable mobile phase. The separated bands are then quantified by densitometry at a specific wavelength. HPTLC offers the advantage of high sample throughput as multiple samples can be analyzed simultaneously.[18][19][20][21][22]
Comparative Performance of Ezetimibe Quantification Methods
The choice of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation parameters for Ezetimibe quantification using HPLC-UV, LC-MS/MS, and HPTLC, as reported in various studies.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range | 1-10 µg/mL[10], 10-800 ng/mL[8][9] | 0.02-20 ng/mL (unconjugated)[13][16], 1-200 ng/mL (total)[13], 4-400 ng/mL (total)[17] | 300-2100 ng/spot[18][19][21] |
| Limit of Detection (LOD) | 4.60 ng/mL[8][9], 0.1 µg/mL[12] | 0.075 ng/mL (unconjugated)[13] | 20 ng/spot[20], 170 ng/spot (with Atorvastatin)[20] |
| Limit of Quantification (LOQ) | 13.94 ng/mL[8][9], 0.2 µg/mL[12] | 0.075 ng/mL (unconjugated)[13], 1 ng/mL (total)[13], 4 ng/mL (total)[17] | 70 ng/spot[20], 570 ng/spot (with Atorvastatin)[20] |
| Accuracy (% Recovery) | 100.38%[7] | 97-104%[16], 85-115%[15] | 99-101%[18][19][21] |
| Precision (%RSD) | < 2%[7] | < 12%[16], < 12.5%[15] | < 2%[18] |
| Typical Application | Pharmaceutical Formulations, Bulk Drug | Biological Fluids (Plasma, Serum), Metabolite Studies | Pharmaceutical Formulations |
Causality Behind Experimental Choices:
-
Sensitivity and Selectivity: The significantly lower LOD and LOQ values of LC-MS/MS methods are a direct result of the high selectivity of MRM.[13][16][17] This is crucial for pharmacokinetic studies where plasma concentrations of Ezetimibe can be very low. HPLC-UV, while less sensitive, offers sufficient performance for the higher concentrations found in pharmaceutical dosage forms.[7][8][9][10][11]
-
Matrix Effects: Biological matrices like plasma are complex and can interfere with the analysis. The specificity of LC-MS/MS minimizes these matrix effects, leading to more accurate and reliable results in bioanalysis.[14][15] For HPLC-UV analysis of biological samples, extensive sample preparation, such as liquid-liquid or solid-phase extraction, is often required to remove interfering substances.[8][9]
-
Throughput: HPTLC allows for the simultaneous analysis of many samples on a single plate, making it a high-throughput technique suitable for quality control environments where a large number of samples need to be screened.[18][19][20][21][22]
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding, this section outlines representative, detailed protocols for each of the discussed analytical techniques.
HPLC-UV Method for Ezetimibe in Tablets
This protocol is a synthesized representation of common practices found in the literature for the analysis of Ezetimibe in pharmaceutical dosage forms.[7][10]
Workflow Diagram:
Caption: HPLC-UV workflow for Ezetimibe tablet analysis.
Methodology:
-
Standard Preparation: Accurately weigh 10 mg of Ezetimibe reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL. Further dilute this stock solution with a mixture of acetonitrile and water (60:40 v/v) to prepare working standards of desired concentrations (e.g., 1-10 µg/mL).[7][10]
-
Sample Preparation: Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Ezetimibe into a 100 mL volumetric flask. Add approximately 70 mL of acetonitrile, sonicate for 15 minutes, and then dilute to volume with acetonitrile. Filter the solution through a 0.45 µm nylon filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range.[7]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the concentration of Ezetimibe in the sample by comparing the peak area of the sample with that of the standard.
LC-MS/MS Method for Ezetimibe in Human Plasma
This protocol is based on established methods for the bioanalysis of Ezetimibe.[13][14][16]
Workflow Diagram:
Caption: HPTLC workflow for Ezetimibe tablet analysis.
Methodology:
-
Standard and Sample Preparation: Prepare a stock solution of Ezetimibe reference standard (e.g., 100 µg/mL) in methanol. Prepare a sample solution by dissolving a powdered tablet equivalent to 10 mg of Ezetimibe in 100 mL of methanol. [18]2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates [18][19][21] * Mobile Phase: Toluene: Acetone (6:4 v/v) [18][19][21] * Application: Apply the standard and sample solutions as bands of a specific width using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Scan the dried plate using a TLC scanner at 233 nm. [18][19]3. Analysis and Quantification: Record the peak areas of the separated bands. The amount of Ezetimibe in the sample is determined by comparing the peak area of the sample with that of the standard. The Rf value for ezetimibe is typically around 0.52 under these conditions. [18]
-
Conclusion and Recommendations
The selection of an appropriate analytical method for the quantification of Ezetimibe is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired sample throughput.
-
HPLC-UV stands out as a robust, reliable, and cost-effective method for routine quality control of Ezetimibe in bulk drug and pharmaceutical formulations. Its simplicity of operation and lower maintenance costs make it an ideal choice for laboratories where ultra-high sensitivity is not a prerequisite.
-
LC-MS/MS is the undisputed method of choice for the quantification of Ezetimibe and its metabolites in biological fluids. Its exceptional sensitivity and selectivity are indispensable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. While the initial investment and operational complexity are higher, the quality of the data generated for bioanalytical applications is unparalleled.
-
HPTLC offers a high-throughput and cost-effective alternative for the analysis of Ezetimibe in pharmaceutical dosage forms. The ability to analyze multiple samples simultaneously can significantly reduce the analysis time per sample, making it a valuable tool for screening large numbers of samples in a quality control setting.
Ultimately, the decision rests on a careful evaluation of the analytical needs, available resources, and regulatory requirements. It is imperative that whichever method is chosen, it is thoroughly validated according to the stringent guidelines set forth by regulatory bodies like the ICH and FDA to ensure the generation of accurate, reliable, and reproducible data. [1][2][3][4][23]
References
-
Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. (2025, August 5). ResearchGate. [Link]
- Sonawane, S., Shirkhedkar, A., & Surana, S. (2010). HPTLC Method for Determination of Ezetimibe in Tablets. Asian Journal of Chemistry, 19, 4925-4927.
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. [Link]
-
Abdel-Megalla, M. H., et al. (n.d.). Liquid Chromatographic–Mass Spectrometric Determination of Ezetimibe in Human Plasma With Validation Approach. Ovid. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. [Link]
-
Development and validation of a QuEChERS-Based LC-MS/MS method for simultaneous quantification of Ezetimibe and its active metabolite in human plasma. Taylor & Francis Online. [Link]
-
Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics. CNKI. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). AAPS. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
- Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage forms.
-
RP-HPLC–UV Determination of Ezetimibe in Serum: Method Development, Validation and Application to Patients Chronically Receiving the Drug. AKJournals. [Link]
-
Sonawane, S., Shirkhedkar, A., & Surana, S. (2010). HPTLC Method for Determination of Ezetimibe in Tablets. Asian Journal of Chemistry. [Link]
-
New Validated RP-HPLC Analytical Method for Simultaneous Estimation of Atorvastatin and Ezetimibe in Bulk Samples as Well in Tablet Dosage Forms by Using PDA Detector. (2014). PubMed. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]
-
Development and validation of a HPTLC method for the simultaneous estimation of atorvastatin calcium and ezetimibe. (2008). Indian Journal of Pharmaceutical Sciences. [Link]
-
Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. (2016, June 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. [Link]
-
RP-HPLC-UV Determination of ezetimibe in serum: Method development, validation and application to patients chronically receiving the drug. (2013). BazTech. [Link]
- A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica.
-
Analytical Method Development and Validation of Ezetimibe by Using UV-Spectrophotometric Method. (2023, January 30). IJPPR. [Link]
-
RP-HPLC–UV Determination of Ezetimibe in Serum: Method Development, Validation and Application to Patients Chronically Receiving the Drug. ResearchGate. [Link]
- HPTLC method for determination of ezetimibe in tablets.
-
Eco-Friendly HPTLC Method for Simultaneous Analysis of Simvastatin and Ezetimibe in Pharmaceutical Preparations and Trying to Use Limonene. (2015, September 18). Walsh Medical Media. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
HPLC development, determination, and validation for ezetimibe dosage. (2024, October 1). World Journal of Pharmaceutical Research. [Link]
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. archives.ijper.org [archives.ijper.org]
- 8. akjournals.com [akjournals.com]
- 9. RP-HPLC-UV Determination of ezetimibe in serum: Method development, validation and application to patients chronically receiving the drug - Acta Chromatographica - Tom Vol. 25, no. 3 (2013) - BazTech - Yadda [yadda.icm.edu.pl]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC development, determination, and validation for ezetimibe dosage. [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics [journal11.magtechjournal.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. asianpubs.org [asianpubs.org]
- 19. asianpubs.org [asianpubs.org]
- 20. ijpsonline.com [ijpsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. fda.gov [fda.gov]
The Gold Standard in Ezetimibe Bioanalysis: A Comparative Performance Guide to Ezetimibe-d4
In the landscape of regulated bioanalysis, the pursuit of precision, accuracy, and robustness is paramount. For quantitative assays of the cholesterol-lowering agent Ezetimibe, the choice of an internal standard (IS) is a critical determinant of data integrity. This guide provides an in-depth comparison of Ezetimibe-d4, a stable isotope-labeled (SIL) internal standard, against other alternatives, supported by experimental data and grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind its superior performance and provide a validated protocol for its application.
The Foundational Role of the Internal Standard in Bioanalysis
Quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variability from multiple sources, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[1] An internal standard is added at a known concentration to all samples—calibration standards, quality controls (QCs), and study samples—before processing.[2] Its primary function is to normalize the analytical signal of the target analyte, thereby compensating for procedural variability. An ideal IS should mimic the analyte's behavior throughout the entire analytical process.[3] This is where the distinction between a stable isotope-labeled IS and a structural analog becomes critical.
This compound: The Chemically Ideal Internal Standard
This compound is the deuterated analog of Ezetimibe, where four hydrogen atoms on the N-(4-fluorophenyl) ring have been replaced with deuterium.[4] This subtle modification increases the mass by four Daltons, allowing it to be distinguished from the native analyte by the mass spectrometer, yet it preserves the fundamental physicochemical properties.
Why is a SIL the Gold Standard?
The superiority of a SIL, such as this compound, is rooted in its near-identical chemical and physical properties to the analyte.[2][5]
-
Co-elution: this compound has virtually the same chromatographic retention time as Ezetimibe. This is crucial because it ensures that both compounds experience the same matrix effects at the same moment they enter the mass spectrometer's ion source.[1]
-
Extraction Recovery: It mirrors the extraction efficiency of Ezetimibe from complex biological matrices like plasma. If a portion of the analyte is lost during a liquid-liquid extraction (LLE), a proportional amount of this compound is also lost, maintaining an accurate analyte-to-IS peak area ratio.
-
Ionization Efficiency: Both compounds exhibit the same ionization response in the mass spectrometer's source. Any suppression or enhancement of the signal caused by co-eluting matrix components will affect both the analyte and the IS to the same degree.[3]
The following diagram illustrates the decision logic for selecting an internal standard in a regulated bioanalytical environment, emphasizing the preferential path toward a SIL.
Sources
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Ezetimibe-d4
As researchers and scientists, our work extends beyond the bench; it encompasses a responsibility for safe handling and environmental stewardship from acquisition to disposal. Ezetimibe-d4, a deuterated analog of the cholesterol absorption inhibitor Ezetimibe, is an invaluable tool in pharmacokinetic studies and as an internal standard for mass spectrometry.[1] While the deuterium labeling provides a stable isotopic signature for analysis, it does not alter the fundamental chemical hazards of the parent molecule.[2] Therefore, its disposal requires a rigorous, scientifically-grounded approach to protect our colleagues and the environment.
This guide provides a comprehensive framework for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step. It is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and all local and national regulations.[2][3]
The Foundation: Hazard Profile and Risk Assessment
Understanding the "why" is critical for ensuring compliance and safety. The disposal protocol for this compound is dictated by its specific hazard profile. While some safety data sheets (SDS) may vary slightly, the core hazards remain consistent. The primary risks are not related to its isotopic labeling—which is stable and non-radioactive—but to its properties as an active pharmaceutical ingredient (API).[2]
Table 1: Summary of this compound Hazards
| Hazard Category | Description | Rationale for Disposal Protocol |
| Health Hazards | Harmful if swallowed, inhaled, or in contact with skin.[4] Causes skin and eye irritation.[4] Suspected of damaging fertility or the unborn child and may cause organ damage through prolonged exposure.[4] | Direct contact must be minimized through appropriate Personal Protective Equipment (PPE). Waste must be securely contained to prevent accidental exposure to personnel. |
| Environmental Hazards | Classified as toxic to aquatic life with long-lasting effects (H411).[4][5][6] It is designated as an environmentally hazardous substance for transport (UN 3077).[4][5][7] | Strictly prohibits disposal via sanitary sewer or general trash. This is the most critical aspect of the disposal plan, aimed at preventing the contamination of waterways and ecosystems. |
| Physical Hazards | As a fine powder, it can form explosive dust-air mixtures.[5][7] It is also susceptible to ignition from static discharge.[5][8] | Handling procedures must minimize dust generation. Spill cleanup requires methods that do not aerosolize the powder. |
The Core Principle: Hazardous Waste Characterization
Based on the hazard profile, all waste streams containing this compound must be characterized and managed as hazardous chemical waste . This aligns with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11]
The causality is clear: its toxicity and environmental risks mean it cannot be landfilled or processed in municipal water treatment facilities. The only acceptable terminal disposal route is through a licensed hazardous waste management facility, which typically employs high-temperature incineration to ensure complete destruction of the active molecule.[12]
Standard Operating Procedure (SOP) for this compound Disposal
This step-by-step protocol provides a self-validating system for the safe segregation and containment of this compound waste, culminating in a compliant handoff to your institution's EHS department.
Step 1: Assemble Appropriate Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing the appropriate PPE. This is your primary defense against the health hazards identified in the SDS.[4]
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Consider double-gloving when handling the pure compound or concentrated solutions.[5]
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a respirator may be required.[5] All handling of the powder should ideally occur within a fume hood to mitigate inhalation risk and prevent dust accumulation.[13]
Step 2: Segregate the Waste Stream
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.[2][14]
-
Designate a specific, clearly marked hazardous waste container exclusively for this compound.
-
Do not mix this compound waste with other chemical waste streams (e.g., chlorinated vs. non-chlorinated solvents) unless explicitly permitted by your EHS office.[2]
Step 3: Containerization and Labeling
The waste container must be robust and clearly communicate its contents to prevent mishandling.
-
Container Selection: Use a chemically compatible, sealable, and leak-proof container.[15]
-
Labeling: The container must be labeled as "HAZARDOUS WASTE" and clearly identify the contents: "This compound ". Include the approximate concentration and quantity. This ensures the final disposal facility can handle it correctly.
Step 4: Managing Different Forms of this compound Waste
Your research will generate various types of waste. The table below outlines the correct procedure for each.
Table 2: Disposal Procedures by Waste Type
| Waste Type | Step-by-Step Disposal Protocol |
| Unused/Expired Solid Compound | 1. Working within a fume hood, carefully place the original container with the compound into the designated hazardous waste container. 2. If transferring powder, use spark-resistant tools and avoid creating dust. |
| Contaminated Labware (e.g., pipette tips, vials, weigh boats) | 1. Place all disposable labware that has come into direct contact with this compound directly into the hazardous waste container. 2. Do not attempt to rinse these items for general trash disposal. |
| Solutions Containing this compound | 1. Collect all aqueous and solvent-based solutions containing this compound in a compatible, sealed liquid hazardous waste container. 2. Label the container with the chemical name and all solvent components and their percentages. |
| Empty Stock Containers | 1. Empty containers must be managed as hazardous waste. A common best practice is to triple-rinse the container with a suitable solvent (e.g., methanol, ethanol).[2] 2. Crucially, collect all three rinsate portions as liquid hazardous waste. [2] 3. After rinsing, deface or remove the original label. The container may then be disposed of as regular lab glass/plastic, but you must verify this final step with your institution's EHS policy. [2] |
Step 5: Spill and Decontamination Protocol
Accidents require a prepared response to prevent exposure and environmental release.
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material for liquids or sweep up solids carefully to avoid creating dust.[5]
-
Place all cleanup materials into the designated this compound hazardous waste container.
-
Decontaminate the surface area according to your lab's approved procedure.
-
Retain all contaminated cleaning materials (e.g., wipes, wash water) as hazardous waste.[5]
Step 6: Arrange for Final Disposal
The final step in this workflow is the compliant transfer of waste.
-
Store the sealed, labeled hazardous waste container in a designated satellite accumulation area or your lab's main accumulation site, following institutional guidelines.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. [3] They are the experts in ensuring the waste is transported and disposed of in accordance with all federal and state regulations.
This compound Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing this compound from the point of generation to its final, compliant disposal.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of its use in a professional research setting. By treating all this compound contaminated materials as hazardous waste, meticulously segregating and labeling them, and coordinating with your institution's EHS department, you uphold the highest standards of laboratory safety and environmental responsibility. Never allow this compound to enter the sanitary sewer or general waste stream.[3][4][8] Your diligence ensures that the valuable data generated with this compound does not come at the cost of environmental health.
References
-
Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware. [Link]
-
SAFETY DATA SHEET Ezetimibe Formulation. Organon. [Link]
-
Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle. [Link]
-
This compound Compound Summary. PubChem, National Institutes of Health. [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]
-
Waste Management in Pharma Manufacturing. AbbVie CMO. [Link]
-
Pharmaceutical Waste Management Services. The Amlon Group. [Link]
-
SAFETY DATA SHEET Ezetimibe / Atorvastatin Formulation. Organon. [Link]
-
Pharma Waste Management: Steps for Compliance & Sustainability. Stericycle. [Link]
-
Treating Active Pharmaceutical Ingredients in Manufacturing Wastewater. Calgon Carbon Corporation. [Link]
-
Disposal of deuterium (D₂). Synergy Recycling. [Link]
-
Correct Disposal of Biohazard Waste in Clinical Laboratories. Intellimed. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Deuterium Labeled Compounds. ZEOCHEM. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
Ezetimibe Formulation SAFETY DATA SHEET. Organon. [Link]
-
Management Standards for Hazardous Waste Pharmaceuticals. Federal Register. [Link]
Sources
- 1. This compound | 1093659-89-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. organon.com [organon.com]
- 6. organon.com [organon.com]
- 7. organon.com [organon.com]
- 8. camberpharma.com [camberpharma.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. epa.gov [epa.gov]
- 11. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 12. Pharma Waste Management: Steps for Compliance & Sustainability [adragos-pharma.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
